Gamma-L-Glutamyl-L-cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKHVBHSGLULN-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212978 | |
| Record name | gamma-Glutamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
636-58-8 | |
| Record name | γ-L-Glutamyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Glutamylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Glutamylcysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03408 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | gamma-Glutamylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | G-Glu-cys trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-GLUTAMYLCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M984VJS48P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Glutamylcysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Gamma-L-Glutamyl-L-cysteine chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of Gamma-L-Glutamyl-L-cysteine
Introduction
This compound (γ-GC) is a naturally occurring dipeptide found in a wide range of organisms, from bacteria to humans[1][2][3]. It is a critical intermediate in the biosynthesis of glutathione (B108866) (GSH), a primary endogenous antioxidant[1][4][5][6]. The unique γ-peptide bond between the L-glutamic acid and L-cysteine residues confers specific chemical properties and biological functions that distinguish it from more common α-linked dipeptides[1]. This document provides a comprehensive overview of the chemical properties, structure, biological significance, and analytical methodologies pertaining to γ-GC, tailored for researchers and professionals in drug development.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for its key identifiers and characteristics.
| Property | Value | Reference |
| Molecular Formula | C8H14N2O5S | [1] |
| Molar Mass | 250.27 g·mol−1 | [1] |
| IUPAC Name | (2S)-2-Amino-5-{[(1R)-1-carboxy-2-sulfanylethyl]amino}-5-oxopentanoic acid | [1] |
| Systematic IUPAC Name | (2S)-2-Amino-5-{[(1R)-1-carboxy-2-sulfanylethyl]amino}-5-oxopentanoic acid | [1] |
| SMILES | C(CC(=O)N--INVALID-LINK--C(=O)O)--INVALID-LINK--N | [1][2] |
| InChI Key | RITKHVBHSGLULN-WHFBIAKZSA-N | [1][2] |
| CAS Number | 636-58-8 | [1] |
| Appearance | White, opaque crystals | [1] |
| log P | -1.168 | [1] |
| Acidity (pKa) | 2.214 | [1] |
| Basicity (pKb) | 11.783 | [1] |
| Water Solubility | 2.62 g/L (Predicted) | [3] |
Chemical Structure
This compound is a dipeptide composed of L-glutamic acid and L-cysteine[1]. Its defining structural feature is the peptide bond formed between the γ-carboxyl group of the glutamic acid side chain and the α-amino group of cysteine[1][2]. This is in contrast to the more common peptide bonds in proteins, which are formed via the α-carboxyl group. This unusual linkage makes γ-GC resistant to hydrolysis by most peptidases.
The stereochemistry of the molecule is inherited from its constituent L-amino acids, resulting in the (2S)-2-amino-5-{[(1R)-1-carboxy-2-sulfanylethyl]amino}-5-oxopentanoic acid configuration[1].
2D Structure of this compound:
References
- 1. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H14N2O5S | CID 123938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound gamma-Glutamyl-cysteine (FDB003603) - FooDB [foodb.ca]
- 4. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase. | Semantic Scholar [semanticscholar.org]
- 6. The enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dipeptide at the Crossroads of Glutathione Metabolism: A Technical Guide to γ-L-Glutamyl-L-cysteine
An In-depth Exploration of the Discovery, History, and Significance of a Key Biological Intermediate
For researchers, scientists, and professionals in drug development, understanding the intricacies of cellular redox systems is paramount. Central to these systems is the tripeptide glutathione (B108866) (GSH), the most abundant intracellular antioxidant. However, the synthesis of this crucial molecule is a tightly regulated, two-step enzymatic process, and its direct precursor, γ-L-Glutamyl-L-cysteine (GGC), holds a significant place in this pathway. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological importance of GGC, offering detailed experimental protocols and quantitative data for the scientific community.
A Historical Perspective: From the γ-Glutamyl Cycle to a Precursor of Prominence
The story of γ-L-Glutamyl-L-cysteine is intrinsically linked to the broader exploration of glutathione metabolism. A pivotal moment in this history was the proposal of the γ-glutamyl cycle in the 1970s by Alton Meister and his colleagues.[1][2][3] This cycle described a pathway for the synthesis and degradation of glutathione, highlighting the role of γ-glutamyl-containing peptides in amino acid transport.[2][3] Within this framework, GGC was identified as a key intermediate, formed in the first and rate-limiting step of glutathione biosynthesis.[1][4]
A landmark discovery that brought GGC to the forefront of research occurred in 1983. Mary E. Anderson and Alton Meister demonstrated that exogenously supplied GGC could effectively increase intracellular glutathione levels in a rat model.[1] This was a critical finding, as it showed that GGC could bypass the feedback-inhibited, rate-limiting enzyme, glutamate-cysteine ligase (GCL), and be directly utilized for glutathione synthesis.[1] This seminal work established GGC as a potent and direct precursor for cellular glutathione replenishment.
Biosynthesis and Chemical Synthesis of γ-L-Glutamyl-L-cysteine
The cellular production of GGC is an ATP-dependent enzymatic reaction catalyzed by glutamate-cysteine ligase (GCL) , formerly known as γ-glutamylcysteine synthetase.[1][4] This enzyme facilitates the formation of a unique γ-peptide bond between the γ-carboxyl group of L-glutamate and the α-amino group of L-cysteine.[5]
Enzymatic Synthesis
The enzymatic synthesis of GGC is the primary method for its biological production and can be replicated in vitro. The reaction is catalyzed by GCL, a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[4][6] The catalytic subunit possesses the active site, while the modifier subunit regulates its catalytic efficiency.[4][6]
Chemical Synthesis
The chemical synthesis of GGC presents significant challenges due to the presence of multiple reactive functional groups on both L-glutamate and L-cysteine, requiring a multi-step process involving protection and deprotection of these groups.[1][7] This complexity has historically made large-scale chemical synthesis economically unviable.[1] However, recent advancements have led to the development of biocatalytic processes that have made commercial production more feasible.[1][8]
Biological Significance and Functions
The primary and most well-understood function of GGC is its role as the immediate precursor to glutathione.[1] The synthesis of GGC is the rate-limiting step in de novo glutathione synthesis, making the availability of GGC a critical determinant of cellular glutathione levels.[1][6] Beyond its precursor role, GGC itself possesses antioxidant properties due to the presence of the thiol group in its cysteine residue.
The importance of GGC is underscored by the fact that genetic knockout of the GCL enzyme in mice is embryonically lethal, highlighting the essential role of GGC in mammalian development and survival.[1]
Quantitative Data
A summary of key quantitative data related to γ-L-Glutamyl-L-cysteine is presented below for easy reference and comparison.
| Parameter | Value | Organism/Tissue | Reference |
| Concentration in Human Plasma | 1 - 5 µM | Human | [1] |
| ~4 µmol/l | Human | [9] | |
| Intracellular Concentration | 5 - 10 µM | Human | [1] |
| Concentration in Whole Blood | 25 ± 8 µmol/l | Human | [9] |
| Half-life in Human Plasma | 17 ± 8 minutes | Human | [10] |
| Half-life in Rat Serum | 11 ± 1 minute | Rat | [10] |
Table 1: Concentrations and Stability of γ-L-Glutamyl-L-cysteine in Biological Fluids. This table summarizes the reported concentrations of GGC in human plasma and intracellularly, as well as its stability in plasma and serum.
| Enzyme | Substrate | Km | Vmax | Organism | Reference |
| Glutamate-Cysteine Ligase (GCLC monomer) | L-Glutamate | Lower affinity | Lower | Mouse | [6] |
| Glutamate-Cysteine Ligase (GCL holoenzyme) | L-Glutamate | Higher affinity | Higher | Mouse | [6] |
| Glutamate-Cysteine Ligase | L-Glutamate | 9.1 mM | - | Arabidopsis thaliana | [11] |
| Glutamate-Cysteine Ligase | L-Cysteine | 2.7 mM | - | Arabidopsis thaliana | [11] |
| γ-Glutamyl-cysteine synthetase | L-Cysteine | 0.1 - 0.3 mM | - | - | [5] |
Table 2: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL). This table presents the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for GCL from different sources and for different substrates, highlighting the regulatory role of the GCLM subunit.
Experimental Protocols
Detailed methodologies for the enzymatic synthesis and quantification of γ-L-Glutamyl-L-cysteine are provided below.
Protocol 1: Enzymatic Synthesis of γ-L-Glutamyl-L-cysteine
This protocol describes a method for the in vitro enzymatic synthesis of GGC using γ-glutamyltranspeptidase (GGT), which can catalyze the transfer of a γ-glutamyl group from a donor to an acceptor amino acid.
Materials:
-
γ-Glutamyltranspeptidase (GGT) from a suitable source (e.g., Bacillus subtilis)[12]
-
L-Glutamine (γ-glutamyl donor)
-
S-benzyl-L-cysteine (acceptor)[12]
-
Reaction Buffer: 0.1 M Potassium Phosphate, pH 10.0[13]
-
De-benzylation reagent (e.g., Sodium in liquid ammonia)
Procedure:
-
Substrate Preparation: Synthesize the S-benzyl-L-cysteine substrate via chemical methods.[12]
-
Reaction Mixture: Prepare a reaction mixture containing 200 mM L-glutamine and 200 mM S-benzyl-L-cysteine in the reaction buffer.[13]
-
Enzyme Addition: Add purified GGT to the reaction mixture to a final concentration of approximately 0.2 U/mL.[13]
-
Incubation: Incubate the reaction mixture at 37°C for a specified period, monitoring the reaction progress by HPLC.
-
Purification of S-benzyl-γ-L-Glutamyl-L-cysteine: Separate and purify the resulting S-benzyl-γ-L-Glutamyl-L-cysteine from the reaction mixture using chromatographic techniques.[12]
-
De-protection: Remove the S-benzyl protecting group from the purified product to yield γ-L-Glutamyl-L-cysteine.[12]
-
Final Purification: Purify the final product, γ-L-Glutamyl-L-cysteine, using crystallization or other suitable methods.
Protocol 2: Quantification of Intracellular γ-L-Glutamyl-L-cysteine by HPLC
This protocol outlines a method for the quantification of intracellular GGC levels using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.[14]
Materials:
-
Cell culture or tissue sample
-
5% Metaphosphoric acid (MPA) solution (ice-cold)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) solution
-
Internal standard solution (e.g., N-acetyl-L-cysteine)
-
1 M HCl
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold 5% MPA solution to lyse the cells and precipitate proteins.[14]
-
Vortex vigorously and incubate on ice for 10 minutes.[14]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[14]
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
HPLC Analysis:
-
Inject 25 µL of the derivatized sample into the HPLC system.[14]
-
Separate the SBD-thiol derivatives on a C18 column using a gradient of citric buffer (pH 3.0) and methanol (B129727) at a flow rate of 0.3 mL/min and a column temperature of 40°C.[14]
-
-
Fluorescence Detection:
-
Detect the derivatives using an excitation wavelength of 375 nm and an emission wavelength of 510 nm.[14]
-
-
Quantification:
-
Generate a standard curve using known concentrations of a GGC standard treated with the same derivatization procedure.
-
Calculate the concentration of GGC in the sample based on the peak area relative to the internal standard and the standard curve.
-
Signaling Pathways and Logical Relationships
The biochemical pathways involving γ-L-Glutamyl-L-cysteine are fundamental to cellular redox homeostasis. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: The de novo glutathione biosynthesis pathway.
Caption: The γ-Glutamyl Cycle for glutathione turnover.
References
- 1. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 2. The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gamma-glutamyl cycle: a possible transport system for amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 5. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20090136993A1 - Process for the Production of Gamma-Glutamylcysteine - Google Patents [patents.google.com]
- 8. cimasci.com [cimasci.com]
- 9. Glutathione and gamma-glutamylcysteine in whole blood, plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN101215588B - Method for synthesizing this compound by enzyme method - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Biological Functions and Pathways of Gamma-L-Glutamyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of gamma-L-glutamyl-L-cysteine (γ-GC), a pivotal dipeptide in cellular physiology. As the direct precursor to the master antioxidant glutathione (B108866) (GSH), γ-GC is centrally positioned at the crossroads of cellular redox homeostasis and the regulation of critical signaling pathways that govern antioxidant defense, inflammation, and cell fate.[1] This document details the biosynthesis, metabolism, and multifaceted biological functions of γ-GC. It explores its intricate involvement in key signaling cascades, including the Keap1-Nrf2 and NF-κB pathways, presents quantitative data from pertinent studies in clearly structured tables, and provides detailed experimental protocols for its investigation. The aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of γ-GC's significance and to provide the necessary technical information to facilitate further research and therapeutic development.
Introduction
This compound (γ-GC) is a dipeptide composed of L-glutamate and L-cysteine, linked by an unusual gamma-peptide bond.[2] This bond protects it from degradation by most peptidases.[3] Its primary and most well-understood role is as the immediate precursor in the biosynthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells.[4][5] The synthesis of γ-GC is the rate-limiting step in GSH production, making it a critical control point for cellular redox capacity.[6][7][8] Beyond its role as a GSH precursor, γ-GC possesses inherent antioxidant properties and has been shown to modulate cellular signaling pathways directly.[2][9] Understanding the biological functions and pathways of γ-GC is essential for developing therapeutic strategies for a multitude of diseases associated with oxidative stress, including neurodegenerative diseases, cancer, and inflammatory disorders.[2][6]
Biosynthesis and Metabolism of γ-GC
The Gamma-Glutamyl Cycle
The synthesis and degradation of γ-GC are integral parts of the gamma-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and breakdown of glutathione.[10] This cycle also plays a role in the transport of amino acids across the cell membrane.[10][11]
Biosynthesis of γ-GC
The synthesis of γ-GC is catalyzed by the enzyme glutamate-cysteine ligase (GCL) , formerly known as gamma-glutamylcysteine synthetase.[2][6] This ATP-dependent reaction is the first and rate-limiting step in glutathione biosynthesis.[6][8][12]
-
L-glutamate + L-cysteine + ATP → γ-L-glutamyl-L-cysteine + ADP + Pi [6]
GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[1][6] The catalytic subunit possesses all the enzymatic activity, while the modifier subunit enhances its catalytic efficiency by lowering the Km for glutamate (B1630785) and increasing the Ki for GSH, thus reducing feedback inhibition.[6][13]
Conversion to Glutathione
Following its synthesis, γ-GC is rapidly condensed with glycine (B1666218) in a second ATP-dependent reaction catalyzed by glutathione synthetase (GS) to form glutathione.[1][4][12]
-
γ-L-glutamyl-L-cysteine + Glycine + ATP → Glutathione (γ-L-glutamyl-L-cysteinylglycine) + ADP + Pi
Degradation
The breakdown of extracellular glutathione is initiated by gamma-glutamyl transpeptidase (GGT) , which can transfer the γ-glutamyl moiety to other amino acids or hydrolyze it.[14][15][16] This process is crucial for the recycling of constituent amino acids for intracellular GSH synthesis.[8]
Biological Functions of γ-GC
Precursor to Glutathione Synthesis
The primary biological function of γ-GC is to serve as the immediate precursor for the synthesis of glutathione.[2] By bypassing the rate-limiting step of GSH synthesis, supplementation with γ-GC can efficiently elevate intracellular and tissue glutathione levels.[9] This is particularly significant as direct GSH supplementation is often ineffective due to poor bioavailability and an unfavorable concentration gradient across the cell membrane.[2][4]
Direct Antioxidant Properties
γ-GC itself possesses inherent antioxidant capabilities due to the sulfhydryl group in its cysteine residue, which can directly scavenge reactive oxygen species (ROS).[2][9] Studies have demonstrated that γ-GC can protect cells from oxidative stress even in the absence of glutathione synthesis.[9] This dual mechanism of action, providing both immediate protection and a substrate for sustained GSH production, makes γ-GC a potent cytoprotective agent.[9]
Modulation of Cellular Signaling Pathways
γ-GC and the resulting cellular redox state, largely determined by the GSH/GSSG ratio, profoundly influence key signaling pathways that regulate the cellular antioxidant and inflammatory responses.[1]
-
Keap1-Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress or electrophiles modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including GCL.[17] γ-GC can influence this pathway by modulating the cellular redox state.
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] The activation of NF-κB is redox-sensitive. An oxidative cellular environment generally promotes NF-κB activation, leading to the transcription of pro-inflammatory cytokines. By enhancing the cellular antioxidant capacity, γ-GC can attenuate the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.[4][18]
Quantitative Data
The following tables summarize key quantitative data related to γ-GC and its associated enzymes.
Table 1: Cellular and Plasma Concentrations of γ-GC
| Analyte | Matrix | Concentration Range | Reference |
| γ-L-Glutamyl-L-cysteine | Human Plasma | 1 - 5 µM | [2] |
| γ-L-Glutamyl-L-cysteine | Intracellular | 5 - 10 µM | [2] |
Table 2: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL)
| Enzyme | Substrate | Km | Source Organism/Tissue | Reference |
| GCL Holoenzyme (murine) | L-glutamate | Lower than GCLC alone | Mouse | [13] |
| GCLC (murine) | L-cysteine | 0.59 mM (with NADPH) | Mouse | [19] |
| GCLC (murine) | L-cysteine | 0.46 mM (without NADPH) | Mouse | [19] |
| AtGCL | L-glutamate | 9.1 mM | Arabidopsis thaliana | [20] |
| AtGCL | L-cysteine | 2.7 mM | Arabidopsis thaliana | [20] |
Table 3: Effects of γ-GC on Markers of Oxidative Stress
| Model System | Treatment | Marker | Result | Reference |
| H₂O₂-treated astrocytes and neurons | Pretreatment with γ-GC | F₂-isoprostanes (lipid peroxidation) | Decreased generation | [9] |
| Aβ₄₀ oligomer-treated human astrocytes | Co-treatment with 200 µM γ-GC | DNA, lipid, and protein oxidation | Reduced oxidative modifications | [9] |
| Ischemic stroke model (in vivo and in vitro) | γ-GC administration | ROS and malondialdehyde (MDA) levels | Decreased levels | [9] |
| APP/PS1 mouse model | Dietary γ-GC supplementation | Lipid peroxidation and protein carbonyls | Lowered levels in the brain | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Treatment with 100 or 1000 µmol/L of γ-GC | Thiobarbituric acid reactive substances (TBARS) and 8-epi-PGF₂α | Significantly lower levels | [9] |
Signaling and Experimental Workflow Diagrams
Glutathione Biosynthesis Pathway
Caption: The two-step enzymatic synthesis of glutathione (GSH).[21]
The Gamma-Glutamyl Cycle
Caption: The gamma-glutamyl cycle for GSH synthesis and amino acid recycling.[16]
Keap1-Nrf2 Signaling Pathway
Caption: Simplified diagram of the Nrf2 signaling pathway activation.[9]
Experimental Workflow for GCL Activity Assay
Caption: General workflow for HPLC-based GCL activity measurement.
Experimental Protocols
Quantification of γ-GC by HPLC with Electrochemical Detection
This method allows for the direct and sensitive quantification of γ-GC in biological samples.[22]
Principle: The assay is based on the separation of γ-GC from other sample components by high-performance liquid chromatography (HPLC) followed by its detection using an electrochemical detector. The sulfhydryl group of γ-GC is electrochemically active and can be oxidized at a specific potential, generating a current that is proportional to its concentration.[22][23]
Materials:
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase: e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, pH 2.7, with 2% methanol
-
Perchloric acid (PCA)
-
Standard solutions of γ-GC
-
Biological sample (e.g., cell lysate, tissue homogenate)
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer on ice.
-
Precipitate proteins by adding an equal volume of cold PCA (e.g., 10%).
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.[21]
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the potential of the electrochemical detector to an appropriate value for γ-GC detection (e.g., +0.8 V).
-
Inject a known volume of the prepared sample supernatant onto the HPLC column.
-
Run the chromatogram at a constant flow rate (e.g., 1 ml/min).
-
-
Quantification:
-
Identify the γ-GC peak based on its retention time, which is determined by injecting a standard solution of γ-GC.
-
Quantify the concentration of γ-GC in the sample by comparing the peak area or height to a standard curve generated from known concentrations of the γ-GC standard.
-
Normalize the results to the protein concentration of the initial homogenate.
-
Glutamate-Cysteine Ligase (GCL) Activity Assay
This protocol describes the measurement of GCL activity by quantifying the product, γ-GC, using HPLC.[10][22]
Principle: The activity of GCL is determined by measuring the rate of γ-GC formation in the presence of its substrates, L-glutamate and L-cysteine, and ATP. The reaction is stopped after a specific time, and the amount of γ-GC produced is quantified.[22]
Materials:
-
Cell or tissue homogenates
-
Reaction buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 2 mM EDTA[21]
-
Substrate solution: 10 mM L-glutamate, 10 mM L-cysteine
-
ATP solution: 5 mM
-
Stopping solution: e.g., 10% Perchloric acid (PCA)
-
HPLC system as described in section 6.1
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the reaction buffer, substrate solution, and ATP solution.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a known amount of protein from the cell or tissue homogenate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold stopping solution (PCA).
-
-
Sample Preparation and Analysis:
-
Process the sample as described in section 6.1 (steps 1c-1e) to remove precipitated protein.
-
Analyze the supernatant for γ-GC content using HPLC with electrochemical detection as described in section 6.1.
-
-
Calculation of GCL Activity:
-
Calculate the amount of γ-GC produced during the incubation period.
-
Express GCL activity as nmol of γ-GC produced per minute per milligram of protein (nmol/min/mg protein).
-
Conclusion and Future Directions
This compound is a molecule of profound biological importance, acting as both a critical intermediate in glutathione synthesis and a direct modulator of cellular redox status and signaling.[1] Its ability to efficiently augment cellular glutathione levels circumvents the limitations of direct GSH supplementation, highlighting its therapeutic potential for a wide range of pathologies underpinned by oxidative stress.[2][9] The detailed pathways, quantitative data, and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals. Future research should focus on further elucidating the direct signaling roles of γ-GC, exploring its transport mechanisms, and conducting preclinical and clinical investigations to validate its efficacy in various disease models. A deeper understanding of γ-GC's multifaceted functions will undoubtedly pave the way for novel and effective therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 3. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 7. Targeting of Gamma-Glutamyl-Cysteine Ligase by miR-433 Reduces Glutathione Biosynthesis and Promotes TGF-β-Dependent Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A role for gamma-glutamyl transpeptidase and the amino acid transport system xc- in cystine transport by a human pancreatic duct cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laboratory evolution of glutathione biosynthesis reveals natural compensatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. γ-Glutamyl Cycle [flipper.diff.org]
- 17. Mechanism and Significance of Changes in Glutamate-Cysteine Ligase Expression during Hepatic Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of γ-glutamylcysteine ligase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Central Role of Gamma-L-Glutamyl-L-cysteine in the Gamma-Glutamyl Cycle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the pivotal role of Gamma-L-Glutamyl-L-cysteine (GGC) within the gamma-glutamyl cycle. GGC, a dipeptide synthesized from L-glutamate and L-cysteine, serves as the immediate precursor to the vital antioxidant glutathione (B108866) (GSH) and is a key intermediate in a cycle fundamental to cellular redox homeostasis, amino acid transport, and detoxification processes. A thorough understanding of the synthesis, utilization, and regulation of GGC is critical for advancing research in oxidative stress-related diseases and for the development of novel therapeutic strategies.
The Gamma-Glutamyl Cycle: An Overview
The gamma-glutamyl cycle is a six-enzyme pathway responsible for the synthesis and degradation of glutathione.[1] This cycle facilitates the cellular uptake of amino acids and maintains the intracellular pool of GSH, a primary defender against oxidative damage.[2] GGC is at the heart of the synthetic arm of this pathway. Its formation is the rate-limiting step in glutathione synthesis, highlighting its critical regulatory position.[3][4]
The cycle begins with the transport of amino acids into the cell, a process that can be linked to the breakdown of extracellular glutathione by γ-glutamyl transpeptidase (GGT). GGT transfers the γ-glutamyl moiety from glutathione to an acceptor amino acid, which is then transported into the cell.[2] Inside the cell, the synthesis of glutathione from its constituent amino acids—glutamate (B1630785), cysteine, and glycine (B1666218)—is initiated.
The synthesis of GGC from glutamate and cysteine is catalyzed by glutamate-cysteine ligase (GCL).[2][3] Subsequently, glutathione synthetase (GS) adds a glycine molecule to GGC to form the tripeptide glutathione.[2] The cycle is completed by the action of γ-glutamyl cyclotransferase, 5-oxoprolinase, and dipeptidases which regenerate the precursor amino acids.[2]
The Synthesis of this compound: The Rate-Limiting Step
The formation of GGC is an ATP-dependent reaction catalyzed by Glutamate-Cysteine Ligase (GCL), a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier or regulatory subunit (GCLM).[4][5] The GCLC subunit possesses the enzymatic activity, while the GCLM subunit modulates its kinetic properties, increasing its affinity for glutamate and its resistance to feedback inhibition by glutathione.[4][5]
The availability of cysteine is a major determinant of the rate of GGC synthesis.[6][7][8] Additionally, the activity of GCL is tightly regulated through multiple mechanisms, including feedback inhibition by GSH, transcriptional regulation by various signaling pathways, and post-translational modifications.[6][9]
Utilization of this compound for Glutathione Synthesis
Once synthesized, GGC is rapidly utilized by Glutathione Synthetase (GS) to produce glutathione. This reaction also requires ATP and involves the addition of glycine to the C-terminal end of GGC.[2][10] Unlike GCL, GS is not the rate-limiting enzyme in glutathione synthesis under normal conditions.[11]
Quantitative Data on Key Enzymes
The kinetic properties of the enzymes involved in the synthesis and immediate utilization of GGC are crucial for understanding the regulation of the gamma-glutamyl cycle. The following tables summarize key quantitative data for GCL and GS.
Table 1: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL)
| Species/Tissue | Substrate | Km (mM) | Ki for GSH (mM) | kcat (s⁻¹) | Vmax (nmol/min/mg protein) | Reference(s) |
| Arabidopsis thaliana | L-Glutamate | 9.1 | ~1.0 | - | - | [12] |
| Arabidopsis thaliana | L-Cysteine | 2.7 | - | - | - | [12] |
| Human (recombinant) | L-Glutamate | - | - | - | - | |
| L-Cysteine | 0.1 - 0.3 | - | - | - | [6][8] | |
| Mouse (recombinant GCL holoenzyme) | L-Glutamate | - | Higher than GCLC alone | - | Higher than GCLC alone | [11] |
| Mouse (recombinant GCLC) | L-Glutamate | - | Lower than holoenzyme | - | Lower than holoenzyme | [11] |
| Rat (recombinant) | L-Glutamate | - | 2.3 | - | - | [6] |
| Rat | L-Cysteine | 0.35 | - | - | - | [7] |
| GCL Holoenzyme | - | - | - | Increased 4.4-fold vs GCLC | - | [5] |
Table 2: Kinetic Parameters of Glutathione Synthetase (GS)
| Species/Tissue | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Reference(s) |
| Rat (recombinant) | ATP | 37 | - | 11 | [13] |
| Rat (recombinant) | Glycine | 913 | - | 11 | [13] |
| Arabidopsis thaliana | γ-L-Glutamyl-L-cysteine | - | - | - | [14] |
| Arabidopsis thaliana | Glycine | - | - | - | [14] |
| Human Erythrocyte (Normal) | - | - | - | 6.1 (pkat/mg Hb) | [1] |
| Human Erythrocyte (Homozygote deficient) | - | - | - | 0.10 (pkat/mg Hb) | [1] |
| Human Erythrocyte (Heterozygote) | - | - | - | 3.1 (pkat/mg Hb) | [1] |
Regulatory Signaling Pathways
The expression of the enzymes in the gamma-glutamyl cycle, particularly GCL, is tightly regulated by a network of signaling pathways that respond to cellular stress, such as oxidative stress and inflammation.
Nrf2 Signaling Pathway in GCL Regulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including the subunits of GCL.[15][16] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][3] In response to oxidative stress, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[1][3] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including GCLC and GCLM, leading to their increased transcription.[2][15][16]
AP-1 and NF-κB Signaling Pathways
Activator protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) are two other critical transcription factors that are activated by oxidative stress and inflammatory signals.[17][18][19][20] Both AP-1 and NF-κB have been shown to play a role in the regulation of GCL expression, often in concert with Nrf2, to mount a coordinated cellular response to stress.[17] The activation of these pathways can lead to either an increase or decrease in GCL expression depending on the specific cellular context and the nature of the stressor.
Experimental Protocols
Accurate measurement of the components and enzymatic activities of the gamma-glutamyl cycle is essential for research in this field. The following are detailed methodologies for key assays.
Assay for Glutamate-Cysteine Ligase (GCL) Activity by HPLC
This method allows for the direct and sensitive quantification of the GCL reaction product, γ-L-glutamyl-L-cysteine.
Principle: GCL catalyzes the formation of GGC from L-glutamate and L-cysteine in an ATP-dependent reaction. The product, GGC, is then separated by reverse-phase high-performance liquid chromatography (HPLC) and detected.
Materials:
-
Tissue homogenate or cell lysate
-
Reaction buffer: 100 mM Tris-HCl (pH 8.2), 150 mM KCl, 20 mM MgCl₂, 2 mM DTT
-
Substrate solution: 10 mM L-glutamate, 5 mM L-cysteine, 5 mM ATP in reaction buffer
-
Stopping solution: 10% (w/v) sulfosalicylic acid (SSA)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution may be required)
-
GGC standard for calibration
Procedure:
-
Prepare tissue homogenate or cell lysate in a suitable buffer and determine the protein concentration.
-
Pre-warm the reaction buffer and substrate solution to 37°C.
-
In a microcentrifuge tube, mix a specific amount of protein extract with the reaction buffer.
-
Initiate the reaction by adding the substrate solution. The final volume should be standardized (e.g., 200 µL).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold stopping solution (10% SSA).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant onto the HPLC system.
-
Monitor the elution of GGC at a specific wavelength (e.g., 210 nm) or using a more specific detection method if available.
-
Quantify the amount of GGC produced by comparing the peak area to a standard curve generated with known concentrations of GGC.
-
Express GCL activity as nmol of GGC formed per minute per mg of protein.
Assay for Glutathione Synthetase (GS) Activity
This protocol describes a method to measure the activity of GS by quantifying the rate of glutathione formation.
Principle: GS catalyzes the synthesis of glutathione from γ-L-glutamyl-L-cysteine and glycine in the presence of ATP. The resulting glutathione can be measured using various methods, including HPLC with pre-column derivatization.[21]
Materials:
-
Tissue homogenate or cell lysate
-
Reaction buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 20 mM MgCl₂, 2 mM DTT
-
Substrate solution: 10 mM γ-L-glutamyl-L-cysteine, 10 mM glycine, 5 mM ATP in reaction buffer
-
Stopping solution: 10% (w/v) sulfosalicylic acid (SSA)
-
Derivatizing agent: o-phthalaldehyde (B127526) (OPA) or monobromobimane (B13751) (mBBr)
-
HPLC system with a fluorescence detector
-
Mobile phase suitable for separating the derivatized glutathione
-
Glutathione standard for calibration
Procedure:
-
Prepare tissue homogenate or cell lysate and determine the protein concentration.
-
Pre-warm the reaction buffer and substrate solution to 37°C.
-
In a microcentrifuge tube, combine the protein extract with the reaction buffer.
-
Start the reaction by adding the substrate solution.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction with ice-cold stopping solution.
-
Centrifuge to remove precipitated proteins.
-
Take an aliquot of the supernatant for derivatization.
-
Add the derivatizing agent (e.g., OPA or mBBr) according to the specific protocol for the chosen reagent and incubate to allow the reaction to complete.
-
Inject the derivatized sample onto the HPLC system.
-
Detect the fluorescent glutathione derivative using a fluorescence detector.
-
Quantify the amount of glutathione produced against a standard curve of derivatized glutathione.
-
Calculate GS activity as nmol of glutathione formed per minute per mg of protein.
Colorimetric Assay for γ-Glutamyl Transpeptidase (GGT) Activity
This is a common and relatively simple method for measuring GGT activity.
Principle: GGT catalyzes the transfer of the γ-glutamyl group from a synthetic substrate, such as L-γ-glutamyl-p-nitroanilide, to an acceptor like glycylglycine. This reaction releases p-nitroaniline, a chromogenic product that can be measured spectrophotometrically at 405-410 nm.
Materials:
-
Serum, plasma, or tissue homogenate
-
GGT substrate solution: L-γ-glutamyl-p-nitroanilide in a suitable buffer
-
GGT acceptor solution: Glycylglycine in a suitable buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare samples as required (e.g., dilute serum or prepare tissue homogenate).
-
Prepare a reaction mixture containing the GGT substrate and acceptor solutions.
-
Add a small volume of the sample to each well of the microplate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the absorbance at 405-410 nm at regular intervals (e.g., every minute) for a set period of time (e.g., 5-10 minutes).
-
Calculate the rate of change in absorbance (ΔA/min).
-
Determine the GGT activity using the molar extinction coefficient of p-nitroaniline and the reaction volume.
-
Express GGT activity in international units (U/L) or as nmol of p-nitroaniline produced per minute per mg of protein for tissue samples.
Experimental Workflow for Studying the Gamma-Glutamyl Cycle
A comprehensive investigation of the gamma-glutamyl cycle involves a multi-faceted approach, from measuring metabolite levels to assessing enzyme activities and gene expression.
Conclusion
This compound stands as a linchpin in cellular redox homeostasis through its indispensable role in the gamma-glutamyl cycle. Its synthesis is the committed and rate-limiting step in the production of glutathione, making the enzyme responsible for its formation, Glutamate-Cysteine Ligase, a key regulatory node. The intricate control of GGC synthesis at the transcriptional, post-translational, and allosteric levels underscores the cell's remarkable ability to adapt to a fluctuating environment of oxidative and inflammatory stress. For researchers in drug development, a deep understanding of the gamma-glutamyl cycle, and particularly the regulation of GGC, offers promising avenues for therapeutic intervention in a host of diseases where oxidative damage is a contributing factor. The methodologies and data presented in this guide provide a robust framework for the continued investigation of this critical metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glutamate cysteine ligase catalysis: dependence on ATP and modifier subunit for regulation of tissue glutathione levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 10. Glutathione synthesis in Streptococcus agalactiae. One protein accounts for gamma-glutamylcysteine synthetase and glutathione synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabidopsis thaliana glutamate-cysteine ligase: functional properties, kinetic mechanism, and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic mechanism of glutathione synthetase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Dual Role of Nrf2 Signaling in Virus Infections: Antiviral Guardian or Proviral Accomplice? [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 19. researchgate.net [researchgate.net]
- 20. Arsenic poisoning - Wikipedia [en.wikipedia.org]
- 21. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Natural Sources and Dietary Intake of Gamma-L-Glutamyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-L-Glutamyl-L-cysteine (γ-GC) is a pivotal dipeptide in cellular biochemistry, serving as the immediate precursor to the master antioxidant, glutathione (B108866) (GSH). Its availability is a rate-limiting factor in GSH synthesis, making its dietary sources and intake levels a subject of significant interest for researchers in oxidative stress, toxicology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of γ-GC, its dietary intake, and the analytical methodologies for its quantification. Furthermore, it delves into the key signaling pathways influenced by γ-GC and its downstream product, GSH, namely the Keap1-Nrf2 and NF-κB pathways, providing visual representations of these complex interactions.
Natural Sources of this compound
This compound is naturally present in a variety of biological sources, including plants, animals, and microorganisms.[1] However, comprehensive quantitative data on its concentration in a wide range of foodstuffs remains limited in the scientific literature. Most studies have focused on the content of glutathione or its constituent amino acids, cysteine and glutamate.
Initial research has identified several food items as sources of γ-GC. These include certain vegetables and legumes. For instance, γ-GC has been reported to be present in green beans, spinach, spices, mustard, and fenugreek.[2] Additionally, breast milk is a notable source of γ-GC for infants, who have a limited capacity for its endogenous synthesis.[2]
While specific quantitative data for γ-GC is scarce, studies on other γ-glutamyl peptides in fermented foods provide some context. For example, various γ-glutamyl dipeptides have been quantified in fermented soybean products like ganjang (Korean soy sauce) and doenjang (Korean soybean paste), with total γ-glutamyl peptide content ranging from 92 to 620 μg/mL in ganjang and 203 to 387 μg/g in doenjang.[1] Similarly, the kokumi peptide, γ-glutamyl-valyl-glycine, has been quantified in various fermented foods, including fish sauces, soy sauces, and fermented shrimp pastes.[3]
Table 1: Documented Natural Sources of this compound and Related γ-Glutamyl Peptides
| Food Category | Specific Food Item | Compound | Concentration | Reference |
| Vegetables | Green Beans | γ-L-Glutamyl-L-cysteine | Presence reported, not quantified | [2] |
| Spinach | γ-L-Glutamyl-L-cysteine | Presence reported, not quantified | [2] | |
| Spices | Mustard | γ-L-Glutamyl-L-cysteine | Presence reported, not quantified | [2] |
| Fenugreek | γ-L-Glutamyl-L-cysteine | Presence reported, not quantified | [2] | |
| Fermented Foods | Ganjang (Korean Soy Sauce) | Total γ-Glutamyl Peptides | 92 - 620 µg/mL | [1] |
| Doenjang (Korean Soybean Paste) | Total γ-Glutamyl Peptides | 203 - 387 µg/g | [1] | |
| Fish Sauces | γ-Glutamyl-Valyl-Glycine | 1.3 - 41.4 µmole/L | [3] | |
| Soy Sauces | γ-Glutamyl-Valyl-Glycine | 4.9 - 20.1 µmole/L | [3] | |
| Fermented Shrimp Pastes | γ-Glutamyl-Valyl-Glycine | 3.2 - 17.1 µmole/kg | [3] | |
| Dairy | Breast Milk | γ-L-Glutamyl-L-cysteine | Presence reported, not quantified | [2] |
Dietary Intake of this compound
Direct studies quantifying the dietary intake of γ-GC in human populations are currently lacking. The focus of nutritional research has predominantly been on the intake of glutathione and its precursor amino acids, L-cysteine and L-glutamic acid.
The dietary intake of glutathione has been estimated to range from 3 to 177 mg/day, with an average of around 35 mg/day in some populations. Given that γ-GC is an intermediate in GSH synthesis, its dietary intake is likely to be considerably lower than that of glutathione.
Oral supplementation studies with γ-GC have demonstrated its bioavailability and its ability to increase intracellular glutathione levels. For instance, a single oral dose of 2 grams of γ-GC was shown to increase lymphocyte GSH content by an average of 53% within 90 minutes in healthy adults.[4][5] This suggests that dietary γ-GC, when present in sufficient quantities, can contribute to the body's glutathione pool.
Experimental Protocols for Quantification
The accurate quantification of γ-GC in biological and food matrices is crucial for research in this field. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzymatic assays are also used, although they provide an indirect measurement.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for γ-GC quantification typically involve pre-column derivatization to enhance its detection by fluorescence or UV detectors.
Protocol: HPLC with Pre-column Derivatization using Monobromobimane (B13751) (mBBr)
-
Sample Preparation (e.g., from cell culture):
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., containing 0.1% Triton X-100 in PBS).
-
Precipitate proteins by adding an equal volume of cold 10% metaphosphoric acid (MPA).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Derivatization:
-
To 100 µL of the supernatant, add 10 µL of 100 mM dithiothreitol (B142953) (DTT) to reduce any disulfide bonds.
-
Add 880 µL of a borate (B1201080) buffer (pH 8.5).
-
Add 10 µL of 50 mM monobromobimane (mBBr) in acetonitrile (B52724).
-
Incubate the mixture in the dark at room temperature for 15 minutes.
-
Stop the reaction by adding 10 µL of glacial acetic acid.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.25% acetic acid in water (pH 3.9).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 380 nm and emission at 480 nm.
-
Quantification: Generate a standard curve using known concentrations of γ-GC standard subjected to the same derivatization procedure.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct quantification of γ-GC without the need for derivatization.
Protocol: LC-MS/MS for γ-GC Quantification
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Add an internal standard (e.g., ¹³C- or ¹⁵N-labeled γ-GC).
-
Precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample:solvent).
-
Vortex and centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: A C18 or HILIC column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient tailored to the specific column and instrument, typically starting with a high aqueous phase and increasing the organic phase.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
γ-GC: Precursor ion [M+H]⁺ m/z 251.1 → Product ion m/z 122.1 (or other specific fragments).
-
Internal Standard: Corresponding transitions for the labeled standard.
-
-
Quantification: Calculate the concentration of γ-GC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Enzymatic Assay
This is an indirect method that measures γ-GC by its conversion to GSH, which is then quantified using the Tietze recycling assay.
Protocol: Coupled Enzymatic Assay
-
Reaction Mixture:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 20 mM MgCl₂, 5 mM ATP, and 2 mM DTT.
-
Add the sample extract.
-
Add an excess of glycine (B1666218) and a purified glutathione synthetase (GS) enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow the conversion of γ-GC to GSH.
-
Stop the reaction by adding an equal volume of cold 5% sulfosalicylic acid (SSA).
-
Centrifuge to pellet the precipitated proteins.
-
-
GSH Quantification (Tietze Assay):
-
In a 96-well plate, add the supernatant, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution, NADPH solution, and glutathione reductase (GR).
-
Measure the rate of change in absorbance at 412 nm using a microplate reader.
-
Calculate the concentration of GSH formed, which corresponds to the initial concentration of γ-GC, by comparing the rate to a standard curve of known GSH concentrations.
-
Signaling Pathways and Experimental Workflows
The biological significance of γ-GC is intrinsically linked to its role as the precursor to glutathione. GSH, in turn, is a critical modulator of key cellular signaling pathways, including the Keap1-Nrf2 antioxidant response and the NF-κB inflammatory pathway.
Glutathione Biosynthesis and its Regulation
The synthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step is the formation of γ-GC from L-glutamate and L-cysteine, catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine to γ-GC by glutathione synthetase (GS) to form GSH.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary mechanism for cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and cytoprotective genes, including those involved in glutathione synthesis (GCLC and GCLM, the catalytic and modifier subunits of GCL).
The NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Glutathione can modulate NF-κB activity through several mechanisms, including the direct glutathionylation of NF-κB subunits, which can inhibit their DNA binding activity, thereby dampening the inflammatory response.
Conclusion
This compound is a dipeptide of considerable interest due to its central role in glutathione synthesis and, consequently, in cellular redox homeostasis and signaling. While its presence in certain foods is known, a significant gap exists in the quantitative data regarding its concentration in a wide array of dietary sources and the typical dietary intake in human populations. Further research in these areas is warranted to fully understand the contribution of dietary γ-GC to human health. The analytical methods for its quantification are well-established, providing robust tools for researchers. The intricate interplay between γ-GC, glutathione, and key signaling pathways like Keap1-Nrf2 and NF-κB highlights its potential as a therapeutic target and a key molecule in preventative medicine. This guide provides a foundational resource for professionals in the fields of research, science, and drug development to further explore the multifaceted roles of this compound.
References
- 1. Quantitative determination of kokumi compounds, γ-glutamyl peptides, in Korean traditional fermented foods, ganjang and doenjang, by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study [pubmed.ncbi.nlm.nih.gov]
Gamma-L-Glutamyl-L-cysteine: A Technical Guide to a Promising Glutathione Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Gamma-L-Glutamyl-L-cysteine (γ-GGC), a dipeptide that serves as the direct and rate-limiting precursor to glutathione (B108866) (GSH). Glutathione is the most abundant endogenous antioxidant, playing a critical role in cellular protection against oxidative stress, detoxification, and immune function. However, direct supplementation with GSH is often ineffective due to poor bioavailability.[1] This guide delves into the core mechanisms of γ-GGC as a superior GSH precursor, its synthesis, and its demonstrated efficacy in preclinical and clinical studies. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of relevant biochemical pathways and experimental workflows to support researchers and drug development professionals in this promising area of therapeutic development.
Introduction: The Glutathione Paradox and the Role of γ-GGC
Glutathione is a tripeptide composed of glutamate, cysteine, and glycine (B1666218), and is integral to maintaining cellular redox homeostasis.[1][2] Depleted GSH levels are implicated in a wide range of pathologies, including neurodegenerative diseases, liver conditions, and inflammatory disorders.[1][3][4] While the therapeutic potential of restoring GSH is clear, oral administration of glutathione itself is largely ineffective due to enzymatic degradation in the gastrointestinal tract and a steep concentration gradient that prevents its transport into cells.[3]
This has led to the investigation of GSH precursors, with N-acetylcysteine (NAC) being the most well-known. However, the efficacy of NAC can be limited by the feedback inhibition of the enzyme glutamate-cysteine ligase (GCL), the rate-limiting step in GSH synthesis.[5] this compound emerges as a promising alternative by bypassing this crucial regulatory checkpoint.[1][5] As the immediate precursor to GSH, γ-GGC is directly utilized by glutathione synthetase (GS) to form GSH, offering a more direct and potentially more efficient means of augmenting intracellular GSH levels.[1][6][7]
The Core Mechanism: Bypassing the Rate-Limiting Step
The synthesis of glutathione is a two-step enzymatic process occurring in the cytoplasm of all mammalian cells.[2][6]
-
Step 1: Formation of γ-GGC: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a gamma peptide bond between the amino group of L-cysteine and the gamma-carboxyl group of L-glutamate. This reaction is ATP-dependent and is the primary rate-limiting step in GSH biosynthesis.[3][6][8] The activity of GCL is subject to feedback inhibition by GSH itself.[6]
-
Step 2: Formation of GSH: Glutathione synthetase (GS) adds a molecule of glycine to the C-terminal end of γ-GGC, forming glutathione. This step is also ATP-dependent.[6][7]
By providing γ-GGC directly, the GCL-catalyzed, rate-limiting, and feedback-inhibited step is bypassed.[1][5] This allows for a more efficient and direct increase in intracellular GSH levels, particularly in states of oxidative stress where GCL activity may be compromised or when GSH levels are already high.[5]
Signaling Pathways
The elevation of GSH levels through γ-GGC administration has significant implications for cellular signaling pathways involved in the antioxidant response and inflammation.
-
Keap1-Nrf2 Pathway: The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes, including those for GCL and GS.[9] While γ-GGC bypasses the need for GCL induction to increase GSH, the resulting higher GSH levels can contribute to a more robust antioxidant defense system, effectively supporting the goals of the Nrf2 pathway.
-
NF-κB Pathway: Nuclear factor kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Oxidative stress is a known activator of the NF-κB pathway. By increasing intracellular GSH and reducing reactive oxygen species (ROS), γ-GGC can attenuate the activation of NF-κB, thereby exerting anti-inflammatory effects.[9] Studies have shown that γ-GGC can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9]
Data Presentation: Quantitative Efficacy of γ-GGC
Numerous in vitro and in vivo studies have demonstrated the efficacy of γ-GGC in elevating GSH levels. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Studies
| Cell Type | Treatment | Outcome | Reference |
| Primary Astrocytes | 100 µM H₂O₂ followed by γ-GC | Restored intracellular reduced GSH levels | [10] |
| Primary Neurons | 100 µM H₂O₂ followed by γ-GC | Increased total GSH levels | [10] |
| Human Astrocytes | Aβ40 oligomers followed by GGC | Ameliorated oxidative damage and neuroinflammation | [4] |
| RAW264.7 Cells | LPS followed by γ-GC | Suppressed ROS accumulation and GSH depletion | [9] |
Table 2: In Vivo Studies
| Animal Model | Administration Route & Dose | Tissue | Time Point | GSH Increase (vs. Control) | Reference |
| Mice | Intravenous, 400 mg/kg | Red Blood Cells | 90 min | 1.88 ± 0.11 times | [10] |
| Mice | Intravenous, 400 mg/kg | Brain | 30-90 min | Significant increase | [11] |
| Mice | Intravenous, 400 mg/kg | Heart | 30-90 min | Significant increase | [11] |
| Mice | Intravenous, 400 mg/kg | Lungs | 30-90 min | Significant increase | [11] |
| Mice | Intravenous, 400 mg/kg | Liver | 30-90 min | Significant increase | [11] |
Table 3: Human Clinical Trials
| Study Population | Administration Route & Dose | Outcome | Reference |
| Healthy, non-fasting adults | Oral, 2g | 53 ± 47% increase in lymphocyte GSH at 90 min | [12] |
| Healthy, non-fasting adults | Oral, 2g and 4g | ~2 to 3-fold increase in lymphocyte GSH at 3h | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols for assessing the efficacy of γ-GGC.
In Vitro Assessment of GSH Levels in Cultured Cells
-
Cell Culture and Treatment: Plate cells (e.g., primary neurons, astrocytes, or cell lines) at an appropriate density. Pre-treat with γ-GGC for a specified duration before inducing oxidative stress with an agent like hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).
-
Cell Lysis: After treatment, wash cells with phosphate-buffered saline (PBS) and lyse them in a suitable buffer (e.g., containing perchloric acid or m-cresol (B1676322) purple) to precipitate proteins.
-
GSH/GSSG Assay: Centrifuge the lysate to pellet the protein. The supernatant can be used to measure reduced glutathione (GSH) and oxidized glutathione (GSSG) using a variety of methods, including:
-
Enzymatic Recycling Assay: Based on the reduction of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) by GSH in the presence of glutathione reductase. The rate of color change is proportional to the GSH concentration.
-
HPLC: High-performance liquid chromatography with electrochemical or fluorescence detection provides a more sensitive and specific quantification of GSH and GSSG.
-
-
Data Normalization: Express GSH levels relative to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford).
In Vivo Assessment of Tissue GSH Levels
-
Animal Model and Administration: Use an appropriate animal model (e.g., C57BL/6 mice). Administer γ-GGC via the desired route (e.g., intravenous, oral gavage).
-
Tissue Harvesting: At predetermined time points post-administration, euthanize the animals and rapidly harvest tissues of interest (e.g., brain, liver, heart). Immediately freeze the tissues in liquid nitrogen to prevent GSH degradation.
-
Tissue Homogenization: Homogenize the frozen tissue in a deproteinizing solution (e.g., perchloric acid).
-
GSH/GSSG Assay: Centrifuge the homogenate and analyze the supernatant for GSH and GSSG content using the methods described for in vitro assessment.
-
Statistical Analysis: Compare the GSH levels in the γ-GGC-treated group to a vehicle-treated control group using appropriate statistical tests.
Mandatory Visualizations
Biochemical Pathways
Caption: Glutathione (GSH) synthesis pathway, highlighting the rate-limiting step.
Caption: The Gamma-Glutamyl Cycle for amino acid transport and GSH metabolism.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 4. The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Gamma-L-Glutamyl-L-cysteine in Cellular Redox Homeostasis
Executive Summary: Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key driver of cellular damage and is implicated in a wide array of diseases. Glutathione (B108866) (GSH), the most abundant non-protein thiol, is the cornerstone of the cell's antioxidant system. The biosynthesis of GSH is a two-step process, with the formation of gamma-L-glutamyl-L-cysteine (γ-GC) being the rate-limiting step. This technical guide provides an in-depth examination of γ-GC's pivotal role in maintaining cellular redox homeostasis. We explore its synthesis, its function as the direct precursor to GSH, its intrinsic antioxidant capabilities, and its influence on cellular signaling pathways. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further investigation into therapeutic strategies targeting cellular redox balance.
Introduction: The Central Role of Glutathione in Cellular Redox Homeostasis
Cellular redox homeostasis is a dynamic equilibrium between pro-oxidant and antioxidant processes, which is fundamental to normal physiological function.[1] Disruptions in this balance lead to oxidative stress, a condition that promotes damage to lipids, proteins, and DNA, contributing to the pathogenesis of numerous conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer.[2][3]
Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most concentrated and important endogenous antioxidant, with cellular concentrations reaching up to 10 mM.[1][4] Its functions are extensive and critical for cell survival:
-
Direct Scavenging of ROS: The sulfhydryl group (-SH) of its cysteine residue directly neutralizes free radicals.[5]
-
Enzymatic Detoxification: It serves as a cofactor for enzymes like Glutathione Peroxidases (GPx), which reduce hydrogen peroxide and lipid hydroperoxides.[6]
-
Regeneration of Antioxidants: GSH is essential for regenerating other key antioxidants, such as vitamins C and E, to their active forms.[2]
-
Xenobiotic Metabolism: It conjugates with toxins and xenobiotics in reactions catalyzed by Glutathione S-transferases (GSTs), facilitating their elimination.[7][8]
Given its importance, the maintenance of adequate intracellular GSH levels is paramount. This is achieved through a tightly regulated de novo synthesis pathway in which γ-GC is the central and rate-limiting intermediate.[4][9]
Biosynthesis of γ-L-Glutamyl-L-cysteine and Glutathione
The de novo synthesis of GSH occurs in the cytosol of all mammalian cells through two sequential, ATP-dependent enzymatic reactions.[4][9]
-
Formation of γ-GC: The first and rate-limiting step is the ligation of L-glutamate and L-cysteine to form γ-L-glutamyl-L-cysteine. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) (EC 6.3.2.2).[10][11] A unique feature of this step is the formation of a gamma-peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, which protects the dipeptide from degradation by most cellular peptidases.[3][12]
-
Formation of GSH: The second step involves the addition of glycine to the C-terminus of γ-GC, a reaction catalyzed by Glutathione Synthetase (GS) (EC 6.3.2.3) to form the final tripeptide, glutathione.[9][10]
This two-step pathway underscores the absolute requirement of γ-GC for GSH production.
Caption: The two-step enzymatic pathway of glutathione (GSH) biosynthesis.
Regulation of this compound Synthesis
The cellular capacity for GSH synthesis is primarily dictated by the activity of GCL, the rate-limiting enzyme. Its regulation occurs at multiple levels.
-
Enzyme Structure and Holoenzyme Formation: GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[13][14] GCLC possesses all the enzymatic activity, while GCLM enhances its catalytic efficiency by lowering the Km for glutamate and increasing the Ki for GSH, making the enzyme less susceptible to feedback inhibition.[14] The ratio of these subunits and their assembly into the holoenzyme are key regulatory points.[13][15]
-
Substrate Availability: While cellular glutamate concentrations are typically well above the Km of GCL, the availability of cysteine is often the limiting factor for γ-GC synthesis.[5][10][16] Cells acquire cysteine either from extracellular sources or through the transsulfuration pathway.
-
Feedback Inhibition: The final product, GSH, exerts non-allosteric feedback inhibition on GCL by competing with glutamate for its binding site, thus preventing excessive synthesis.[9][16]
-
Transcriptional Regulation: The genes encoding both GCLC and GCLM are induced in response to oxidative or chemical stress. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of the GCLC and GCLM genes, upregulating their transcription.[9][17]
Caption: Multi-level regulation of Glutamate-Cysteine Ligase (GCL) activity.
The Multifaceted Role of γ-GC in Redox Homeostasis
γ-GC contributes to cellular antioxidant defense through several distinct mechanisms.
An Efficient Precursor to Glutathione
Supplementation with γ-GC provides a direct substrate for Glutathione Synthetase (GS), effectively bypassing the GCL-catalyzed, rate-limiting, and feedback-inhibited step of GSH synthesis.[1][2] This is particularly advantageous in conditions of oxidative stress where GCL activity may be impaired or when cysteine availability is low.[1] This circumvention allows for a more rapid and efficient replenishment of depleted intracellular GSH pools.[2][18]
Direct Antioxidant Activity
Beyond its role as a GSH precursor, γ-GC possesses intrinsic antioxidant properties. The sulfhydryl group within its cysteine residue enables it to directly scavenge and neutralize reactive oxygen species.[2] Studies have demonstrated that γ-GC can confer protection against oxidative damage even in cells incapable of synthesizing GSH, highlighting its direct protective capacity.[2] This allows γ-GC to provide immediate defense against oxidative insults while also serving as a building block for sustained GSH production.
Modulation of Signaling Pathways
γ-GC can influence key cellular signaling pathways that govern the antioxidant response. The most critical of these is the Nrf2 pathway. By modulating the intracellular thiol status and responding to oxidative cues, the cellular environment influenced by γ-GC levels can lead to the activation of Nrf2.[18][19] Activated Nrf2 upregulates a battery of protective genes, including not only the enzymes for GSH synthesis (GCL and GS) but also other antioxidant and detoxification enzymes, thereby amplifying the cell's overall defense capacity.[19]
Caption: Activation of the Nrf2 antioxidant response pathway by oxidative stress.
Quantitative Data Summary
The following tables summarize key quantitative data regarding γ-GC and GSH, compiled from various studies.
Table 1: Typical Cellular and Plasma Concentrations
| Analyte | Concentration Range | Location | Reference(s) |
|---|---|---|---|
| γ-L-Glutamyl-L-cysteine (γ-GC) | 5 - 10 µM | Intracellular | [12] |
| γ-L-Glutamyl-L-cysteine (γ-GC) | 1 - 5 µM | Human Plasma | [12] |
| Glutathione (GSH) | 1 - 10 mM | Intracellular (Cytosol) | [1][4] |
| Glutathione (GSH) | Micromolar (µM) range | Extracellular |[16] |
Table 2: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL)
| Parameter | Value | Substrate/Inhibitor | Reference(s) |
|---|---|---|---|
| Km | ~1.8 mM | L-Glutamate | [16] |
| Km | 0.1 - 0.3 mM | L-Cysteine | [16] |
| Ki | ~2.3 mM | GSH (Feedback Inhibition) |[16] |
Table 3: Effect of Oral γ-GC Administration on Human Lymphocyte GSH
| Dosage | Time to Max Concentration (tmax) | Max Concentration (Cmax) | Reference(s) |
|---|---|---|---|
| 2 g γ-GC | ~3 hours | ~2-fold increase over basal | [1][20] |
| 4 g γ-GC | ~3 hours | ~3-fold increase over basal |[1][20] |
Key Experimental Protocols
Accurate quantification of γ-GC and the assessment of cellular redox status are crucial for research in this field.
Protocol: Quantification of Intracellular γ-GC and GSH by HPLC
Objective: To quantify the intracellular levels of γ-GC and GSH in cultured cells using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.
Principle: Thiols within cell lysates are first reduced to their free form and then derivatized with a fluorogenic reagent, such as monobromobimane (B13751) (mBBr) or SBD-F. The resulting fluorescent derivatives are separated by reversed-phase HPLC and quantified by comparison to known standards.[21]
Reagents & Equipment:
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Metaphosphoric acid (MPA) or similar protein precipitation agent
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Derivatization reagent: SBD-F or mBBr solution
-
Internal standard solution (e.g., N-acetylcysteine)
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
-
γ-GC and GSH analytical standards
Procedure:
-
Cell Harvesting: Culture cells to the desired confluency. Wash cells twice with ice-cold PBS and detach using a cell scraper.
-
Cell Lysis & Protein Precipitation: Resuspend the cell pellet in a known volume of ice-cold MPA solution. Vortex vigorously and incubate on ice for 10-15 minutes to lyse cells and precipitate proteins.[21]
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the low-molecular-weight thiols.[21]
-
Reduction: To a defined volume of the supernatant, add TCEP solution to ensure all disulfide bonds (like GSSG) are reduced to free thiols (GSH).
-
Derivatization: Add the derivatization reagent (e.g., SBD-F) and internal standard to the sample. Incubate at 60°C for 60 minutes in the dark. The reaction is stopped by acidification (e.g., with HCl).[21]
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the thiol derivatives using an appropriate gradient of mobile phases.
-
Quantification: Monitor the elution of the derivatives using the fluorescence detector. Identify and integrate the peaks corresponding to γ-GC and GSH based on the retention times of the derivatized standards. Calculate the concentration based on the standard curve, normalizing to the internal standard and the initial cell number or protein content.
Caption: Experimental workflow for quantifying intracellular thiols via HPLC.
Protocol: Assessment of Cellular Redox Status using Redox-Sensitive GFP (roGFP)
Objective: To monitor dynamic changes in the glutathione redox potential (EGSH) within specific subcellular compartments of living cells.
Principle: Redox-sensitive Green Fluorescent Protein (roGFP) is a genetically encoded biosensor with two cysteine residues engineered into its structure. The oxidation state of these cysteines (thiol vs. disulfide) affects the protein's fluorescence excitation spectrum. The probe exhibits two excitation maxima, around 405 nm (oxidized) and 488 nm (reduced), with a common emission peak. The ratio of fluorescence intensity from these two excitation wavelengths provides a ratiometric readout of the local redox environment, which is largely determined by the GSH/GSSG ratio.[22]
Reagents & Equipment:
-
Cell line of interest
-
Plasmid or viral vector encoding a subcellularly-targeted roGFP
-
Transfection reagent or viral transduction system
-
Fluorescence microscope or flow cytometer with 405 nm and 488 nm excitation capabilities
-
Oxidizing agent (e.g., H₂O₂) and reducing agent (e.g., DTT) for sensor calibration
Procedure:
-
Transduction/Transfection: Introduce the roGFP-encoding vector into the cells. Allow 24-48 hours for expression of the biosensor.
-
Cell Plating: Seed the roGFP-expressing cells onto an appropriate imaging dish or multi-well plate.
-
Experimental Treatment: Treat the cells with the compound or condition of interest. Include positive control (oxidant) and negative control (vehicle) wells.
-
Image/Data Acquisition:
-
Microscopy: Acquire fluorescence images sequentially using 405 nm and 488 nm excitation filters.
-
Flow Cytometry: Analyze the cell population, measuring the fluorescence emission for each excitation wavelength.[22]
-
-
Calibration: At the end of the experiment, treat separate wells with a high concentration of an oxidant (e.g., H₂O₂) to fully oxidize the probe and a strong reductant (e.g., DTT) to fully reduce it. This provides the dynamic range of the sensor for normalization.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (405 nm / 488 nm) for each cell or population at each time point.
-
Normalize the experimental ratios to the values obtained from the fully oxidized and fully reduced controls.
-
An increase in the 405/488 ratio indicates a shift towards a more oxidizing environment (higher GSSG), while a decrease indicates a more reducing environment (higher GSH).
-
Therapeutic Potential and Future Directions
The central role of γ-GC in GSH synthesis makes it a compelling target for therapeutic intervention in diseases characterized by oxidative stress and GSH depletion.[3]
-
Bypassing Rate-Limiting Synthesis: Direct supplementation with γ-GC offers a logical strategy to boost cellular GSH levels, especially when GCL function is compromised by genetic factors, disease, or aging.[1] Unlike GSH, which has poor bioavailability and is not readily transported into most cells, γ-GC can be taken up and efficiently converted to GSH intracellularly.[2][19]
-
Neuroprotection: Oxidative stress is a major factor in neurodegenerative conditions like Alzheimer's and Parkinson's disease. Studies have shown that γ-GC can ameliorate oxidative damage and neuroinflammation in brain cells, suggesting its potential as a neuroprotective agent.[3][18]
-
Inflammation and Sepsis: γ-GC has demonstrated anti-inflammatory effects by suppressing ROS accumulation and replenishing GSH in models of inflammation and sepsis.[19]
Future research should focus on optimizing delivery systems for γ-GC, conducting robust clinical trials to validate its efficacy in various disease models, and further elucidating its interactions with cellular signaling networks beyond Nrf2.
Conclusion
This compound is more than a mere intermediate in glutathione synthesis; it is a critical molecule at the heart of cellular redox homeostasis. Its synthesis by GCL is the principal regulatory checkpoint for the entire GSH pathway. Through its multifaceted roles—as the direct and rate-limiting precursor to GSH, an intrinsic antioxidant, and a modulator of defense-related signaling pathways—γ-GC provides a robust, multi-pronged mechanism for cellular protection against oxidative stress. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for professionals in research and drug development to further explore the therapeutic potential of targeting the γ-GC-GSH axis.
References
- 1. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes [frontiersin.org]
- 4. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine Regulates Oxidative Stress and Glutathione-Related Antioxidative Capacity before and after Colorectal Tumor Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of glutamate and glutamine metabolism and related transporters in nerve cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of γ-glutamylcysteine ligase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratory evolution of glutathione biosynthesis reveals natural compensatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 13. Differential regulation of glutamate–cysteine ligase subunit expression and increased holoenzyme formation in response to cysteine deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 16. How Do Cells Produce Glutathione? | Glutathione Reporter [glutathionereporter.com]
- 17. Human glutamate cysteine ligase gene regulation through the electrophile response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Assessment of Cellular Oxidation Using a Subcellular Compartment-Specific Redox-Sensitive Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Gamma-L-Glutamyl-L-cysteine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-L-Glutamyl-L-cysteine (γ-GGC) is a critical dipeptide intermediate in the de novo synthesis of glutathione (B108866) (GSH), the most abundant low-molecular-weight thiol in mammalian cells.[1][2] As the direct precursor to GSH, the quantification of γ-GGC provides significant insights into cellular redox status, antioxidant capacity, and the efficacy of therapeutic agents targeting oxidative stress pathways.[3] The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of γ-GGC from glutamate (B1630785) and cysteine, which is the rate-limiting step in GSH synthesis.[1][4][5] Accurate measurement of γ-GGC levels in biological samples such as plasma, tissues, and cell cultures is therefore essential for understanding various physiological and pathological processes.
This document provides detailed protocols for the quantification of γ-GGC, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Glutathione Biosynthesis Pathway
The synthesis of glutathione is a two-step enzymatic process occurring in the cytosol. The first and rate-limiting step is the formation of γ-GGC, followed by the addition of glycine (B1666218) to form GSH.
Comparative Overview of Quantification Methods
Several analytical techniques are available for the quantification of γ-GGC, each with distinct advantages and limitations. The choice of method depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation.
| Method | Principle | Limit of Quantification (LOQ) | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM).[3] | High (pM to fM range) | High sensitivity and specificity, suitable for complex matrices, direct measurement. | High instrument cost, requires expertise. |
| HPLC-Electrochemical Detection | Separation by HPLC with direct detection of the electrochemically active γ-GGC.[4][5] | High | Direct detection without derivatization, good sensitivity.[4] | Susceptible to interference from other electroactive species. |
| HPLC-Fluorescence Detection | Separation by HPLC followed by detection after pre- or post-column derivatization with a fluorescent agent (e.g., o-phthalaldehyde, OPA).[3] | Medium (~0.1-0.5 µM) | Widely accessible, good sensitivity. | Indirect measurement, derivatization adds complexity and potential for variability. |
| Enzymatic Assay | Indirectly measures γ-GGC by its conversion to GSH, which is then quantified using the Tietze recycling assay.[3][6] | Low (~0.5 - 1 µM) | Cost-effective, suitable for high-throughput screening. | Indirect measurement, potential for interference from other thiols.[3] |
Quantitative Data Summary
The concentration of γ-GGC can vary significantly depending on the biological matrix and the physiological state.
| Biological Sample | Reported Concentration (Mean ± SD) | Species | Reference |
| Whole Blood | 25 ± 8 µmol/L | Human | [7] |
| Plasma | ~4 µmol/L | Human | [7] |
| Lymphocytes (Basal) | 0.29 ± 0.12 nmol/10⁶ cells | Human | [2] |
| Rat Serum (t½) | 11 ± 1 minutes | Rat | [8] |
| Human Plasma (t½) | 17 ± 8 minutes | Human | [8] |
Note: It is crucial to handle blood samples appropriately to prevent the loss of γ-GGC. Treating samples with a reducing agent before protein precipitation is important to release γ-GGC from disulfide linkages.[7] For analysis, whole blood is often preferred over washed erythrocytes due to potential losses of γ-GGC during washing procedures.[7]
Experimental Protocols
Protocol 1: Quantification of γ-GGC by LC-MS/MS
This protocol details a robust method for the quantification of γ-GGC in biological samples like plasma, cell lysates, or tissue homogenates. It is the recommended method for its high sensitivity and specificity.
1. Materials and Reagents
-
γ-L-Glutamyl-L-cysteine standard
-
Stable isotope-labeled internal standard (e.g., γ-L-Glutamyl-L-[¹³C₃,¹⁵N]cysteine)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
5-Sulfosalicylic acid (SSA)
-
Dithiothreitol (DTT)
-
Ultrapure water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Blood/Plasma:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately add a reducing agent like DTT to a final concentration of 2 mM to prevent disulfide bond formation.
-
For plasma, centrifuge blood at 2,000 x g for 15 minutes at 4°C.
-
To 100 µL of plasma or whole blood, add 100 µL of cold 10% (w/v) SSA to precipitate proteins.
-
Add the internal standard to the mixture.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Cells/Tissues:
-
Homogenize tissue or cell pellets in a suitable lysis buffer on ice.
-
Determine protein concentration (e.g., using a BCA assay).
-
Perform protein precipitation as described above (steps 4-9), adjusting volumes based on the sample concentration.
-
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % B 0.0 2 1.0 2 5.0 95 7.0 95 7.1 2 | 10.0 | 2 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
γ-GGC: Precursor ion (Q1) → Product ion (Q3) (To be optimized based on instrumentation)
-
Internal Standard: Precursor ion (Q1) → Product ion (Q3) (To be optimized)
-
Note: Specific precursor-to-product ion transitions for γ-GGC and its internal standard must be optimized in-house.[3]
-
4. Data Analysis and Quantification
-
Generate a calibration curve using known concentrations of the γ-GGC standard spiked into a matrix similar to the samples.
-
Integrate the peak areas for both the analyte (γ-GGC) and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of γ-GGC in the samples by interpolating from the linear regression of the calibration curve.[3]
General Workflow for LC-MS/MS Quantification
The following diagram illustrates the key steps involved in the quantification of γ-GGC from biological samples using LC-MS/MS.
Protocol 2: Quantification of γ-GGC by HPLC with Fluorescence Detection
This method is a viable alternative when LC-MS/MS is not available. It requires derivatization to make the analyte fluorescent.
1. Materials and Reagents
-
All reagents from Protocol 1 (except internal standard).
-
o-phthalaldehyde (OPA) derivatizing reagent.
-
2-aminoethanol.
-
Potassium hydroxide (B78521) (KOH).
-
HPLC system with a fluorescence detector.
2. Sample Preparation
-
Prepare sample supernatant as described in Protocol 1 (steps 1-9).
-
Neutralize the acidic supernatant with KOH.
-
Derivatization (can be automated in an autosampler):
-
Mix the neutralized sample with the OPA reagent and 2-aminoethanol.
-
Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.[3]
-
3. HPLC Analysis
-
Column: Reversed-phase C18 column.
-
Mobile Phases: Use a suitable gradient with aqueous and organic mobile phases (e.g., sodium acetate (B1210297) buffer and methanol).
-
Fluorescence Detector:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 450 nm[3]
-
4. Data Analysis and Quantification
-
Prepare a standard curve with known concentrations of derivatized γ-GGC.
-
Quantify the γ-GGC concentration in samples by comparing the peak area to the standard curve.[3]
References
- 1. arborassays.com [arborassays.com]
- 2. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione and gamma-glutamylcysteine in whole blood, plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Studies on Degradation of this compound and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Gamma-L-Glutamyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-L-glutamyl-L-cysteine (γ-GC) is a dipeptide and a critical intermediate in the biosynthesis of glutathione (B108866) (GSH), a primary intracellular antioxidant.[1] The quantification of intracellular γ-GC levels is crucial for understanding cellular redox status, mechanisms of drug action, and for the development of therapeutics targeting diseases related to oxidative stress. High-Performance Liquid Chromatography (HPLC) provides a sensitive and specific method for the determination of γ-GC in various biological samples.[1] These application notes offer detailed protocols for the quantification of γ-GC using HPLC with pre-column derivatization and fluorescence detection.
Signaling Pathway: Glutathione Biosynthesis
The synthesis of glutathione is an enzymatic, two-step process. Initially, glutamate-cysteine ligase (GCL) catalyzes the formation of γ-GC from the amino acids glutamate (B1630785) and cysteine. This initial step is the rate-limiting factor in the synthesis of GSH. Following this, glutathione synthetase (GS) facilitates the addition of a glycine (B1666218) residue to γ-GC, resulting in the formation of glutathione.[1]
Caption: Glutathione biosynthesis pathway.
Experimental Workflow
The quantification of intracellular γ-GC by HPLC involves several key stages, from initial sample preparation to the final data analysis.
Caption: Experimental workflow for γ-GC analysis.
Experimental Protocols
Two common protocols for the analysis of γ-GC involve derivatization with either 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) or monobromobimane (B13751) (mBBr), followed by fluorescence detection.
Protocol 1: Derivatization with SBD-F
This protocol is adapted for the analysis of intracellular γ-GC.
1. Sample Preparation and Lysis:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold 5% metaphosphoric acid (MPA) solution to lyse the cells and precipitate proteins.[1]
-
Vortex vigorously and incubate on ice for 10 minutes.[1]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[1]
-
Collect the supernatant for the subsequent derivatization step.[1]
2. Derivatization:
-
To 50 µL of the supernatant, add 5 µL of a tris(2-carboxyethyl)phosphine (B1197953) (TCEP) solution to reduce any disulfide bonds.[1]
-
Add 175 µL of SBD-F solution and 25 µL of the internal standard solution.[1]
-
Incubate the mixture at 60°C for 60 minutes in the dark.[1]
-
Stop the reaction by adding 25 µL of 1 M HCl.[1]
3. HPLC Analysis:
-
Inject 25 µL of the derivatized sample into the HPLC system.[1]
-
Separate the SBD-thiol derivatives on a C18 column.[1]
4. Quantification:
-
Generate a standard curve using known concentrations of a γ-GC standard that has been subjected to the same derivatization procedure.[1]
-
Quantify the γ-GC in the samples by comparing their peak areas to the standard curve.
Protocol 2: Derivatization with Monobromobimane (mBBr)
This protocol is suitable for the analysis of γ-GC in plant tissues and other biological samples.[2]
1. Sample Extraction:
-
Homogenize the tissue sample in 0.1 M HCl to minimize oxidation.[2]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for derivatization.
2. Derivatization:
-
This method can be automated for high-throughput analysis.[2][3]
-
Mix the sample extract with a monobromobimane (mBBr) reagent solution.[2]
-
The reaction is typically carried out at room temperature in the dark.[1]
-
Stop the reaction by acidification, for example, with acetic acid.[1]
3. HPLC Analysis:
-
Inject the derivatized sample into the HPLC system for separation and detection.
4. Quantification:
-
Perform quantification as described in Protocol 1, using γ-GC standards derivatized with mBBr.[1]
Data Presentation: HPLC Parameters
The following tables summarize the typical HPLC conditions for the analysis of γ-GC using different derivatization reagents.
Table 1: HPLC Conditions for SBD-F Derivatized γ-GC
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Gradient of citric buffer (pH 3.0) and methanol[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 25 µL[1] |
| Detection | Fluorescence |
| Excitation Wavelength | 375 nm[1] |
| Emission Wavelength | 510 nm[1] |
Table 2: HPLC Conditions for mBBr Derivatized γ-GC
| Parameter | Value |
| Column | Beckman UltraSphere C-18 ODS reverse-phase[2] |
| Mobile Phase | Discontinuous gradient of sodium acetate-methanol[2] |
| Elution Time for γ-GC | 6.96 min[2] |
| Detection | Fluorescence |
| Excitation Wavelength | 392 nm[2] |
| Emission Wavelength | 480 nm[2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no γ-GC peak | Incomplete cell lysis | Ensure complete cell lysis by optimizing the lysis buffer and procedure.[1] |
| Degradation of γ-GC | Keep samples on ice and process them quickly. Use fresh reagents.[1] | |
| Inefficient derivatization | Optimize derivatization conditions (time, temperature, pH, reagent concentration).[1] | |
| Poor peak shape | Column contamination | Wash the column with a strong solvent. |
| Inappropriate mobile phase pH | Adjust the pH of the mobile phase. | |
| Inconsistent retention times | Fluctuations in temperature | Use a column oven to maintain a consistent temperature. |
| Air bubbles in the system | Degas the mobile phase and prime the pump. |
Disclaimer: These are generalized protocols and may require optimization for specific sample types and instrumentation.
References
Application Notes and Protocols for Mass Spectrometry-Based Detection of Gamma-L-Glutamyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-L-glutamyl-L-cysteine (γ-GC) is a dipeptide and a critical intermediate in the biosynthesis of glutathione (B108866) (GSH), a major antioxidant in most living organisms. The synthesis of GSH from its constituent amino acids, glutamate (B1630785), cysteine, and glycine (B1666218), occurs in two ATP-dependent steps. The first and rate-limiting step is the formation of γ-GC from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). Subsequently, glutathione synthetase (GS) catalyzes the addition of glycine to γ-GC to form GSH. Given its position as a precursor to GSH, the quantification of γ-GC is of significant interest in studies related to oxidative stress, toxicology, and drug development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of γ-GC in various biological matrices. This application note provides a detailed protocol for the detection and quantification of γ-GC using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric conditions.
Signaling and Metabolic Pathways
The biosynthesis of glutathione is a fundamental cellular process for maintaining redox homeostasis.
Figure 1. The glutathione biosynthesis pathway.
Experimental Workflow
A typical workflow for the analysis of γ-GC by LC-MS/MS involves several key steps from sample collection to data analysis.
Figure 2. General experimental workflow for γ-GC analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of γ-GC and related thiol-containing compounds. These values are representative and may vary depending on the specific instrumentation, sample matrix, and derivatization agent used. Method validation is essential for establishing performance characteristics in a specific laboratory setting.
| Analyte | Derivatizing Agent | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| γ-L-Glutamyl-L-cysteine | Iodoacetic Acid | 10 - 50 | 50 - 5000 | 85 - 110 | [1] |
| Glutathione (GSH) | N-Ethylmaleimide | 1 - 10 | 10 - 2000 | 90 - 105 | [2][3] |
| Cysteine | N-Ethylmaleimide | 5 - 20 | 20 - 1000 | 88 - 112 | [2][3] |
Experimental Protocols
Sample Preparation
Due to the reactive nature of the thiol group in the cysteine residue of γ-GC, which is prone to oxidation, derivatization is a critical step to ensure accurate quantification. N-ethylmaleimide (NEM) or iodoacetic acid are commonly used alkylating agents that form a stable thioether bond.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
N-Ethylmaleimide (NEM) solution (10 mg/mL in water or methanol) or Iodoacetic acid solution
-
Internal Standard (IS): Stable isotope-labeled γ-L-Glutamyl-L-cysteine (e.g., ¹³C₅, ¹⁵N₁-γ-GC)
-
Acetonitrile (ACN), HPLC grade, ice-cold
-
Methanol (MeOH), HPLC grade, ice-cold
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Protocol for Plasma Samples:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 10 mg/mL NEM solution.
-
Vortex briefly to mix.
-
Add 10 µL of the internal standard working solution.
-
For protein precipitation, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol for Tissue Samples:
-
Accurately weigh the tissue sample.
-
Homogenize the tissue on ice in a suitable buffer containing the derivatizing agent (e.g., NEM). The buffer-to-tissue ratio should be optimized but is typically in the range of 3-5 volumes of buffer to the weight of the tissue.
-
Add the internal standard.
-
Proceed with protein precipitation as described for plasma samples (Step 4 onwards).
Liquid Chromatography
For the separation of the polar γ-GC, hydrophilic interaction liquid chromatography (HILIC) is often preferred over reversed-phase chromatography as it provides better retention.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., Amide or Silica-based, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a high percentage of organic phase (e.g., 95% B) and gradually decreases to elute the polar analytes.
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 95% B
-
6.1-10 min: Column re-equilibration at 95% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used for the targeted quantification of γ-GC using Multiple Reaction Monitoring (MRM).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Nebulizer Gas Flow: Instrument dependent
-
Drying Gas Flow: Instrument dependent
-
-
MRM Transitions: The precursor ion ([M+H]⁺) of the derivatized γ-GC is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The following are suggested MRM transitions for γ-GC derivatized with iodoacetic acid (IAA):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| γ-GC-IAA | 308 | 179 | 15 - 25 |
| IS-γ-GC-IAA | (Varies based on label) | (Varies based on label) | 15 - 25 |
Note: The optimal collision energy and other MS parameters should be determined by infusing a standard solution of the derivatized analyte and its internal standard.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of γ-L-glutamyl-L-cysteine in biological matrices. Careful sample preparation, including the immediate derivatization of the thiol group, is paramount for obtaining accurate and reproducible results. The provided protocols and parameters serve as a starting point, and optimization and validation are essential for each specific application and laboratory setup. This methodology will be a valuable tool for researchers investigating the role of glutathione metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA | Semantic Scholar [semanticscholar.org]
- 3. BIOM-13. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Gamma-L-Glutamyl-L-cysteine in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-L-Glutamyl-L-cysteine (γ-GC) is a dipeptide intermediate in the biosynthesis of glutathione (B108866) (GSH), the most abundant non-protein thiol in mammalian cells and a critical component of the cellular antioxidant defense system.[1][2] Supplementing cell cultures with γ-GC offers a powerful method to modulate intracellular GSH levels, thereby protecting cells against oxidative stress and inflammatory damage.[3][4] Unlike direct GSH supplementation, which is often hindered by poor cellular uptake, or supplementation with precursors like N-acetyl-L-cysteine (NAC), γ-GC is readily transported into cells and directly converted to GSH.[1][3] This process bypasses the rate-limiting enzyme, glutamate-cysteine ligase (GCL), and its feedback inhibition by GSH, allowing for a more efficient increase in intracellular GSH.[3][5]
These application notes provide a comprehensive guide for the use of γ-GC in cell culture, covering its mechanism of action, detailed experimental protocols, and its influence on key cellular signaling pathways.
Mechanism of Action
The primary role of γ-GC in cell culture is to serve as a direct precursor for GSH synthesis. The synthesis of GSH is a two-step enzymatic process occurring in the cytosol:
-
Formation of γ-GC: Glutamate and cysteine are combined by glutamate-cysteine ligase (GCL). This is the rate-limiting step in GSH synthesis.[2][6]
-
Formation of GSH: Glycine is added to γ-GC by glutathione synthetase (GS).[2][6]
By providing exogenous γ-GC, researchers can bypass the first, rate-limiting step, leading to a rapid and significant increase in intracellular GSH levels.[3] This enhanced GSH pool improves the cell's capacity to neutralize reactive oxygen species (ROS), detoxify xenobiotics, and maintain a reduced intracellular environment.[1][7]
Beyond its role as a GSH precursor, γ-GC itself possesses intrinsic antioxidant properties due to the sulfhydryl group in its cysteine residue, allowing it to directly scavenge ROS.[7]
Key Signaling Pathways
The administration of γ-GC primarily impacts the Glutathione Biosynthesis Pathway . Furthermore, cellular stress conditions can lead to the activation of transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear factor kappa B (NF-κB) , which in turn can upregulate the expression of enzymes involved in GSH synthesis, such as glutathione synthetase (GSS), thereby enhancing the conversion of γ-GC to GSH.[4][8]
Caption: Glutathione synthesis pathway and the role of γ-GC supplementation.
References
- 1. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of γ-glutamylcysteine ligase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Gamma-L-Glutamyl-L-cysteine in Oxidative Stress Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is a key contributor to the pathophysiology of numerous diseases.[1] Glutathione (B108866) (GSH), a major endogenous antioxidant, plays a crucial role in mitigating oxidative damage.[1] However, direct supplementation with GSH is often hindered by poor bioavailability.[1] Gamma-L-Glutamyl-L-cysteine (γ-GC), the immediate precursor to GSH, offers a promising alternative by efficiently replenishing intracellular GSH levels.[1][2] These application notes provide a comprehensive overview of the use of γ-GC in oxidative stress research, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its protective effects against oxidative stress through a multi-faceted mechanism:
-
Precursor to Glutathione (GSH) Synthesis: γ-GC is the direct precursor to GSH, formed from glutamate (B1630785) and cysteine by the enzyme glutamate-cysteine ligase (GCL), which is the rate-limiting step in GSH biosynthesis.[1][3][4] By providing γ-GC, this rate-limiting step is bypassed, leading to a more efficient increase in intracellular GSH levels.[1] The subsequent addition of glycine (B1666218) to γ-GC is catalyzed by glutathione synthetase (GS) to form GSH.[2][3]
-
Direct Antioxidant Properties: γ-GC possesses inherent antioxidant capabilities due to the sulfhydryl group in its cysteine residue, which can directly scavenge reactive oxygen species.[1] This allows for immediate protection against oxidative insults while also serving as a substrate for sustained GSH production.[1]
-
Modulation of Cellular Signaling Pathways: γ-GC can influence key signaling pathways involved in the cellular antioxidant response. A critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of γ-GC on GSH levels and markers of oxidative stress.
Table 1: Effect of γ-GC on Glutathione (GSH) Levels
| Model System | Treatment | Tissue/Cell Type | Outcome | Reference |
| In Vitro | ||||
| H₂O₂-treated neurons | Pretreatment with γ-GC | Primary neurons | Increased total intracellular GSH levels. | [5] |
| H₂O₂-treated astrocytes | Pretreatment with γ-GC | Primary astrocytes | Increased reduced:oxidized GSH ratio. | [5] |
| LPS-stimulated RAW264.7 cells | 2 µM or 4 µM γ-GC | RAW264.7 cells | Significantly elevated intracellular GSH level and increased GSH/GSSG ratio. | [3] |
| In Vivo | ||||
| C57BL/6 Mice | 400mg/kg γ-GC (intravenous) | Red Blood Cells | GSH levels peaked at 90 min (1.88 ± 0.11 times control). | [1][5] |
| C57BL/6 Mice | 400mg/kg γ-GC (intravenous) | Brain, Heart, Lung, Muscle | Significant increase in GSH, peaking at 90-120 min post-injection. | [1][5] |
| APP/PS1 Mouse Model | Dietary supplementation with γ-GC | Brain | Increased total GSH and the GSH/GSSG ratio at 6 months of age. | [1][6][7] |
| Rat MCAO/R Model | γ-GC administration | Cerebral Cortex | Significantly upregulated GSH level and GSH/GSSG ratio. | [4] |
Table 2: Attenuation of Oxidative Damage Markers by γ-GC
| Model System | Treatment | Marker of Oxidative Stress | Outcome | Reference |
| H₂O₂-treated astrocytes and neurons | Pretreatment with γ-GC | F₂-isoprostanes (lipid peroxidation) | Decreased generation of F₂-isoprostanes. | [1][5] |
| Aβ₄₀ oligomer-treated human astrocytes | Co-treatment with 200 µM γ-GC | DNA, lipid, and protein oxidation | Reduced oxidative modifications. | [1][2] |
| Ischemic stroke model (in vivo and in vitro) | γ-GC administration | ROS and MDA levels | Decreased levels of ROS and malondialdehyde (MDA). | [1] |
| APP/PS1 mouse model | Dietary γ-GC supplementation | Lipid peroxidation and protein carbonyls | Lowered levels in the brain. | [1][7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 100 or 1000 µmol/L of γ-GC | Thiobarbituric acid reactive substances (TBARS) and 8-epi-PGF₂α | Significantly lower levels compared to control. | [1] |
| LPS-stimulated RAW264.7 cells | 2 mM or 4 mM γ-GC | Reactive Oxygen Species (ROS) | Decreased ROS levels. | [3] |
Experimental Protocols
Protocol 1: Preparation of an Oxidation-Resistant γ-GC Stock Solution
The cysteine residue in γ-GC is susceptible to oxidation, which can impact experimental outcomes.[8] This protocol details the preparation of a stock solution resistant to oxidation.
Materials:
-
This compound (powder)
-
Nuclease-free water or appropriate buffer (e.g., PBS)
-
EDTA (disodium salt)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Deoxygenate the water or buffer by sparging with an inert gas for at least 30 minutes.[8]
-
Weigh the desired amount of γ-GC powder in a sterile container.
-
Add the deoxygenated water or buffer to the γ-GC powder to the desired final concentration.
-
Add EDTA to a final concentration of 1 mM to chelate metal ions that can catalyze oxidation.
-
Gently mix until the γ-GC is completely dissolved. Avoid vigorous vortexing to minimize oxygen introduction.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes.
-
Before sealing, briefly flush the headspace of each tube with the inert gas.
-
Store the aliquots at -80°C.[8]
Protocol 2: Quantification of Reduced (GSH) and Oxidized (GSSG) Glutathione in Cell Lysates
This protocol is adapted from methods used for glutathione quantification and can be applied to γ-GC studies.[5]
Objective: To quantify the levels of reduced (GSH) and oxidized (GSSG) glutathione in cell lysates.[1]
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Perchloric acid (PCA)
-
Iodoacetic acid
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding a specific volume of cold PCA.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.[8]
-
-
Derivatization:
-
For GSH measurement, derivatize the thiol groups in the sample with iodoacetic acid and then with FDNB.[5]
-
For GSSG measurement, first, block the free thiol groups with a suitable agent, then reduce the GSSG to GSH, followed by derivatization.
-
-
HPLC Analysis:
-
Inject the derivatized sample into a reverse-phase HPLC system.
-
Use a mobile phase gradient suitable for separating the derivatized forms of GSH and GSSG.
-
Detect the derivatives using a UV detector.
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of GSH and GSSG.
-
Visualizations
Signaling Pathways and Workflows
Caption: Role of γ-GC in GSH synthesis and its antioxidant actions.
Caption: Activation of the Nrf2 signaling pathway by oxidative stress.
Caption: Workflow for preparing and handling γ-GC solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes [frontiersin.org]
- 3. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Glutamylcysteine Exerts Neuroprotection Effects against Cerebral Ischemia/Reperfusion Injury through Inhibiting Lipid Peroxidation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d1xe7tfg0uwul9.cloudfront.net [d1xe7tfg0uwul9.cloudfront.net]
- 7. Supplementation with γ-glutamylcysteine (γ-GC) lessens oxidative stress, brain inflammation and amyloid pathology and improves spatial memory in a murine model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Therapeutic Potential of Gamma-L-Glutamyl-L-cysteine (γ-L-GGC) Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine, is the most abundant endogenous antioxidant, playing a critical role in cellular defense against oxidative damage.[1][2][3] However, direct supplementation with GSH is often inefficient due to poor bioavailability.[1][4] Gamma-L-Glutamyl-L-cysteine (γ-L-GGC) is the immediate and direct precursor to GSH, formed from glutamate and cysteine by the enzyme glutamate-cysteine ligase (GCL).[4][5][6] This reaction is the rate-limiting step in de novo GSH synthesis.[2][5][7] Supplementation with γ-L-GGC bypasses this regulatory step, offering a more efficient strategy to increase intracellular GSH levels, particularly in states of oxidative stress where GCL function may be compromised.[1][3] These notes provide an overview of the therapeutic potential of γ-L-GGC, supported by quantitative data and detailed experimental protocols to facilitate further research.
Mechanism of Action
The therapeutic efficacy of γ-L-GGC stems from a multi-pronged mechanism that enhances cellular antioxidant capacity.
1. Replenishment of Glutathione Levels: The primary mechanism of γ-L-GGC is its role as a direct substrate for glutathione synthetase (GS), the second enzyme in the GSH synthesis pathway.[2][5][8] By providing γ-L-GGC, the GCL-catalyzed, rate-limiting step is bypassed, allowing for a rapid and efficient increase in intracellular GSH concentrations, which has been demonstrated in various tissues including the brain, heart, lung, and liver.[1][9]
2. Direct Antioxidant Activity: Beyond its function as a GSH precursor, γ-L-GGC possesses inherent antioxidant properties.[1][4] The sulfhydryl group within its cysteine residue enables it to directly scavenge reactive oxygen species (ROS), providing immediate cytoprotection while also serving as a substrate for sustained GSH production.[1]
3. Modulation of Cellular Signaling Pathways: γ-L-GGC influences key signaling pathways that regulate the cellular antioxidant response. A critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][7] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous antioxidant and cytoprotective genes, including GCL.[2][10][11] Inflammatory stimuli can also upregulate glutathione synthetase expression through Nrf2 and NF-κB activation, thereby promoting the synthesis of GSH from γ-L-GGC.[7]
Quantitative Data Summary
The efficacy of γ-L-GGC supplementation has been demonstrated in numerous in vitro and in vivo studies.
Table 1: Effect of γ-L-GGC on Glutathione (GSH) Levels
| Model System | Treatment | Tissue/Cell Type | Outcome | Reference |
|---|---|---|---|---|
| H₂O₂-treated Neurons | Pretreatment with γ-GC | Cultured Neurons | Increased total intracellular GSH levels | [9] |
| C57BL6 Mice | 400mg/kg γ-GC (intravenous) | Brain, Heart, Lung, Muscle, Liver | Significant increase in GSH, peaking at 90-120 min | [1][9] |
| APP/PS1 Mouse Model | Dietary γ-GC supplementation | Brain | Increased total GSH and GSH/GSSG ratio | [1][12] |
| Healthy Human Adults | Oral γ-GC administration | Lymphocytes | Significantly increased GSH levels | [4] |
| LPS-stimulated RAW264.7 cells | 2µM or 4µM γ-GC treatment | Macrophage cell line | Significantly elevated intracellular GSH and GSH/GSSG ratio |[7] |
Table 2: Effect of γ-L-GGC on Markers of Oxidative Stress and Inflammation
| Model System | Treatment | Marker | Outcome | Reference |
|---|---|---|---|---|
| H₂O₂-treated astrocytes | Pretreatment with γ-GC | F₂-isoprostanes (lipid peroxidation) | Decreased generation | [1][9] |
| Aβ₄₀ oligomer-treated astrocytes | Co-treatment with 200 µM γ-GC | DNA, lipid, and protein oxidation | Reduced oxidative modifications | [1] |
| Ischemic stroke model (in vivo/in vitro) | γ-GC administration | ROS and Malondialdehyde (MDA) | Decreased levels | [1] |
| APP/PS1 mouse model | Dietary γ-GC supplementation | Lipid peroxidation, protein carbonyls | Lowered levels in the brain | [1][12] |
| LPS-treated mice (sepsis model) | Oral γ-GC (1200 mg/kg) | Mortality Rate | Reduced from 80% to 40% | [7] |
| LPS-stimulated RAW264.7 cells | γ-GC treatment | TNF-α, IL-1β, HMGB1, NO | Inhibited production |[7] |
Experimental Protocols
To facilitate the investigation of γ-L-GGC's therapeutic potential, detailed methodologies for key experiments are provided below.
Protocol 1: Measurement of Intracellular Glutathione (GSH and GSSG)
This protocol is based on the DTNB-GSSG reductase recycling assay.
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
NADPH
-
Glutathione Reductase (GR)
-
5% 5-Sulfosalicylic acid (SSA) for deproteination
-
Phosphate (B84403) buffer with EDTA
-
For GSSG measurement: 2-vinylpyridine (B74390) (thiol-scavenging agent)
-
96-well microplate and reader (415 nm)
Procedure:
-
Sample Preparation:
-
Total GSH Measurement (GSH + GSSG):
-
In a 96-well plate, add sample supernatant, phosphate buffer, DTNB solution, and NADPH solution.
-
Initiate the reaction by adding Glutathione Reductase.
-
Measure the rate of color change (formation of 2-nitro-5-thiobenzoic acid) kinetically at 415 nm.[13]
-
-
GSSG Measurement:
-
Take an aliquot of the sample supernatant and add 2-vinylpyridine to scavenge the reduced GSH. Incubate for 1 hour at room temperature.[14]
-
Perform the same DTNB-reductase recycling assay as described for total GSH. The resulting rate is proportional to the GSSG concentration.
-
-
Quantification:
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeant probe 2',7'–dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
H2DCFDA (DCFDA) stock solution (e.g., in DMSO)
-
Phenol (B47542) red-free cell culture medium or PBS
-
Positive control (e.g., H₂O₂ or Pyocyanin)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope (Ex/Em = ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.[16]
-
Cell Treatment: Treat cells with γ-L-GGC for the desired time, followed by the oxidative stimulus (e.g., H₂O₂). Include vehicle-only and positive controls.
-
DCFDA Loading:
-
Measurement:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add phenol red-free medium or PBS back to the wells.
-
Immediately measure the fluorescence intensity using a microplate reader (Ex/Em = ~485/535 nm). Measurements can be taken kinetically over time.
-
Protocol 3: Western Blot Analysis for Nrf2 Activation
This protocol assesses the translocation of Nrf2 to the nucleus.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction buffers/kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin or GAPDH (cytoplasmic/loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit or established protocols.[10] This is critical to distinguish cytoplasmic Nrf2 from translocated nuclear Nrf2.
-
Alternatively, for total protein, lyse cells directly in RIPA buffer.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[10]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[17]
-
Incubate the membrane with primary antibodies (e.g., anti-Nrf2, diluted 1:1000) overnight at 4°C.[10][18]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:10,000) for 1 hour at room temperature.[18]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[18]
-
Quantify band intensity using software like ImageJ and normalize the nuclear Nrf2 signal to a nuclear loading control (Lamin B1) and the cytoplasmic signal to a cytoplasmic control (GAPDH).[19]
-
Protocol 4: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability.[20][21]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plate and absorbance reader (570 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (10⁴–10⁵ cells/well) and allow them to attach. Treat with γ-L-GGC and/or a cytotoxic agent as per the experimental design.[22]
-
MTT Incubation:
-
After treatment, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[22]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[21][22]
-
-
Solubilization:
-
Absorbance Measurement:
Conclusion
This compound stands out as a promising therapeutic agent for conditions associated with oxidative stress and glutathione depletion.[1][4] Its ability to efficiently elevate cellular GSH by bypassing the rate-limiting synthesis step, combined with its direct antioxidant properties and capacity to modulate protective signaling pathways like Nrf2, provides a robust, multi-faceted mechanism of action.[1][7] The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of γ-L-GGC supplementation.
References
- 1. benchchem.com [benchchem.com]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory evolution of glutathione biosynthesis reveals natural compensatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Heterozygosity in the glutathione synthesis gene Gclm increases sensitivity to diesel exhaust particulate induced lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d1xe7tfg0uwul9.cloudfront.net [d1xe7tfg0uwul9.cloudfront.net]
- 13. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. mdpi.com [mdpi.com]
- 18. 4.9. Western Blot Analysis of Activation of Nrf2 and Stress-Response Pathway [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. broadpharm.com [broadpharm.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Stabilization of Gamma-L-Glutamyl-L-cysteine for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-L-glutamyl-L-cysteine (GGC) is a dipeptide intermediate in the biosynthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant. The administration of GGC can effectively bypass the rate-limiting step in GSH synthesis, making it a valuable tool for studying cellular redox biology and for therapeutic applications in conditions associated with oxidative stress. However, the inherent instability of GGC presents a significant challenge for its experimental use. The presence of a free sulfhydryl group in the cysteine residue makes GGC highly susceptible to oxidation and other forms of degradation.
These application notes provide a comprehensive guide to understanding and mitigating the instability of GGC. Detailed protocols for the preparation of stabilized GGC solutions for both in vitro and in vivo applications are provided, along with data on its stability and a discussion of the key factors influencing its degradation.
Understanding the Instability of this compound
The primary challenge in working with GGC is its propensity to degrade through several pathways:
-
Oxidation: The thiol group (-SH) of the cysteine residue is readily oxidized to form a disulfide bond, resulting in the formation of gamma-L-glutamyl-L-cystine. This process is accelerated by the presence of oxygen and transition metal ions.
-
Hydrolysis: The peptide bond linking the glutamic acid and cysteine residues can be hydrolyzed, breaking the dipeptide into its constituent amino acids. This is influenced by pH and temperature.
-
Intramolecular Cyclization: The gamma-glutamyl moiety can undergo internal cyclization to form 5-oxoproline (pyroglutamic acid), particularly under acidic conditions and at elevated temperatures.
-
Enzymatic Degradation: In biological systems, GGC is a substrate for gamma-glutamyl transpeptidase (GGT), which can cleave the gamma-glutamyl group and transfer it to other amino acids or peptides.
The following diagram illustrates the primary degradation pathways of GGC.
Caption: Major degradation pathways of this compound.
Data Presentation: Stability of this compound
Quantitative data on the stability of GGC under various conditions is crucial for experimental design. The following table summarizes available data. It is important to note that comprehensive kinetic studies on GGC stability across a wide range of pH and temperatures are limited in publicly available literature.
| Condition | Matrix | Temperature | Half-life / Stability | Reference(s) |
| In Vitro (Biological) | Rat Serum | 37°C | ~11 minutes | [1] |
| Human Plasma | 37°C | ~17 minutes | [1] | |
| In Vitro (Aqueous Solution) | Neutral to slightly acidic pH | Room Temperature | Prone to rapid degradation | General knowledge |
| Neutral to slightly acidic pH | 4°C | More stable than at room temperature, but still liable to degradation | General knowledge | |
| Neutral to slightly acidic pH | -20°C | Recommended for short-term storage (days to weeks) | General knowledge | |
| Neutral to slightly acidic pH | -80°C | Recommended for long-term storage (months) | General knowledge | |
| Solid State | Lyophilized Powder | -20°C to -80°C | Stable for years when protected from moisture | General knowledge |
Experimental Protocols
Adherence to strict protocols is essential to minimize GGC degradation and ensure the reliability of experimental results.
General Workflow for Handling this compound
The following diagram outlines a recommended workflow for the preparation and use of stabilized GGC solutions.
Caption: Recommended workflow for preparing and using stabilized GGC.
Protocol for Preparing a Stabilized this compound Stock Solution (100 mM)
This protocol describes the preparation of a concentrated stock solution of GGC with enhanced stability for subsequent dilution in experimental media or vehicles.
Materials:
-
This compound (lyophilized powder)
-
Nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Nitrogen or Argon gas
-
0.22 µm sterile syringe filter
-
Sterile, single-use microcentrifuge tubes
-
pH meter and sterile solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
-
Deoxygenate Solvent: Sparge sterile, nuclease-free water or PBS with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weigh GGC: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of lyophilized GGC powder to prepare a 100 mM solution (e.g., 25.03 mg for 1 mL).
-
Dissolution: Add the weighed GGC to a sterile tube and dissolve it in the deoxygenated solvent. Vortex briefly to mix. If solubility is an issue, sonication in a cold water bath for short bursts can be employed.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. Adjust the pH to between 6.0 and 7.0 using sterile 0.1 M HCl or 0.1 M NaOH. A slightly acidic to neutral pH helps to minimize oxidation.
-
Sterile Filtration: Immediately after dissolution and pH adjustment, sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This is critical to avoid multiple freeze-thaw cycles.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
Note: For applications where aqueous solubility is limited, GGC can be first dissolved in a minimal amount of DMSO and then slowly added to the aqueous buffer with vigorous stirring. The final DMSO concentration should be kept low (typically <0.5%) in cell culture experiments to avoid cytotoxicity.
Protocol for Use of this compound in Cell Culture
This protocol provides a general guideline for treating cultured cells with GGC. The optimal concentration and treatment duration should be determined empirically for each cell type and experimental condition.
Materials:
-
Stabilized GGC stock solution (-80°C)
-
Pre-warmed complete cell culture medium
-
Cultured cells in appropriate vessels
Procedure:
-
Thawing: Rapidly thaw a single-use aliquot of the GGC stock solution in a 37°C water bath immediately before use.
-
Dilution: Dilute the GGC stock solution to the desired final concentration in pre-warmed complete cell culture medium. Mix gently by inverting the tube.
-
Treatment:
-
Pre-treatment: To investigate the protective effects of GGC, remove the existing medium from the cells and replace it with the GGC-containing medium for a specific duration (e.g., 2-4 hours) before introducing the stressor.[2]
-
Co-treatment: To assess the simultaneous effects, add the GGC-containing medium and the stressor to the cells at the same time.[2]
-
Post-treatment: To evaluate the restorative effects, introduce the stressor first, and after a defined period, replace the medium with GGC-containing medium.[2]
-
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as measurement of intracellular GSH levels, cell viability assays, or analysis of oxidative stress markers.
Protocol for In Vivo Administration of this compound in Mice
This protocol is adapted from a study demonstrating the in vivo efficacy of GGC in increasing tissue GSH levels.[3] All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Stabilized GGC stock solution (-80°C)
-
Sterile, pyrogen-free 0.9% saline (vehicle)
-
Mice (strain and age as per experimental design)
-
Appropriate syringes and needles for intravenous injection
Procedure:
-
Preparation of Dosing Solution:
-
Thaw an aliquot of the stabilized GGC stock solution immediately before use.
-
Dilute the GGC stock solution with sterile 0.9% saline to the final desired concentration for injection. The final volume should be appropriate for the route of administration (e.g., 100-200 µL for tail vein injection in mice).
-
Ensure the dosing solution is at room temperature before injection.
-
-
Administration:
-
Sample Collection:
-
At predetermined time points after administration, euthanize the animals and collect blood and tissues of interest.
-
To prevent post-mortem degradation of GGC and GSH, it is crucial to process the samples immediately. For tissues, flash-freezing in liquid nitrogen is recommended. For blood, collection in tubes containing an anticoagulant and a preservative (e.g., EDTA and N-ethylmaleimide) is advisable.
-
-
Analysis:
-
Analyze the samples for GGC, GSH, and other relevant biomarkers using validated analytical methods such as HPLC or LC-MS/MS.
-
Analytical Methods for Assessing Stability
To ensure the integrity of GGC in your experiments, it is advisable to periodically assess its stability. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice for quantifying GGC and its degradation products. These methods can separate GGC from its oxidized form and other degradation products, allowing for an accurate determination of its concentration in stock solutions and experimental samples.
Conclusion
This compound is a powerful tool for modulating intracellular glutathione levels. Its inherent instability requires careful handling and the implementation of stabilization strategies. By following the protocols outlined in these application notes, researchers can minimize the degradation of GGC, thereby ensuring the accuracy and reproducibility of their experimental findings. The use of deoxygenated solvents, appropriate storage conditions, and immediate use after thawing are key to maintaining the integrity of this valuable research compound.
References
- 1. In Vitro Studies on Degradation of this compound and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of γ-L-Glutamyl-L-cysteine from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-L-Glutamyl-L-cysteine (γ-GC) is a dipeptide and a critical intermediate in the biosynthesis of glutathione (B108866) (GSH), a primary antioxidant in mammalian cells. The quantification of γ-GC in tissues is paramount for understanding cellular redox status, mechanisms of oxidative stress-related diseases, and the pharmacodynamics of therapeutic interventions targeting the glutathione metabolic pathway. This document provides detailed protocols for the extraction of γ-GC from various tissue types, along with methods for its quantification.
Data Presentation
The concentration of glutathione, the downstream product of γ-GC, varies significantly across different tissues, reflecting their metabolic activity and exposure to oxidative stress. While direct comparative data on the extraction efficiency of γ-GC is limited in the literature, the levels of total glutathione can serve as an important indicator. The following table summarizes typical glutathione concentrations found in various rat tissues, which can provide an expected range for related thiol compounds.
| Tissue | Total Glutathione Concentration (μmol/g tissue) | Notes |
| Liver | ~5-10 | Highest concentration due to its central role in detoxification. |
| Kidney | ~3-5 | High metabolic activity and role in filtration lead to significant GSH levels. |
| Brain | ~2-3 | Essential for protecting against oxidative damage in the central nervous system. |
| Heart | ~1-2 | Important for mitigating oxidative stress in cardiac muscle. |
| Lung | ~1-2 | First line of defense against oxidative and environmental insults. |
Note: These values are approximate and can vary based on the age, species, and physiological state of the animal, as well as the specific extraction and analytical methods employed.
Experimental Protocols
Protocol 1: Extraction of γ-L-Glutamyl-L-cysteine from Tissues for LC-MS/MS Analysis
This protocol is optimized for the sensitive and specific quantification of γ-GC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Tissue sample (e.g., liver, brain, kidney)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4, ice-cold
-
Protein Precipitation Solution 1: Acetonitrile (B52724) with 0.1% formic acid, ice-cold
-
Protein Precipitation Solution 2: 10% (w/v) Sulfosalicylic acid (SSA), ice-cold
-
Internal Standard (IS): Stable isotope-labeled γ-GC (e.g., ¹³C₅, ¹⁵N₁-γ-GC)
-
Liquid nitrogen or dry ice
-
Homogenizer (e.g., bead beater, Potter-Elvehjem)
-
Centrifuge capable of 4°C and >12,000 x g
-
LC-MS/MS system
Procedure:
-
Tissue Collection and Preparation:
-
Excise tissue of interest immediately after euthanasia and rinse with ice-cold PBS to remove excess blood.
-
Blot the tissue dry, weigh it, and flash-freeze in liquid nitrogen. Store at -80°C until extraction.
-
On the day of extraction, keep the tissue on dry ice.
-
-
Homogenization:
-
Transfer the frozen tissue to a pre-chilled tube containing ceramic beads and an appropriate volume of ice-cold Homogenization Buffer (e.g., 100 mg tissue per 1 mL buffer).
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6 m/s) or other suitable homogenizer until a uniform homogenate is achieved. Keep the sample on ice throughout the process.
-
-
Protein Precipitation (Choose one method):
-
Method A: Acetonitrile Precipitation
-
To 100 µL of tissue homogenate, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard.
-
Vortex vigorously for 1 minute.
-
-
Method B: Sulfosalicylic Acid (SSA) Precipitation
-
To 100 µL of tissue homogenate, add 100 µL of ice-cold 10% SSA containing the internal standard.
-
Vortex vigorously for 1 minute.
-
-
-
Centrifugation:
-
Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
For acetonitrile precipitation, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
For SSA precipitation, the supernatant can often be directly injected into the LC-MS/MS system, or diluted with the mobile phase if necessary.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system equipped with a suitable column (e.g., C18) for separation.
-
Use multiple reaction monitoring (MRM) to detect and quantify γ-GC and its internal standard. Optimize the precursor and product ion transitions for both analytes.
-
Create a calibration curve using known concentrations of γ-GC standard to quantify the amount in the tissue samples.
-
Protocol 2: Enzymatic Assay for γ-GC Quantification
This protocol provides an indirect method for quantifying γ-GC by converting it to glutathione (GSH), which is then measured using the Tietze recycling assay.[1]
Materials:
-
Tissue homogenate (prepared as in Protocol 1, Steps 1-2)
-
Protein Precipitation Solution: 10% (w/v) Sulfosalicylic acid (SSA), ice-cold
-
Reaction Buffer: 100 mM Tris-HCl, 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, 2 mM EDTA, pH 8.0
-
ATP solution: 10 mM
-
Glycine (B1666218) solution: 10 mM
-
Glutathione Synthetase (GS)
-
Tietze's Reagent: 1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 100 mM potassium phosphate (B84403) buffer (pH 7.5) with 5 mM EDTA
-
Glutathione Reductase (GR)
-
NADPH solution: 4 mg/mL in 100 mM potassium phosphate buffer (pH 7.5) with 5 mM EDTA
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenate as described in Protocol 1 (Steps 1-2).
-
Precipitate proteins by adding an equal volume of ice-cold 10% SSA. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Enzymatic Conversion to GSH:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP solution, glycine solution, and an excess of purified Glutathione Synthetase (GS).
-
Initiate the reaction by adding a known volume of the deproteinized supernatant.
-
Incubate the reaction mixture at 37°C for 30 minutes to allow for the conversion of γ-GC to GSH.
-
-
GSH Quantification (Tietze Assay):
-
In a 96-well plate, add the following to each well:
-
Aliquots of the reaction mixture from the previous step.
-
Tietze's reagent.
-
NADPH solution.
-
Glutathione Reductase (GR).
-
-
Immediately place the plate in a microplate reader and measure the rate of change in absorbance at 412 nm over several minutes.
-
Calculate the concentration of GSH formed, which corresponds to the initial amount of γ-GC, by comparing the rate to a standard curve of known GSH concentrations.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for γ-L-Glutamyl-L-cysteine extraction and analysis.
Signaling Pathway: The Gamma-Glutamyl Cycle
Caption: The Gamma-Glutamyl Cycle showing the synthesis and degradation of glutathione.
References
Application Notes and Protocols for the Determination of Gamma-L-Glutamyl-L-cysteine (γ-GGC) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-L-Glutamyl-L-cysteine (γ-GGC) is a crucial dipeptide intermediate in the biosynthesis of glutathione (B108866) (GSH), a primary endogenous antioxidant. The formation of γ-GGC from glutamate (B1630785) and cysteine is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL), also known as gamma-glutamylcysteine synthetase (γ-GCS).[1][2] This reaction is the rate-limiting step in GSH synthesis, making the measurement of GCL activity a critical aspect of research in oxidative stress, toxicology, and drug development.[2][3][4] Dysregulation of GCL activity is implicated in numerous diseases, including diabetes, neurodegenerative disorders, and cancer.[1]
These application notes provide detailed protocols for various methods to determine GCL activity by measuring the production of γ-GGC or a coupled product. The described assays include High-Performance Liquid Chromatography (HPLC) with various detection methods, spectrophotometric assays, and fluorometric assays. Each method offers distinct advantages regarding sensitivity, specificity, and throughput.
Signaling Pathway: Glutathione Biosynthesis
The synthesis of glutathione is a two-step enzymatic process that occurs in the cytosol.[5]
-
Formation of γ-GGC: Glutamate-cysteine ligase (GCL) catalyzes the ATP-dependent ligation of L-glutamate and L-cysteine to form γ-GGC. This is the primary regulatory point and the rate-limiting step in GSH synthesis.[2][3]
-
Addition of Glycine (B1666218): Glutathione synthetase (GS) then catalyzes the addition of glycine to the C-terminal end of γ-GGC, forming glutathione (γ-glutamyl-cysteinyl-glycine).[2][4]
GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[2][6] The catalytic subunit possesses all the enzymatic activity, while the modifier subunit enhances its catalytic efficiency.[1][2] The activity of GCL is subject to feedback inhibition by GSH.[1][5]
Caption: Glutathione (GSH) synthesis pathway.
Data Presentation
The following table summarizes key quantitative data for the different assay types.
| Assay Type | Detection Method | Derivatization Reagent | Sensitivity | Sample Type | Reference |
| HPLC | Electrochemical | None (direct detection) | High | Cultured cells, Tissues | [7][8] |
| Fluorescence | Monobromobimane (B13751) (mBBr) | High (5 pmol) | Tissues, Plant Samples | [9][10] | |
| Fluorescence | Naphthalene-2,3-dicarboxaldehyde (NDA) | High | Cultured cells, Liver homogenates | [11] | |
| UV | SBD-F | Good | Biological Samples | [12] | |
| Spectrophotometric | Colorimetric (coupled reaction) | DTNB (Ellman's reagent) | Moderate | Tissues, Cultured cells | [13] |
| Colorimetric (phosphate detection) | Malachite green | Good | Serum, Plasma, Tissues, Cells | [14][15] | |
| Fluorometric | Fluorescence | o-phthalaldehyde (B127526) (OPT) | High | Cultured cells | [16] |
Experimental Protocols
Protocol 1: HPLC-Based Assay for GCL Activity
HPLC-based methods offer high specificity and sensitivity for the direct or indirect quantification of γ-GGC.
1.1. Principle
This protocol involves the enzymatic reaction of GCL followed by the separation and quantification of the product, γ-GGC, using HPLC. Detection can be achieved through electrochemical detection of the thiol group, or through fluorescence or UV detection after pre-column derivatization.
1.2. Materials and Reagents
-
Tris-HCl buffer (100 mM, pH 8.2)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
EDTA
-
ATP
-
L-glutamate
-
L-cysteine
-
Perchloric acid (PCA) or Sulfosalicylic acid (SSA)
-
Derivatization reagent (e.g., monobromobimane or NDA)
-
HPLC system with appropriate detector (Electrochemical, Fluorescence, or UV)
-
C18 reverse-phase column
1.3. Sample Preparation (Cultured Cells)
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., Tris buffer with protease inhibitors) via sonication or freeze-thaw cycles.[16][17]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.[17]
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
1.4. GCL Reaction
-
Prepare the reaction mixture containing: 100 mM Tris-HCl (pH 8.2), 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA, 10 mM ATP, 40 mM L-glutamate, and 10 mM L-cysteine.[8]
-
Add a known amount of protein lysate (e.g., 40 µg) to the reaction mixture.[8]
-
Incubate at 37°C for a defined period (e.g., 30-90 minutes).[8]
-
Stop the reaction by adding an equal volume of ice-cold acid (e.g., 10% SSA or PCA).[9]
-
Centrifuge to pellet the precipitated protein. The supernatant contains γ-GGC.
1.5. Derivatization (for Fluorescence/UV Detection)
-
Follow the specific instructions for the chosen derivatization reagent (e.g., monobromobimane or NDA). This typically involves adjusting the pH and incubating the sample with the reagent in the dark.[9][11]
1.6. HPLC Analysis
-
Inject the processed sample into the HPLC system.
-
Separate the components on a C18 column using an appropriate mobile phase gradient.
-
Detect γ-GGC using the selected detector.
-
Quantify the amount of γ-GGC by comparing the peak area to a standard curve generated with known concentrations of γ-GGC.
Caption: Workflow for HPLC-based GCL activity assay.
Protocol 2: Spectrophotometric Assay for GCL Activity
This method is based on a coupled enzyme reaction or the measurement of a reaction byproduct.
2.1. Principle
There are two common spectrophotometric approaches:
-
Coupled Enzyme Assay: The γ-GGC produced is used by glutathione synthetase (GS) to form GSH, which is then quantified using the Tietze recycling method with DTNB (Ellman's reagent).[13]
-
Phosphate (B84403) Detection: The GCL reaction is ATP-dependent, producing ADP and inorganic phosphate (Pi). The rate of Pi formation, which is proportional to GCL activity, is measured colorimetrically.[14][15]
2.2. Materials and Reagents (Phosphate Detection Method)
-
Sample extraction buffer
-
Reagents for colorimetric phosphate detection (e.g., Malachite green-based reagents)
-
ATP, L-glutamate, L-cysteine, MgCl₂
-
Phosphate standard solution
-
Spectrophotometer or microplate reader
2.3. Procedure (Phosphate Detection Method)
-
Prepare samples as described in the HPLC protocol (Section 1.3).
-
Prepare a reaction mixture containing buffer, ATP, MgCl₂, L-glutamate, and L-cysteine.
-
Add the sample lysate to initiate the reaction.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and add the colorimetric phosphate detection reagent according to the manufacturer's instructions (e.g., from a commercial kit).[14][18]
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm).[14]
-
Calculate the concentration of inorganic phosphate produced from a standard curve.
-
GCL activity is expressed as the rate of phosphate formation per unit of protein per unit of time.
Caption: Workflow for the spectrophotometric GCL assay.
Protocol 3: Fluorometric Assay for GCL Activity
Fluorometric assays offer high sensitivity and are well-suited for high-throughput screening.
3.1. Principle
This method relies on the reaction of a fluorescent probe with the thiol group of the newly synthesized γ-GGC. For instance, naphthalene-2,3-dicarboxaldehyde (NDA) reacts with γ-GGC to form a highly fluorescent product.[11] Alternatively, o-phthalaldehyde (OPT) can be used to detect thiols.[16]
3.2. Materials and Reagents
-
Reagents for GCL reaction (as in Protocol 1.2)
-
Fluorescent probe (e.g., NDA or OPT)
-
Fluorometric microplate reader
3.3. Procedure (NDA-based method)
-
Perform the GCL enzymatic reaction as described in Protocol 1.4.
-
After stopping the reaction and removing precipitated protein, take the supernatant.
-
Add the NDA reagent to the supernatant.
-
Incubate in the dark at room temperature to allow the fluorescent product to form.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Quantify the amount of γ-GGC produced by comparing the fluorescence signal to a standard curve.
3.4. Considerations
-
This assay is highly sensitive and can be adapted for a 96-well plate format, making it suitable for high-throughput analysis.[11]
-
It is crucial to run appropriate controls, including reactions without enzyme or without substrates, to account for background fluorescence.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no γ-GGC peak/signal | Incomplete cell lysis | Optimize lysis buffer and procedure. |
| Degradation of γ-GGC | Keep samples on ice and process quickly. Use fresh reagents. | |
| Inefficient derivatization | Optimize derivatization conditions (time, temperature, pH, reagent concentration). | |
| Inactive enzyme | Ensure proper sample storage and handling to maintain enzyme activity. | |
| High background noise | Contaminated reagents or solvents | Use HPLC-grade or high-purity reagents and solvents. |
| Detector issue | Check detector lamp and settings. | |
| Poor peak separation (HPLC) | Inappropriate mobile phase or gradient | Optimize the mobile phase composition and gradient profile. |
| Column degradation | Use a guard column and ensure the mobile phase is filtered and degassed. |
The choice of assay for determining GCL activity depends on the specific research needs, available instrumentation, and required sensitivity. HPLC-based methods provide the highest specificity and are considered a gold standard for quantification. Spectrophotometric and fluorometric assays offer simpler and higher-throughput alternatives, making them suitable for screening large numbers of samples. Accurate measurement of GCL activity is invaluable for advancing our understanding of cellular redox control and for the development of novel therapeutics targeting oxidative stress-related diseases.
References
- 1. Glutamate–cysteine ligase - Wikipedia [en.wikipedia.org]
- 2. Structure, function, and post-translational regulation of the catalytic and modifier subunits of glutamate cysteine ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of γ-glutamylcysteine ligase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting of Gamma-Glutamyl-Cysteine Ligase by miR-433 Reduces Glutathione Biosynthesis and Promotes TGF-β-Dependent Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 11. Fluorescence-based microtiter plate assay for glutamate-cysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. gamma Glutamyl Cysteine Ligase Activity Assay Kit (A319760) [antibodies.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Fluorometric Estimation of Glutathione in Cultured Microglial Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sunlongbiotech.com [sunlongbiotech.com]
Application Notes and Protocols for In Vivo Delivery of Gamma-L-Glutamyl-L-cysteine (GGC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-L-Glutamyl-L-cysteine (GGC) is a dipeptide precursor to the master antioxidant glutathione (B108866) (GSH). As the immediate substrate for glutathione synthetase (GS), GGC supplementation offers a promising strategy to increase intracellular GSH levels, particularly in conditions of oxidative stress where the rate-limiting enzyme in de novo GSH synthesis, glutamate-cysteine ligase (GCL), may be compromised or feedback-inhibited by existing GSH.[1][2] The effective delivery of GGC in vivo is crucial for preclinical studies investigating its therapeutic potential in a range of disorders, including neurodegenerative diseases, inflammatory conditions, and toxic insults.
These application notes provide an overview of common in vivo delivery methods for GGC, supported by quantitative data from published studies and detailed experimental protocols. The information is intended to guide researchers in selecting and implementing appropriate delivery strategies for their specific research needs.
Signaling Pathway of GGC to Glutathione Synthesis
The intracellular synthesis of glutathione from GGC is a critical step in cellular antioxidant defense. The pathway, as illustrated below, highlights how exogenous GGC can bypass the primary regulatory step of GSH synthesis.
Quantitative Data on In Vivo GGC Delivery
The following tables summarize quantitative data from various studies on the in vivo administration of GGC, providing a comparative overview of different delivery methods and their outcomes.
Table 1: Pharmacokinetic Parameters of GGC Administration
| Administration Route | Species | Dose | Key Pharmacokinetic Parameter | Value | Tissue/Cell Type | Reference |
| Oral | Human | 2 g | Cmax (Fold increase from baseline) | ~2-fold | Lymphocyte GSH | [3][4] |
| Oral | Human | 4 g | Cmax (Fold increase from baseline) | ~3-fold | Lymphocyte GSH | [3][4] |
| Oral | Human | 2 g | Tmax | ~3 hours | Lymphocyte GSH | [3][4] |
| Oral | Human | 4 g | Tmax | ~3 hours | Lymphocyte GSH | [3][4] |
| Oral | Human | 2 g | Half-life | 2-3 hours | Lymphocyte GSH | [4] |
| Intravenous | Rat | N/A | Half-life in blood | ~11 minutes | Serum | [5] |
| Intravenous | Human | N/A | Half-life in blood | ~17 minutes | Plasma | [5] |
Table 2: Effects of GGC Administration on Tissue Glutathione Levels
| Administration Route | Species | Dose | Time Point | Tissue | % Increase in GSH (approx.) | Reference |
| Intravenous | Mouse | 400 mg/kg | 90 min | Red Blood Cells | 88% | [6] |
| Intravenous | Mouse | 400 mg/kg | 90 min | Brain | Significant increase | [6] |
| Intravenous | Mouse | 400 mg/kg | 60 min | Lung | Significant increase | [6] |
| Intravenous | Mouse | 400 mg/kg | 60 min | Heart | Significant increase | [6] |
| Intravenous | Mouse | 400 mg/kg | 60 min | Liver | Significant increase | [6] |
| Intravenous | Mouse | 400 mg/kg | 60 min | Muscle | Significant increase | [6] |
| Intracerebroventricular | Rat | N/A | 1-3 hours | Substantia Nigra | 45-70% | [7] |
| Oral (in drinking water) | Mouse | 100 mg/kg/day | 3 months | Brain | Significant increase | |
| Oral Gavage | Rat | 688 mg/kg | 24 hours | Cortical Tissue | Significant increase | [8] |
Experimental Protocols
The following are detailed protocols for common methods of in vivo GGC administration.
Intravenous (IV) Injection in Mice
This protocol is adapted from a study that demonstrated a significant increase in tissue GSH levels following a single IV injection of GGC.[6]
Objective: To achieve rapid systemic distribution of GGC and assess its short-term effects on tissue GSH levels.
Materials:
-
This compound (GGC)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warm water bath (optional, for tail vein dilation)
-
70% ethanol (B145695) and sterile gauze
Protocol:
-
Preparation of GGC Solution:
-
On the day of the experiment, prepare a stock solution of GGC by dissolving it in sterile PBS. A common concentration to aim for is 40 mg/mL to deliver a 400 mg/kg dose in a 10 mL/kg injection volume.
-
Ensure the GGC is fully dissolved. Gentle warming or vortexing may be required.
-
Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Preparation:
-
Weigh the mouse to determine the precise injection volume.
-
Place the mouse in a suitable restrainer to immobilize the tail.
-
To aid in visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A flash of blood into the needle hub indicates successful placement.
-
Slowly inject the calculated volume of the GGC solution.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-Injection Monitoring and Tissue Collection:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
At predetermined time points (e.g., 30, 60, 90 minutes) post-injection, euthanize the mouse via an approved method.[6]
-
Immediately harvest tissues of interest, rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen for subsequent analysis of GSH levels.[6]
-
Oral Gavage in Rodents
Oral gavage allows for the precise administration of a known quantity of GGC. This protocol provides a general guideline; the vehicle and concentration may need to be optimized based on the specific experimental design. GGC has been administered via oral gavage in saline in a mouse model of sepsis.[9] A safety study in rats used oral gavage of up to 2000 mg/kg.[10]
Objective: To deliver a precise oral dose of GGC for bioavailability or efficacy studies.
Materials:
-
This compound (GGC)
-
Vehicle (e.g., sterile water or 0.9% saline)
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a ball tip
-
Syringes
-
Animal scale
Protocol:
-
Preparation of GGC Suspension/Solution:
-
Prepare a suspension or solution of GGC in the chosen vehicle. For example, to deliver a dose of 688 mg/kg to a 300g rat in a 5 mL/kg volume, a concentration of 137.6 mg/mL would be required.[8]
-
Ensure the GGC is well-suspended or dissolved immediately before administration.
-
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the correct volume for administration.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle if necessary.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.
-
If any resistance is met, do not force the needle. Withdraw and attempt again.
-
Once the needle is in the correct position, slowly administer the GGC suspension/solution.
-
Gently remove the gavage needle.
-
-
Post-Dosing Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
-
Administration in Drinking Water
This method is suitable for long-term studies and reduces the stress associated with repeated handling and dosing.
Objective: To provide chronic, voluntary oral administration of GGC.
Materials:
-
This compound (GGC)
-
Drinking water bottles
-
Animal scale
Protocol:
-
Preparation of GGC-Containing Water:
-
Based on the average daily water consumption of the animals and their average body weight, calculate the concentration of GGC needed in the drinking water to achieve the target dose (e.g., 100 mg/kg/day).
-
Dissolve the calculated amount of GGC in the total volume of drinking water.
-
Prepare the GGC solution fresh on a regular basis (e.g., weekly) and store it protected from light.
-
-
Administration and Monitoring:
-
Replace the standard drinking water bottles with the GGC-containing water bottles.
-
Monitor the water consumption to ensure the animals are receiving the intended dose.
-
Regularly weigh the animals to adjust the GGC concentration in the water as their weight changes.
-
Novel Delivery Systems (Prospective)
The use of nanoparticles and liposomes for GGC delivery is an emerging area of research aimed at improving bioavailability, stability, and targeted delivery, particularly to the brain.[11] While specific in vivo protocols for GGC-loaded nanoparticles are not yet well-established in the literature, a general protocol for administering nanoparticle suspensions can be adapted. Note: This is a template and requires significant optimization for GGC-specific formulations.
Objective: To evaluate the in vivo efficacy of a nanoparticle or liposomal formulation of GGC.
Materials:
-
GGC-loaded nanoparticle/liposome suspension
-
Sterile, pyrogen-free vehicle (e.g., PBS or saline)
-
Administration supplies (syringes, needles) appropriate for the chosen route (e.g., IV, IP)
Protocol:
-
Formulation and Characterization:
-
Prepare GGC-loaded nanoparticles or liposomes using a suitable method (e.g., solvent evaporation, thin-film hydration).
-
Characterize the formulation for size, zeta potential, encapsulation efficiency, and drug loading.
-
-
In Vivo Administration:
-
Resuspend the nanoparticles/liposomes in a sterile vehicle immediately before use.
-
Administer the suspension to the animals via the chosen route (e.g., intravenous injection, intraperitoneal injection). The dose will depend on the drug loading of the nanoparticles.
-
Include control groups receiving empty nanoparticles/liposomes and free GGC.
-
-
Pharmacokinetic and Efficacy Assessment:
-
Collect blood and/or tissues at various time points to determine the pharmacokinetic profile and tissue distribution of GGC.
-
Evaluate the therapeutic efficacy of the formulation in a relevant disease model.
-
References
- 1. Enhancing the Oral Bioavailability of Glutathione Using Innovative Analogue Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Studies on Degradation of this compound and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase in rat brain glutathione following intracerebroventricular administration of gamma-glutamylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γ-Glutamylcysteine Exerts Neuroprotection Effects against Cerebral Ischemia/Reperfusion Injury through Inhibiting Lipid Peroxidation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Gamma-L-Glutamyl-L-cysteine stability issues in aqueous solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Gamma-L-Glutamyl-L-cysteine (γ-GC) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for γ-GC in aqueous solutions?
A1: this compound is susceptible to several degradation pathways in aqueous solutions. The main routes of degradation are:
-
Oxidation: The thiol group of the cysteine residue is highly reactive and prone to oxidation, especially in the presence of atmospheric oxygen.[1] This leads to the formation of the disulfide dimer, γ-glutamylcystine.[1][2] The presence of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze this oxidation.[1]
-
Cyclization: The glutamate (B1630785) moiety of γ-GC can undergo an internal cyclization reaction to form pyroglutamic acid (5-oxoproline).[2] This process can be accelerated by heat and acidic conditions.[2]
-
Hydrolysis: The γ-glutamyl peptide bond can be hydrolyzed, breaking down γ-GC into its constituent amino acids, glutamate and cysteine.[2]
Q2: How stable is γ-GC in biological samples like plasma or serum?
A2: γ-GC is relatively unstable in biological fluids due to enzymatic activity. The primary enzyme responsible for its degradation in biological samples is γ-glutamyl transpeptidase (GGT).[2] Studies have shown that the half-life of γ-GC is approximately 11 minutes in rat serum and about 17 minutes in human plasma.[2][3] Therefore, immediate processing of biological samples or the use of enzyme inhibitors is crucial for accurate quantification.[2]
Q3: What are the optimal storage conditions for γ-GC solutions?
A3: To minimize degradation, it is highly recommended to prepare γ-GC solutions fresh for each experiment.[4] If storage is necessary, the following conditions are recommended:
-
Short-term storage: For use within a few hours, keep the solution on ice (4°C).[2]
-
Long-term storage: For longer-term storage, aliquots of the stock solution should be flash-frozen in liquid nitrogen and stored at -80°C for no longer than one month.[2][4] Avoid repeated freeze-thaw cycles.[2][4]
-
General precautions: To reduce oxidation, solutions should be prepared with deoxygenated solvents and protected from light.[1][2] The pH of the solution should be kept neutral to slightly acidic, as alkaline conditions can accelerate degradation.[2]
Q4: Can my sample preparation method cause γ-GC degradation?
A4: Yes, certain sample preparation techniques can lead to the artificial formation of degradation products. For example, derivatization using 2 M HCl in methanol (B129727) at 80°C has been shown to cause the conversion of γ-glutamyl peptides into pyroglutamate.[2][5][6] It is essential to use methods that stabilize the thiol group and prevent hydrolysis, such as immediate deproteinization with acids like sulfosalicylic acid (SSA) and derivatization of the thiol group with reagents like N-ethylmaleimide (NEM) for the analysis of biological samples.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Consistently low signal for γ-GC in biological samples. | Enzymatic degradation by γ-glutamyl transpeptidase (GGT) or other proteases during sample collection and preparation.[2] | Add a GGT inhibitor, such as acivicin, to the sample immediately after collection. Perform sample processing at low temperatures (4°C) to reduce enzyme activity.[2] |
| Loss of γ-GC during sample storage. | Oxidation and/or hydrolysis in solution.[2] | For long-term storage, immediately after preparation, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage, keep on ice.[2] |
| A new peak appears and grows over time in my γ-GC standard solution. | Oxidation of γ-GC to its disulfide dimer, γ-glutamylcystine. | Prepare fresh standards before each experiment. If storing solutions, deoxygenate the solvent and store at -80°C. Consider adding a reducing agent like DTT to enzymatic assays if appropriate. |
| An unexpected peak corresponding to pyroglutamic acid is observed. | 1. Degradation of γ-GC due to heat or acidic pH during sample processing. 2. Artifact from derivatization with acidic alcohols.[2][5][6] | 1. Keep samples on ice and minimize exposure to harsh pH conditions. 2. Choose a different derivatization method if possible. |
| Inconsistent experimental results. | Improper storage leading to degradation. | Ensure lyophilized peptide is stored at -20°C or -80°C in a tightly sealed container.[4] For solutions, prepare them fresh or aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.[2][4] |
Quantitative Data Summary
Table 1: Half-life of γ-GC in Biological Fluids
| Biological Matrix | Species | Half-life (t½) | Reference |
| Serum | Rat | ~11 minutes | [2][3] |
| Plasma | Human | ~17 minutes | [2][3] |
Table 2: Recommended Storage Conditions for γ-GC
| Form | Temperature | Duration | Stability | Reference |
| Solid (Lyophilized) | Room Temperature | Days | Low (Significant degradation) | [4] |
| Solid (Lyophilized) | -20°C | Up to 1 month (Short-term) | High | [4] |
| Solid (Lyophilized) | -80°C | Up to 6 months (Long-term) | High | [4] |
| Aqueous Solution | Room Temperature / 4°C | Hours | Very Low (Rapid degradation) | [4] |
| Aqueous Solution | -20°C / -80°C | Days to 1 month | Moderate to Low (Prone to oxidation and hydrolysis) | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of γ-GC Stock Solutions to Minimize Oxidation
Materials:
-
This compound powder
-
Deoxygenated buffer (e.g., phosphate-buffered saline, pH 7.0-7.4, sparged with nitrogen or argon for 30 minutes)
-
Amber microcentrifuge tubes
Procedure:
-
Allow the vial of γ-GC powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of γ-GC powder in a low-humidity environment.
-
Dissolve the powder in the deoxygenated buffer to the desired concentration.
-
Gently vortex or pipette to dissolve the powder completely.
-
Aliquot the stock solution into amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.[1]
-
For immediate use, store aliquots on ice.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[1]
Protocol 2: Quantification of γ-GC using HPLC with Electrochemical Detection
This method allows for the direct detection of γ-GC without the need for derivatization.
Principle: The electrochemical detector is highly sensitive to the thiol group of γ-GC, allowing for its direct quantification after separation by HPLC.
Materials:
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector
-
Mobile phase (e.g., a buffer system appropriate for electrochemical detection, such as a phosphate (B84403) buffer with a suitable organic modifier)
-
γ-GC standard solutions of known concentrations
-
Samples to be analyzed
Procedure:
-
Prepare a series of γ-GC standard solutions of known concentrations in the mobile phase.
-
Prepare samples for analysis. For biological samples, this may involve deproteinization with an acid like sulfosalicylic acid (SSA), followed by centrifugation.
-
Set up the HPLC system with the C18 column and electrochemical detector according to the manufacturer's instructions.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of γ-GC in the samples by comparing the peak areas to the calibration curve.
Visualizations
Caption: Degradation pathways of γ-L-Glutamyl-L-cysteine.
Caption: Troubleshooting workflow for γ-GC stability issues.
Caption: Experimental workflow for assessing γ-GC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Studies on Degradation of this compound and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing γ-L-Glutamyl-L-cysteine Extraction from Cultured Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of γ-L-Glutamyl-L-cysteine (γ-GGC) from cultured cells.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of γ-GGC.
| Problem | Possible Cause | Suggested Solution |
| Low or No γ-GGC Peak Detected | Incomplete cell lysis. | Optimize the lysis buffer and procedure. Consider mechanical disruption (e.g., sonication on ice) in addition to chemical lysis to ensure complete cell disruption.[1][2] |
| Degradation of γ-GGC. | γ-GGC is susceptible to degradation. It is crucial to keep samples on ice throughout the extraction process and to process them quickly. Use freshly prepared reagents to minimize degradation.[1] | |
| Inefficient derivatization (for HPLC-based methods). | Optimize derivatization conditions such as time, temperature, pH, and the concentration of the derivatizing agent (e.g., SBD-F or mBBr).[1] | |
| Insufficient starting material. | Ensure an adequate number of cells are harvested for the extraction. | |
| High Background Noise in Chromatogram | Contaminated reagents or solvents. | Use high-purity, HPLC-grade reagents and solvents. Ensure all buffers and solutions are filtered and degassed.[1] |
| Detector issue. | Check the detector lamp and settings to ensure they are optimal for the specific detection method being used.[1] | |
| Improper sample cleanup. | Ensure that the protein precipitation step is complete to remove interfering proteins. | |
| Poor HPLC Peak Shape (e.g., broad, tailing, or split peaks) | Column degradation. | Use a guard column to protect the analytical column. If the peak shape does not improve with a new guard column, the analytical column may need to be replaced.[1] |
| Inappropriate mobile phase composition. | Optimize the mobile phase composition, including the concentration of any ion-pairing agents (e.g., TFA) and the pH, to ensure consistent ionization and retention of γ-GGC.[3] | |
| Sample solvent mismatch. | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase to prevent peak distortion.[3] | |
| High Variability Between Replicate Samples | Inconsistent sample processing. | Standardize the workflow for all samples, ensuring consistent timing for quenching, lysis, and extraction steps. Keep all samples on ice throughout the process.[2] |
| Inaccurate cell counting or plating. | Ensure accurate cell counting before harvesting or normalize the final γ-GGC measurement to the total protein concentration of the lysate to account for variations in cell number.[2] | |
| Oxidation of γ-GGC. | The free thiol group in the cysteine residue of γ-GGC is prone to oxidation, which can lead to the formation of dimers. Consider adding a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to your buffers, but be aware of potential interference with certain assays.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in extracting γ-GGC from cultured cells?
A1: The most critical initial step is to rapidly quench metabolic activity and lyse the cells to prevent the degradation or alteration of intracellular γ-GGC levels. This is typically achieved by washing the cells with ice-cold phosphate-buffered saline (PBS) followed by immediate lysis with a cold, acidic solution like metaphosphoric acid (MPA) or trichloroacetic acid (TCA).[1][2]
Q2: How can I prevent the degradation of γ-GGC during the extraction process?
A2: To prevent degradation, all steps should be performed at low temperatures (on ice).[4] Use pre-chilled buffers and tubes.[2] Additionally, the inclusion of a gamma-glutamyl transpeptidase (GGT) inhibitor, such as acivicin, in the assay mixture can prevent the degradation of γ-GGC.[5] To prevent oxidation of the thiol group, dithiothreitol (DTT) can be included in the buffers.[5]
Q3: What is the purpose of protein precipitation in the extraction protocol?
A3: Protein precipitation, typically achieved by adding an acid like 5% (w/v) metaphosphoric acid (MPA), is essential to remove proteins from the cell lysate.[1] Proteins can interfere with downstream analysis, such as by clogging HPLC columns or interfering with derivatization reactions.
Q4: Which analytical method is most suitable for quantifying γ-GGC?
A4: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence or UV detection is a robust and sensitive method for quantifying intracellular γ-GGC.[1] This method offers high specificity and sensitivity. LC-MS/MS is another powerful technique that provides direct detection with high sensitivity and specificity.[6]
Q5: How should I prepare my samples for HPLC analysis?
A5: After cell lysis and protein precipitation, the supernatant containing γ-GGC is collected.[1] For HPLC analysis, this supernatant is typically derivatized to make the γ-GGC molecule detectable by fluorescence or UV detectors.[1] Common derivatizing agents include monobromobimane (B13751) (mBBr) or SBD-F.[1] The derivatized sample is then injected into the HPLC system.
Experimental Protocols
Protocol 1: Extraction of γ-GGC using Metaphosphoric Acid (MPA)
This protocol is a common method for the extraction of low-molecular-weight thiols from cultured cells.
Materials:
-
Cultured cells of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
5% (w/v) Metaphosphoric Acid (MPA), freshly prepared and kept on ice
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium.
-
Quickly wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold 5% MPA directly to the plate.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Harvesting (Suspension Cells):
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Resuspend the cell pellet in 1 mL of ice-cold 5% MPA.
-
-
Lysis and Protein Precipitation:
-
Vortex the cell lysate vigorously.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.[1]
-
-
Centrifugation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the γ-GGC, and transfer it to a new pre-chilled tube.
-
The supernatant is now ready for derivatization and subsequent analysis or can be stored at -80°C.
-
Protocol 2: Quantification of γ-GGC by HPLC with SBD-F Derivatization
This protocol describes the derivatization of γ-GGC with SBD-F followed by HPLC analysis with fluorescence detection.
Materials:
-
Supernatant from Protocol 1
-
TCEP (tris(2-carboxyethyl)phosphine) solution
-
SBD-F (ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) solution
-
Internal standard solution
-
1 M HCl
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Derivatization:
-
HPLC Analysis:
-
Inject 25 µL of the derivatized sample into the HPLC system.
-
Separate the SBD-thiol derivatives on a C18 column using an appropriate mobile phase gradient.[1]
-
Detect the derivatives using a fluorescence detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a γ-GGC standard that has undergone the same derivatization procedure.
-
Quantify the amount of γ-GGC in the samples by comparing the peak area to the standard curve, normalizing to the internal standard and cell number or protein concentration.[1]
-
Visualizations
Caption: Glutathione biosynthesis pathway highlighting the central role of γ-GGC.
Caption: General experimental workflow for intracellular γ-GGC quantification.
Caption: Troubleshooting decision tree for a low γ-GGC signal.
References
Technical Support Center: Gamma-L-Glutamyl-L-cysteine (γ-GC) Quantification Assays
Welcome to the technical support center for Gamma-L-Glutamyl-L-cysteine (γ-GC) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the quantification of this important dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying γ-GC?
A1: The primary methods for γ-GC quantification are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection, and enzymatic assays. HPLC-MS/MS is often preferred for its high sensitivity and specificity, especially in complex biological matrices.[1][2]
Q2: My γ-GC signal is consistently low in biological samples. What could be the cause?
A2: Consistently low signals for γ-GC can stem from several factors. A primary cause is enzymatic degradation by γ-glutamyl transpeptidase (GGT), which is often present in biological samples like plasma and tissue homogenates.[3][4] Another common issue is the loss of γ-GC due to oxidation or hydrolysis during sample storage and processing.[3] To mitigate this, it is crucial to process samples at low temperatures (4°C) and consider adding a GGT inhibitor, such as acivicin, immediately after collection.[3] For storage, flash-freezing aliquots in liquid nitrogen and keeping them at -80°C is recommended to prevent degradation and avoid repeated freeze-thaw cycles.[3]
Q3: I am observing an unexpected peak in my chromatogram that corresponds to pyroglutamic acid. Why is this happening?
A3: The appearance of pyroglutamic acid is a known artifact that can arise from the degradation of γ-GC.[3][5] This can be caused by excessive heat or acidic conditions during your sample preparation and processing steps.[3] Some derivatization methods using acidic alcohols can also contribute to the formation of this artifact.[5] To prevent this, ensure that your samples are kept on ice and that exposure to harsh pH conditions is minimized.[3]
Q4: How can I prevent the oxidation of γ-GC during sample preparation?
A4: The thiol group in γ-GC is highly susceptible to oxidation, which can lead to the formation of its disulfide dimer, γ-glutamylcystine.[3] To prevent this, it is advisable to prepare standards fresh before each experiment.[3] If solutions must be stored, deoxygenating the solvent and storing at -80°C can help.[3] For sample preparation, the addition of a thiol-masking agent like N-ethylmaleimide (NEM) can block the sulfhydryl group and prevent autooxidation.[2]
Q5: What are matrix effects in LC-MS/MS analysis and how can I mitigate them?
A5: Matrix effects occur when components in a biological sample co-elute with the analyte of interest (γ-GC) and interfere with its ionization in the mass spectrometer's ion source.[6][7][8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which adversely affect the accuracy of quantification.[6][9] To mitigate matrix effects, several strategies can be employed:
-
Effective Sample Cleanup: Optimize sample preparation to remove interfering matrix components.[7]
-
Chromatographic Separation: Adjust the HPLC gradient to separate γ-GC from co-eluting matrix components.[7]
-
Matrix-Matched Calibrators: Prepare calibration curves in a blank matrix that is identical to the sample matrix to compensate for the effect.[6][10]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized method to correct for matrix effects, as the SIL-IS will be affected by the matrix in the same way as the analyte.[7]
Troubleshooting Guides
Issue 1: High Variability in Replicate Injections
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure uniform treatment of all samples, including precise timing of incubation steps and consistent volumes of reagents. |
| Sample Degradation | Prepare samples immediately before analysis or store them properly at -80°C.[3] Avoid leaving samples at room temperature for extended periods. |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe and ensure proper needle placement in the vial. |
| Column Overload | Dilute the sample or reduce the injection volume.[3] |
Issue 2: Poor Peak Shape (Broad or Split Peaks) in HPLC
| Potential Cause | Recommended Solution |
| Poor Column Condition | Flush the column with a strong solvent or, if necessary, replace it.[3] |
| Sample Solvent/Mobile Phase Incompatibility | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase.[3] Reconstitute the dried sample in the initial mobile phase composition.[1] |
| Contamination | Use a guard column to protect the analytical column from contaminants. |
| pH of Mobile Phase | Optimize the pH of the mobile phase to ensure the analyte is in a single ionic state. |
Issue 3: Suspected Interference in Enzymatic Assays
| Potential Cause | Recommended Solution |
| Presence of Other Thiols | Some enzymatic assays rely on the reaction of a detector with any free thiol group.[11] It is essential to remove proteins and other potential interfering components, for example, by precipitation with 5% sulfosalicylic acid (SSA).[11] |
| Feedback Inhibition | In assays measuring γ-GC synthesis, the product glutathione (B108866) (GSH) can inhibit the enzyme γ-glutamylcysteine synthetase.[12] Be mindful of product accumulation in kinetic assays. |
| Interfering Enzyme Activity | Ensure that other enzymes in the sample are not interfering with the reaction. This can be checked by running appropriate controls. |
Summary of Common Interferences and Mitigation Strategies
| Assay Type | Common Interferences | Mitigation Strategies |
| HPLC-MS/MS | Matrix Effects: Ion suppression or enhancement from co-eluting compounds.[6][8] | - Use a stable isotope-labeled internal standard.- Optimize sample cleanup procedures.- Create matrix-matched calibration curves.[6][10] |
| Enzymatic Degradation: Breakdown of γ-GC by γ-glutamyl transpeptidase (GGT).[3][4] | - Add a GGT inhibitor (e.g., acivicin) during sample collection.[3]- Keep samples at 4°C during processing.[3] | |
| HPLC-UV/Fluorescence | Co-eluting Compounds: Other molecules that absorb UV light or fluoresce at similar wavelengths. | - Optimize the chromatographic gradient for better separation.- Use pre-column derivatization with a thiol-specific reagent (e.g., OPA, monobromobimane) to increase specificity.[1][13] |
| Oxidation: Formation of γ-glutamylcystine, leading to underestimation of reduced γ-GC.[3] | - Add a reducing agent (e.g., DTT) if appropriate for the assay.- Use a thiol-blocking agent like N-ethylmaleimide (NEM).[2] | |
| Enzymatic Assays | Other Thiols: Non-specific reaction of other thiol-containing molecules with the detector.[11] | - Deproteinize samples using sulfosalicylic acid (SSA) to remove interfering proteins.[11] |
| Reaction Conditions: pH, temperature, and salt concentration can affect enzyme activity and assay results.[14] | - Strictly control all reaction parameters.- Run appropriate standards and controls with each batch of samples. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues for LC-MS/MS Analysis
-
Homogenization: Homogenize the tissue sample on ice in a suitable lysis buffer containing a GGT inhibitor (e.g., acivicin).
-
Protein Precipitation: Add an equal volume of cold 5% sulfosalicylic acid (SSA) to the homogenate.[11]
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen gas.[1]
-
Reconstitution: Reconstitute the dried sample in the initial mobile phase composition for LC-MS/MS analysis.[1]
Protocol 2: Pre-column Derivatization for HPLC-Fluorescence Detection
-
Sample Preparation: Prepare the sample as described above (Protocol 1, steps 1-4) and neutralize the supernatant with potassium hydroxide.[1]
-
Derivatization: In an autosampler vial, mix the sample with o-phthalaldehyde (B127526) (OPA) and 2-aminoethanol.[1] Allow the reaction to proceed for a defined, short period.
-
Injection: Inject the derivatized sample onto the HPLC system.
-
Detection: Detect the fluorescent γ-GC-OPA adduct using an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[1]
-
Quantification: Quantify the γ-GC concentration by comparing the peak area to a standard curve prepared with known concentrations of derivatized γ-GC.[1]
Visualizations
Caption: General experimental workflow for γ-GC analysis with potential interference points.
References
- 1. benchchem.com [benchchem.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
- 12. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in HPLC analysis of Gamma-L-Glutamyl-L-cysteine
Welcome to the technical support center for the HPLC analysis of Gamma-L-Glutamyl-L-cysteine (γ-GC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly peak tailing, encountered during the chromatographic analysis of this important dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: The most frequent cause of peak tailing for a polar and acidic compound like this compound is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, interactions with residual silanol (B1196071) groups on the surface of silica-based columns are a primary culprit.[1][3] These silanol groups can be acidic and interact with the polar functional groups of γ-GC, leading to a distorted peak shape.[2][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for achieving symmetrical peaks for ionizable compounds like γ-GC.[4][5] this compound has multiple ionizable groups, with pKa values around 1.91 (strongest acidic) and 9.24 (strongest basic).[3] To ensure a consistent charge state and minimize secondary interactions, it is crucial to operate the mobile phase at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa values.[6] For γ-GC, a low pH (typically between 2.5 and 3.5) is recommended to suppress the ionization of the carboxylic acid groups and the silanol groups on the column, leading to improved peak shape.[3][7]
Q3: I'm observing tailing for all the peaks in my chromatogram, not just this compound. What could be the issue?
A3: When all peaks in a chromatogram exhibit tailing, the problem is likely related to the HPLC system or the column itself, rather than a specific analyte interaction.[8] Common causes include:
-
Column Void: A void or channel in the column packing material can lead to band broadening and tailing. This can be caused by pressure shocks or the dissolution of the silica (B1680970) bed at high pH.[9]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[7]
-
Blocked Frit: A partially blocked frit at the column inlet can distort the sample flow path and cause peak tailing.[7]
Q4: Can my sample preparation be the source of peak tailing?
A4: Yes, sample preparation can significantly impact peak shape. Two common issues are:
-
Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to broad and tailing peaks.[8]
-
Sample Solvent: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[10] It is always best to dissolve the sample in the initial mobile phase if possible.[10]
Q5: When should I consider using an ion-pairing reagent for my analysis?
A5: Ion-pairing reagents are useful for improving the retention and peak shape of highly polar and ionic compounds that are poorly retained on reversed-phase columns.[11] For acidic compounds like γ-GC, a positively charged ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) can be added to the mobile phase to form a neutral ion pair with the analyte.[11] This increases the hydrophobicity of the complex, leading to better retention and often improved peak symmetry.[11]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₂O₅S | [12] |
| Molar Mass | 250.27 g/mol | [12] |
| pKa (Strongest Acidic) | 1.91 | [3] |
| pKa (Strongest Basic) | 9.24 | [3] |
Table 2: Recommended Starting HPLC Conditions for this compound Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18, end-capped, 3-5 µm particle size | Good retention for moderately polar compounds and reduced silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Low pH to suppress ionization of γ-GC and silanols.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B, gradually increase | To effectively elute γ-GC and separate it from other components. |
| pH | 2.5 - 3.5 | Optimizes peak shape by ensuring a consistent charge state.[3] |
| Flow Rate | 0.5 - 1.0 mL/min (for standard 4.6 mm ID column) | Typical analytical flow rate. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity. |
| Detection | UV at 210-220 nm or Fluorescence (with derivatization) | UV for general detection; fluorescence for higher sensitivity after derivatization. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound
This protocol outlines a general-purpose method for the analysis of γ-GC without derivatization.
1. Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or phosphoric acid)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. Degas the solution.
-
Mobile Phase B: HPLC-grade acetonitrile. Degas the solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
UV Detection: 210 nm
-
Gradient Program:
-
0-5 min: 2% B
-
5-20 min: 2% to 30% B (linear gradient)
-
20-25 min: 30% B
-
25.1-30 min: 2% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve the this compound standard or sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Pre-Column Derivatization with Monobromobimane (mBBr) for Fluorescence Detection
This protocol is for enhanced sensitivity and is based on a common derivatization procedure for thiols.
1. Additional Materials:
-
Monobromobimane (mBBr)
-
HEPES buffer (or similar, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfides (optional)
2. Derivatization Procedure:
-
In a microcentrifuge tube, mix:
-
100 µL of sample (containing γ-GC)
-
100 µL of HEPES buffer (100 mM, pH 8.0)
-
10 µL of TCEP solution (10 mM, if reduction is needed) and incubate for 10 minutes at room temperature.
-
10 µL of mBBr solution (25 mM in acetonitrile).
-
-
Vortex and incubate in the dark at room temperature for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M methanesulfonic acid.
3. Chromatographic Conditions:
-
Use the same column and mobile phases as in Protocol 1.
-
Fluorescence Detection: Excitation at 380 nm, Emission at 480 nm.
-
The gradient program may need to be adjusted to optimize the separation of the derivatized γ-GC.
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. ModelSEED [modelseed.org]
- 3. P. aeruginosa Metabolome Database: gamma-Glutamylcysteine (PAMDB000232) [pseudomonas.umaryland.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Gamma-L-Glutamyl-L-cysteine (GGC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Gamma-L-Glutamyl-L-cysteine (GGC).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during your research.
| Problem | Potential Cause | Suggested Solution |
| Low apparent permeability of GGC in Caco-2 cell monolayer assays. | 1. Enzymatic degradation: Caco-2 cells express peptidases on their surface that can degrade GGC. 2. Low intrinsic permeability: GGC is a hydrophilic dipeptide with limited passive diffusion across the intestinal epithelium.[1][2] 3. Efflux transporter activity: P-glycoprotein (P-gp) or other efflux transporters may be actively pumping GGC out of the cells. | 1. Incorporate peptidase inhibitors: Co-administer a broad-spectrum peptidase inhibitor like bestatin (B1682670) or amastatin (B1665947) in your transport buffer.[3] 2. Formulation with permeation enhancers: Investigate the use of permeation enhancers that temporarily open tight junctions, such as chitosan (B1678972) or certain fatty acids.[3][4] 3. Utilize efflux transporter inhibitors: Include a known P-gp inhibitor like verapamil (B1683045) in your experiment to assess the role of efflux. |
| High variability in in vivo pharmacokinetic data for GGC formulations. | 1. Pre-systemic degradation: GGC is susceptible to degradation by gamma-glutamyl transpeptidase (γ-GT) and other enzymes in the gastrointestinal tract.[5][6] 2. Food effects: The presence of food can alter gastric emptying time, pH, and enzymatic activity, impacting GGC absorption. 3. Animal handling stress: Stress can affect gastrointestinal motility and blood flow, leading to inconsistent absorption. | 1. Chemical modification/Prodrugs: Synthesize GGC prodrugs, such as N-acetylated or esterified derivatives, to mask the sites of enzymatic cleavage.[7][8] These can protect the dipeptide until it is absorbed and then release the active GGC. 2. Standardize feeding protocols: Ensure consistent fasting and feeding schedules for all animal subjects in your studies. 3. Acclimatize animals: Allow for a sufficient acclimatization period and use proper handling techniques to minimize stress before and during the experiment. |
| Poor encapsulation efficiency of GGC in lipid-based nanocarriers. | 1. Hydrophilicity of GGC: As a water-soluble molecule, GGC has low affinity for the lipid core of nanoparticles like solid lipid nanoparticles (SLNs) or liposomes.[9] 2. Formulation instability: The chosen lipids and surfactants may not be optimal for creating stable nanoparticles that can effectively entrap GGC. | 1. Employ advanced encapsulation techniques: Use methods like double emulsion (w/o/w) for liposomes or SLNs to better encapsulate hydrophilic molecules.[9] 2. Surface modification: Functionalize the surface of the nanocarriers with polymers like PEG to improve stability and entrapment.[10] 3. Optimize lipid and surfactant composition: Screen different lipids and surfactants to find a combination that provides a stable formulation with high GGC loading. |
| New GGC analog shows low antioxidant activity in cell-based assays. | 1. Impaired cellular uptake: The modification may have altered the molecule's ability to be transported into cells. 2. Steric hindrance: The modification could be interfering with the ability of GGC to be converted to glutathione (B108866) (GSH) by glutathione synthetase.[11] 3. Incorrect stereochemistry: The antioxidant function of GSH and its precursors is dependent on the L-configuration of the amino acids.[11] | 1. Conduct uptake studies: Perform cellular uptake experiments to compare the new analog with unmodified GGC. 2. Enzymatic assays: Test the analog as a substrate for glutathione synthetase in an in vitro assay. 3. Confirm stereochemistry: Verify the stereochemistry of the amino acid residues in your synthesized analog. The L-configuration of cysteine is crucial for the antioxidant cycle.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of this compound (GGC)?
A1: The main obstacles to the oral delivery of GGC, like many peptides, are its susceptibility to enzymatic degradation in the gastrointestinal tract and its poor permeability across the intestinal epithelium.[1][2] GGC can be broken down by gamma-glutamyl transpeptidase (γ-GT), which is present in the small intestine.[6] Additionally, its hydrophilic nature limits its ability to pass through the lipid membranes of intestinal cells via passive diffusion.
Q2: How does GGC get absorbed in the intestine?
A2: While some GGC may be absorbed intact, potentially via dipeptide transporters, a significant portion is likely broken down into its constituent amino acids, glutamate (B1630785) and cysteine, which are then absorbed.[12][13] Studies have shown that orally administered GGC can increase intracellular glutathione levels, indicating that at least a portion of it or its components are bioavailable.[14][15][16]
Q3: What is the rationale for using GGC as a supplement instead of glutathione (GSH)?
A3: Direct oral supplementation with GSH is largely ineffective because it is rapidly degraded in the digestive tract and has very low oral bioavailability.[5][17] GGC, as the direct precursor to GSH, can bypass the rate-limiting step in GSH synthesis catalyzed by glutamate-cysteine ligase (GCL).[14][18] By providing GGC, cells can synthesize GSH more efficiently, especially in conditions where GCL activity is impaired.[15][16]
Q4: What are some promising formulation strategies to improve GGC oral bioavailability?
A4: Promising strategies focus on protecting GGC from degradation and enhancing its absorption. These include:
-
Nanocarrier Systems: Encapsulating GGC in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from enzymatic degradation and facilitate its transport across the intestinal barrier.[9][19]
-
Chemical Modification (Prodrugs): Creating prodrugs of GGC, for example by N-methylation or esterification, can improve its stability and lipophilicity, thereby enhancing absorption.[7][20] These modifications are later cleaved within the body to release the active GGC.
-
Use of Enzyme Inhibitors: Co-administration of GGC with inhibitors of peptidases and γ-GT can reduce its degradation in the gut.[3]
-
Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, allowing more GGC to be absorbed.[3][4]
Q5: Can GGC be taken up directly by cells?
A5: Yes, studies have shown that intact GGC can be taken up by cells, bypassing the need for its synthesis by the GCL enzyme.[14] This direct uptake allows it to be efficiently converted to GSH. This is a key advantage over supplementing with the individual amino acids, glutamate and cysteine.
Quantitative Data on GGC and Related Compounds
The following tables summarize quantitative data from studies on GGC and related compounds to provide a baseline for experimental design.
Table 1: Human Pharmacokinetic Parameters of Oral GGC
| Dose | Cmax (% increase in lymphocyte GSH) | tmax (hours) | AUC (nmol·h/10^6 lymphocytes) | Reference |
| 2 g | ~100% increase over basal | 3 | 0.7 | [16] |
| 4 g | ~200% increase over basal | 3 | 1.8 | [16] |
Table 2: Bioavailability Enhancement of a N-methylated Cysteine GSH Analog in vivo
| Compound | Plasma Half-life (t½) Increase | Oral Bioavailability Increase | Reference |
| N-methylated cysteine GSH analog (Compound 1.70) | 16.8-fold | 16.1-fold | [11][20] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for GGC
This protocol is adapted from standard methods for assessing intestinal drug permeability in vitro.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts (e.g., 0.4 µm pore size) for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value >250 Ω·cm² is generally considered acceptable.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the GGC test solution (e.g., in HBSS) to the apical (AP) chamber. To study active transport, also add the test solution to the basolateral (BL) chamber in a separate set of wells.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (BL for AP-to-BL transport, and AP for BL-to-AP transport).
-
Replace the collected volume with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of GGC in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of GGC across the monolayer.
-
A is the surface area of the Transwell® insert.
-
C0 is the initial concentration of GGC in the donor chamber.
-
-
Protocol 2: Preparation of GGC-Loaded Chitosan Nanoparticles
This protocol describes the ionic gelation method for encapsulating GGC in chitosan nanoparticles.
-
Preparation of Solutions:
-
Prepare a chitosan solution (e.g., 1 mg/mL) in 1% (v/v) acetic acid.
-
Prepare a sodium tripolyphosphate (TPP) solution (e.g., 1 mg/mL) in deionized water.
-
Prepare a GGC solution in deionized water.
-
-
Nanoparticle Formation:
-
Add the GGC solution to the chitosan solution and stir for 30 minutes.
-
Add the TPP solution dropwise to the chitosan-GGC mixture under constant stirring.
-
Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for 1 hour.
-
-
Purification and Characterization:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove unencapsulated GGC.
-
Wash the nanoparticles with deionized water and re-disperse them.
-
Characterize the nanoparticles for size, zeta potential, and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
-
Encapsulation Efficiency:
-
Determine the amount of unencapsulated GGC in the supernatant using an appropriate analytical method.
-
Calculate the encapsulation efficiency (EE) using the formula: EE (%) = [(Total GGC - Free GGC) / Total GGC] * 100
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to improving the oral bioavailability of GGC.
References
- 1. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Metabolism of extracellular glutathione in rat small-intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glutathione therapy: from prodrugs to genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Nanocarrier system: An emerging strategy for bioactive peptide delivery [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing the Oral Bioavailability of Glutathione Using Innovative Analogue Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the putative role of gamma-glutamyl transpeptidase in intestinal transport of amino acids in Atlantic salmon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 15. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutathione is required for intestinal function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. polarispeptides.com [polarispeptides.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of Gamma-L-Glutamyl-L-cysteine (GGC) During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Gamma-L-Glutamyl-L-cysteine (GGC) during experimental sample preparation. Accurate quantification of the reduced form of GGC is crucial for understanding its role as a precursor to glutathione (B108866) (GSH) and its involvement in cellular antioxidant mechanisms.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound (GGC) and why is preventing its oxidation important?
This compound (GGC) is a dipeptide precursor to the major intracellular antioxidant, glutathione (GSH).[1] The cysteine residue in GGC contains a highly reactive thiol group, making it susceptible to oxidation. This oxidation can lead to the formation of its disulfide, diminishing its biological activity and interfering with experimental results that depend on its reduced form to modulate cellular GSH levels and combat oxidative stress.[1]
Q2: What are the primary causes of GGC oxidation during experiments?
The main factors that contribute to the oxidation of GGC in an experimental setting include:
-
Exposure to atmospheric oxygen: The thiol group of cysteine is prone to auto-oxidation in the presence of oxygen.[1]
-
Presence of transition metal ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[1]
-
Inappropriate pH: The rate of thiol oxidation is pH-dependent, with higher pH values generally increasing the susceptibility to oxidation.[1][2]
-
Light and high temperatures: Exposure to light and elevated temperatures can accelerate oxidative reactions.[1]
Q3: How can I tell if my GGC solution has oxidized?
Visual inspection alone is not a reliable method for detecting GGC oxidation, as both the reduced and oxidized forms are typically colorless, soluble compounds. While a yellowish tint might indicate the presence of other degradation products, its absence does not guarantee that oxidation has not occurred. Therefore, analytical methods are necessary for an accurate assessment.[1]
Q4: What are the best practices for preparing and storing GGC solutions to minimize oxidation?
To minimize oxidation, it is recommended to:
-
Use deoxygenated solvents: Prepare solutions using buffers that have been deoxygenated by sparging with an inert gas like nitrogen or argon.[1]
-
Work in an inert atmosphere: When possible, handle solid GGC and prepare solutions in a glove box or under a stream of inert gas.[1]
-
Add a chelating agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) to a final concentration of 1 mM to sequester metal ions that can catalyze oxidation.[1][3]
-
Control pH: Maintain a low pH to preserve the stability of the thiol group.[3][4]
-
Protect from light: Store solutions in amber vials or wrap containers in foil.[1]
-
Store at low temperatures: Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles and slow down degradation.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent GGC levels in samples. | Oxidation of GGC during sample collection and processing. | Immediately process samples on ice.[4] Use a deproteinizing agent that also stabilizes thiols, such as metaphosphoric acid or 5-sulfosalicylic acid (SSA).[1][4] |
| Delayed processing after sample collection. | Minimize the time between sample collection and stabilization or analysis.[4] | |
| Inadequate deproteinization. | Ensure prompt and effective removal of proteins to prevent enzymatic degradation of GGC.[4] | |
| High background signal in assays. | Oxidized GGC may be contributing to the cellular redox imbalance. | Use a fresh, properly prepared GGC solution.[1] Include a vehicle control with the buffer used to dissolve GGC to account for any effects of the buffer components.[1] |
| Precipitate formation in GGC solution. | Oxidation to the less soluble disulfide form, L-cystine. | Prepare fresh solutions using the best practices outlined in Q4 of the FAQ section. If a precipitate is observed, the solution should be discarded. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized GGC Stock Solution
This protocol describes the preparation of a 100 mM GGC stock solution with enhanced stability against oxidation.
Materials:
-
This compound powder
-
High-purity, deoxygenated water or buffer (e.g., phosphate (B84403) buffer)
-
EDTA
-
Inert gas (nitrogen or argon)
-
Amber microcentrifuge tubes
Procedure:
-
Deoxygenate the water or buffer by sparging with nitrogen or argon for at least 30 minutes.
-
Prepare a stock solution of EDTA.
-
Add the EDTA stock solution to the deoxygenated water/buffer to a final concentration of 1 mM.[1]
-
In a sterile container, preferably within an inert atmosphere (e.g., a glove box), weigh the desired amount of GGC powder.[1]
-
Add the deoxygenated buffer containing EDTA to the GGC powder to achieve the desired final concentration (e.g., 100 mM).[1]
-
Gently vortex or pipette to dissolve the powder completely.[1]
-
Aliquot the stock solution into amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.[1]
-
Store the aliquots at -80°C.[1]
Protocol 2: Sample Preparation for GGC Analysis from Biological Tissues
This protocol outlines the steps for extracting and stabilizing GGC from tissue samples to prevent oxidation prior to analysis.
Materials:
Procedure:
-
Immediately after collection, place the tissue sample on ice to minimize enzymatic activity.[4]
-
Homogenize the tissue in an equal volume of ice-cold 10% SSA.[4]
-
Vortex the homogenate thoroughly.
-
Incubate the mixture on ice for 15 minutes to allow for protein precipitation.[4]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[4]
-
Carefully collect the supernatant, which contains the acid-soluble GGC.[4]
-
The sample is now ready for analysis or can be stored at -80°C.[4]
Protocol 3: Pre-column Derivatization of GGC with Monobromobimane (mBBr) for HPLC Analysis
Derivatization of the thiol group is a common strategy to form a stable, fluorescent product that can be accurately quantified by HPLC.[2][5]
Materials:
-
Sample supernatant (from Protocol 2)
-
Monobromobimane (mBBr) solution (freshly prepared in acetonitrile)
-
Reaction buffer (e.g., 200 mM EPPS, 5 mM DTPA, pH 9.0)[2]
-
HPLC system with a fluorescence detector
Procedure:
-
In a microcentrifuge tube, mix the sample supernatant with the reaction buffer.
-
Add the mBBr solution to initiate the derivatization reaction.
-
Vortex the mixture immediately and incubate for 7.5 to 15 minutes at room temperature in the dark.[2]
-
The reaction is stopped by the consumption of the reagent.
-
The derivatized sample is now stable and ready for injection into the HPLC system.[5]
-
Separate the GGC-mBBr adduct using a suitable chromatographic method and detect the fluorescent derivative.
Visualizations
Caption: Factors contributing to the oxidation of this compound.
References
Technical Support Center: Measurement of Intracellular γ-L-Glutamyl-L-cysteine (GGC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the accurate measurement of intracellular γ-L-Glutamyl-L-cysteine (GGC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring intracellular GGC?
A1: The primary challenges in measuring intracellular GGC stem from its inherent instability, low intracellular concentrations compared to glutathione (B108866) (GSH), and the complexity of biological matrices. Key issues include:
-
Analyte Instability: GGC is susceptible to rapid enzymatic degradation by γ-glutamyl transpeptidase (GGT) and oxidation to its disulfide dimer, γ-glutamylcystine.[1][2]
-
Sample Preparation: Inefficient cell lysis, incomplete protein precipitation, and analyte degradation during sample handling can lead to inaccurate results.[3][4]
-
Low Abundance: GGC is an intermediate in GSH synthesis, and its intracellular levels are significantly lower than GSH, requiring highly sensitive analytical methods.[5]
-
Matrix Effects: Components of the cell lysate can interfere with quantification, particularly in mass spectrometry-based methods.[6]
Q2: How stable is GGC in biological samples, and what are the optimal storage conditions?
A2: GGC is relatively unstable in biological fluids. For instance, its half-life is approximately 11 minutes in rat serum and 17 minutes in human plasma.[1][2] For optimal stability:
-
Process samples immediately after collection on ice to minimize enzymatic activity.[2][3]
-
For long-term storage, flash-freeze cell pellets or extracts in liquid nitrogen and store at -80°C.[2]
-
Avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Q3: What are the common degradation products of GGC I should be aware of?
A3: The primary degradation products of GGC in solution are:
-
γ-Glutamylcystine: Formed via oxidation of the thiol group.[2]
-
Pyroglutamic acid (5-oxoproline): Results from an internal cyclization of the glutamate (B1630785) moiety, which can be promoted by heat and acidic conditions.[2][7]
-
Glutamate and Cysteine: Formed by the hydrolysis of the γ-glutamyl peptide bond, often catalyzed by enzymes like GGT.[2]
Q4: Which analytical method is best for GGC quantification: HPLC-fluorescence, LC-MS, or an enzymatic assay?
A4: The choice of method depends on the required sensitivity, specificity, and available instrumentation.
-
HPLC with fluorescence detection after pre-column derivatization is a sensitive and widely used method.[3][8]
-
Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity, allowing for direct detection of GGC and the use of stable isotope-labeled internal standards for accurate quantification.[4][9]
-
Enzymatic assays can be used but may lack the specificity of chromatographic methods and may not distinguish GGC from other thiols.[10]
Troubleshooting Guides
Section 1: Sample Preparation
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or no GGC peak | Incomplete cell lysis. | Optimize the lysis buffer and procedure. Ensure vigorous vortexing and adequate incubation time on ice.[3] |
| Degradation of GGC during sample preparation. | Keep samples on ice at all times and process them quickly. Use freshly prepared reagents. Consider adding a GGT inhibitor like acivicin.[2][3] | |
| Inefficient protein precipitation. | Use ice-cold 5% metaphosphoric acid (MPA) or perchloric acid. Ensure thorough mixing and sufficient incubation time.[3][4] | |
| High variability between replicates | Inconsistent cell numbers. | Normalize GGC levels to protein concentration or cell count for each sample. |
| Inconsistent sample handling. | Standardize all sample preparation steps, including incubation times and temperatures. |
Section 2: HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or no GGC peak | Inefficient derivatization. | Optimize derivatization conditions (time, temperature, pH, reagent concentration). Ensure derivatizing agents like monobromobimane (B13751) (mBBr) or 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F) are fresh.[3] |
| Broad or split peaks | Poor column condition. | Flush the column with a strong solvent or replace it if necessary.[2][11] |
| Incompatibility between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[2] | |
| Column overload. | Reduce the injection volume or dilute the sample.[2] | |
| Shifting retention times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed.[12][13] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[13] | |
| System leaks. | Check for loose fittings and replace them if necessary.[14] | |
| Baseline noise or drift | Contaminated detector cell. | Flush the detector cell with a strong, appropriate solvent.[13] |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[13] |
Section 3: Mass Spectrometry (MS) Analysis
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| High variability in internal standard signal | Poor extraction recovery. | Optimize the sample extraction procedure to ensure consistent recovery of both the analyte and the internal standard.[6] |
| Degradation of the internal standard. | Assess the stability of the internal standard under your sample storage and processing conditions.[6] | |
| Poor signal intensity (ion suppression) | Matrix effects. | Modify the chromatographic method to achieve co-elution of the analyte and internal standard. If a stable isotope-labeled (SIL) internal standard is not used, matrix effects may be inherently different. Consider sample cleanup steps like solid-phase extraction (SPE).[6] |
| Non-linear response | Inappropriate concentration of the internal standard. | The concentration of the internal standard should ideally be in the mid-range of the calibration curve.[6] |
| Cross-talk between analyte and internal standard MRM transitions. | Ensure that the multiple reaction monitoring (MRM) transitions for the analyte and the internal standard are specific and do not interfere with each other.[6] |
Quantitative Data Summary
The stability of GGC in biological matrices is a critical factor for accurate measurement. The following table summarizes the reported half-life of GGC in plasma and serum.
| Biological Matrix | Species | Half-life (t½) | Reference |
| Serum | Rat | 11 ± 1 minutes | [1] |
| Plasma | Human | 17 ± 8 minutes | [1] |
Experimental Protocols
Protocol 1: Sample Preparation for Intracellular GGC Measurement
-
Cell Harvesting: Harvest cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Deproteinization: Resuspend the cell pellet in a known volume of ice-cold 5% metaphosphoric acid (MPA) solution to lyse the cells and precipitate proteins.[3]
-
Incubation: Vortex the mixture vigorously and incubate on ice for 10 minutes.[3]
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular GGC, for subsequent derivatization and analysis.
Protocol 2: HPLC Quantification of GGC with SBD-F Derivatization
-
Reduction: To 50 µL of the supernatant from Protocol 1, add 5 µL of a reducing agent solution (e.g., TCEP) to reduce any disulfide bonds.[3]
-
Derivatization: Add 175 µL of SBD-F solution and 25 µL of an appropriate internal standard solution. Incubate the mixture at 60°C for 60 minutes in the dark.[3]
-
Reaction Termination: Stop the reaction by adding 25 µL of 1 M HCl.[3]
-
HPLC Analysis:
-
Inject 25 µL of the derivatized sample into the HPLC system.
-
Separate the SBD-thiol derivatives on a C18 column.[3]
-
Use a gradient of citric buffer (pH 3.0) and methanol (B129727) as the mobile phase.[3]
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.[3]
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification: Generate a standard curve using known concentrations of a GGC standard treated with the same derivatization procedure. Quantify the amount of GGC in the samples by comparing the peak area to the standard curve, normalized to the internal standard and cell number or protein concentration.[3]
Visualizations
Caption: Glutathione biosynthesis pathway showing the formation of GGC.
Caption: Workflow for intracellular GGC measurement by HPLC.
Caption: Logic diagram for troubleshooting low GGC signal.
References
- 1. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Derivatization of Gamma-L-Glutamyl-L-cysteine for LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of Gamma-L-Glutamyl-L-cysteine (γ-GGC) for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization and analysis of γ-GGC.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal of Derivatized γ-GGC | Degradation of γ-GGC prior to derivatization: γ-GGC is unstable in biological matrices, with a half-life of approximately 11 minutes in rat serum and 17 minutes in human plasma.[1] | Immediately process samples after collection. Place samples on ice and add a derivatizing agent like N-ethylmaleimide (NEM) as quickly as possible to stabilize the thiol group.[2] |
| Incomplete derivatization reaction: Reaction conditions such as pH, temperature, or reagent concentration may be suboptimal. | Optimize derivatization conditions. For NEM, a pH of 7.0 is recommended to minimize side reactions.[3] Ensure a sufficient excess of the derivatizing agent is used. For monobromobimane (B13751) (mBBr), a pH of 9.5 has been shown to be optimal for derivatizing plasma thiols. | |
| Instability of the derivatized product: Some derivatized thiols can be unstable over time. | Analyze samples as soon as possible after derivatization. If storage is necessary, store at -80°C and minimize freeze-thaw cycles. The stability of NEM-derivatized glutathione (B108866) (GS-NEM) has been shown to be good when stored at -80°C. | |
| High Signal Variability Between Replicates | Inconsistent sample handling and processing time: Delays or variations in the time between sample collection and derivatization can lead to variable degradation of γ-GGC. | Standardize the sample preparation workflow. Ensure each sample is processed for the same duration and under the same conditions before derivatization. |
| Precipitation of derivatized analyte: The derivatized γ-GGC may not be fully soluble in the final sample solvent. | After derivatization and any necessary quenching steps, ensure the sample is properly vortexed and centrifuged. Test different solvent compositions for final resuspension to improve solubility. | |
| Presence of Unexpected Peaks in the Chromatogram | Side reactions of the derivatizing agent: Maleimide-based reagents like NEM can react with other nucleophiles, such as amines, especially at non-optimal pH.[4] This can lead to double derivatization or reaction with other sample components. | Use a pH of 7.0 for NEM derivatization to enhance its selectivity for thiols over amines.[3] Consider using a more thiol-specific derivatizing agent if side reactions persist. |
| Formation of γ-GGC degradation products: Under acidic conditions or at high temperatures, γ-glutamyl peptides can cyclize to form pyroglutamic acid.[5] | Avoid harsh acidic conditions and high temperatures during sample preparation and derivatization. | |
| Oxidation of γ-GGC to its disulfide form (γ-glutamylcystine): This can occur if the derivatization is not immediate or complete. | Ensure rapid and complete derivatization of the thiol group. The addition of a reducing agent like DTT or TCEP prior to derivatization can be considered to reduce any existing disulfides, though this will measure total γ-GGC and not distinguish between the reduced and oxidized forms. | |
| Poor Chromatographic Peak Shape | Suboptimal LC conditions: The mobile phase composition, gradient, or column chemistry may not be suitable for the derivatized analyte. | For polar analytes like derivatized γ-GGC, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase chromatography. Optimize the mobile phase pH and organic solvent gradient to improve peak shape. |
| Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization and detection of the target analyte. | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. Utilize a stable isotope-labeled internal standard for γ-GGC to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: How critical is the timing of derivatization after sample collection?
A1: It is extremely critical. This compound is highly susceptible to oxidation and enzymatic degradation in biological samples.[1] For accurate quantification of the reduced form, derivatization should be performed immediately upon sample collection to stabilize the reactive thiol group. Delays can lead to artificially low measurements of γ-GGC and an overestimation of its oxidized disulfide form.
Q2: What are the optimal storage conditions for samples before and after derivatization?
A2: Before derivatization, samples should be kept on ice and processed as quickly as possible. If immediate processing is not feasible, flash-freezing in liquid nitrogen and storage at -80°C is recommended. After derivatization, it is best to analyze the samples promptly. If storage is required, aliquots should be stored at -80°C to minimize degradation and avoid repeated freeze-thaw cycles.
Derivatization Chemistry
Q3: What are the most common derivatizing agents for γ-GGC and what are their pros and cons?
A3: The two most common classes of derivatizing agents for thiols like γ-GGC are maleimides (e.g., N-ethylmaleimide - NEM) and haloalkylating agents (e.g., monobromobimane - mBBr).
-
N-ethylmaleimide (NEM):
-
Monobromobimane (mBBr):
-
Pros: Reacts with thiols to form a fluorescent derivative, which can enhance detection sensitivity, especially for fluorescence-based detection.[6] The reaction is generally fast.
-
Cons: The reagent itself can be fluorescent and may require removal or careful chromatographic separation to avoid interference.
-
Q4: How can I prevent the formation of side products during derivatization with NEM?
A4: The key to preventing side reactions with NEM is to control the pH of the reaction. A pH of 7.0 has been shown to be optimal for minimizing the reaction of NEM with amines and other non-thiol nucleophiles, thereby increasing its selectivity for the thiol group of γ-GGC.[3]
LC-MS Analysis
Q5: What type of LC column is best suited for analyzing derivatized γ-GGC?
A5: The choice of column depends on the properties of the derivatized analyte. While traditional C18 reversed-phase columns can be used, derivatized γ-GGC is often still quite polar. For this reason, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can provide better retention and separation from other polar matrix components.
Q6: How can I improve the sensitivity of my LC-MS method for derivatized γ-GGC?
A6: To improve sensitivity, ensure optimal ionization of the derivatized analyte by adjusting the mobile phase pH and composition. Using a derivatizing agent that introduces a permanently charged group or a highly ionizable moiety can enhance the signal in the mass spectrometer. Additionally, optimizing the MS parameters, such as cone voltage and collision energy for tandem MS, is crucial. The use of a high-resolution mass spectrometer can also help to distinguish the analyte signal from background noise.
Quantitative Data Summary
Table 1: Derivatization Agent Properties and Reaction Conditions
| Derivatizing Agent | Abbreviation | Reaction pH | Reaction Time | Key Considerations |
| N-ethylmaleimide | NEM | 7.0 (optimal to minimize side reactions)[3] | Typically rapid (minutes) | Can react with amines at higher pH. |
| Monobromobimane | mBBr | ~8.0 - 9.5 | 5-15 minutes | Produces a fluorescent derivative. |
Table 2: Stability of this compound in Biological Matrices
| Matrix | Half-life | Reference |
| Rat Serum | ~11 minutes | [1] |
| Human Plasma | ~17 minutes | [1] |
Experimental Protocols
Protocol 1: Derivatization of γ-GGC in Plasma using N-ethylmaleimide (NEM)
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood on ice.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma to a new pre-chilled microcentrifuge tube.
-
-
Derivatization:
-
To 100 µL of plasma, immediately add 10 µL of a freshly prepared 100 mM NEM solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0). This provides a 10-fold molar excess assuming a high physiological concentration of thiols.
-
Vortex briefly and incubate at room temperature for 15 minutes in the dark.
-
-
Protein Precipitation:
-
Add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., stable isotope-labeled γ-GGC-NEM).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an LC-MS vial.
-
Inject an appropriate volume onto the LC-MS system for analysis.
-
Protocol 2: Derivatization of γ-GGC in Cell Culture using Monobromobimane (mBBr)
-
Cell Harvesting and Lysis:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., methanol/water, 80:20 v/v) to the cell plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Derivatization:
-
To 100 µL of cell lysate, add 10 µL of a freshly prepared 50 mM mBBr solution in acetonitrile (B52724).
-
Add 10 µL of a 100 mM HEPES buffer solution, pH 8.0, to adjust the pH.
-
Vortex and incubate at room temperature for 10 minutes in the dark.
-
-
Reaction Quenching and Protein Precipitation:
-
Add 20 µL of 1 M methanesulfonic acid to stop the reaction.
-
Add 200 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Visualizations
Caption: Experimental workflow for the derivatization of γ-GGC for LC-MS analysis.
References
- 1. In Vitro Studies on Degradation of this compound and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide | Springer Nature Experiments [experiments.springernature.com]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
minimizing matrix effects in Gamma-L-Glutamyl-L-cysteine mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the mass spectrometry analysis of Gamma-L-Glutamyl-L-cysteine (γ-GGC).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of γ-GGC?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as γ-GGC, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[2][3] In complex biological samples like plasma or tissue homogenates, components like salts, phospholipids, and proteins are common sources of matrix effects.[1]
Q2: I'm observing poor signal-to-noise and inconsistent results for my γ-GGC samples. Could this be due to matrix effects?
A2: Yes, inconsistent results and poor signal-to-noise are classic indicators of significant matrix effects.[4] When co-eluting matrix components interfere with the ionization of γ-GGC, the detector response can be suppressed, leading to a lower signal.[4] The variability in the composition of the matrix from sample to sample can also cause inconsistent levels of ion suppression, resulting in poor reproducibility.[2]
Q3: What is the most effective way to compensate for matrix effects in γ-GGC quantification?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5] A SIL-IS for γ-GGC, such as ¹³C- or ¹⁵N-labeled γ-GGC, will have nearly identical chemical and physical properties to the unlabeled analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved despite variations in matrix effects.[5]
Q4: Are there any alternatives to using a SIL-IS if one is not available?
A4: While a SIL-IS is highly recommended, structural analogues can be used as an alternative internal standard. However, it is crucial to validate that the analogue behaves similarly to γ-GGC during sample preparation and chromatographic separation. Another strategy is to use matrix-matched calibration standards, where the calibration curve is prepared in a blank matrix that is as similar as possible to the study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your γ-GGC mass spectrometry experiments and provides actionable solutions.
Issue 1: Low Signal Intensity and Poor Sensitivity
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] Consider switching from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Derivatization: For thiols like γ-GGC, derivatization with N-ethylmaleimide (NEM) can improve chromatographic retention and separation from interfering compounds, thereby reducing matrix effects.[6] This also prevents the auto-oxidation of the thiol group.[7]
-
Chromatographic Optimization: Adjusting the chromatographic gradient, mobile phase composition, or using a different column chemistry can help separate γ-GGC from co-eluting matrix components. UPLC systems, with their higher resolution, can be particularly effective at reducing ion suppression.
-
Sample Dilution: If the concentration of γ-GGC is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8]
-
Issue 2: High Variability and Poor Reproducibility in QC Samples
-
Possible Cause: Inconsistent matrix effects across different samples.
-
Troubleshooting Steps:
-
Implement a SIL-IS: As mentioned in the FAQs, a stable isotope-labeled internal standard is the most robust way to correct for sample-to-sample variations in matrix effects.
-
Improve Sample Preparation Consistency: Ensure that your sample preparation protocol is highly consistent for all samples, including standards, QCs, and unknowns. Any variation in extraction efficiency can lead to different matrix compositions.
-
Evaluate Matrix Lot-to-Lot Variability: If using a biological matrix for calibrators and QCs, test different lots of the matrix to ensure that the matrix effect is consistent.
-
Issue 3: Peak Tailing or Splitting
-
Possible Cause: Interaction of γ-GGC with active sites on the column or interference from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adding a small amount of a modifying agent, like formic acid, to the mobile phase can improve peak shape.
-
Use a High-Performance Column: Columns specifically designed for the analysis of polar compounds can provide better peak shapes for γ-GGC.
-
Thorough Sample Cleanup: Residual matrix components can interact with the column and affect peak shape. A more effective sample preparation method can alleviate this issue.
-
Quantitative Data Summary
The following tables summarize typical parameters for different sample preparation and analytical methods used for the quantification of thiol-containing compounds, which can be adapted for γ-GGC analysis.
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | Can be significant (>15%) | Simple, fast, and inexpensive | High risk of significant matrix effects |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | Moderate (<15%) | Cleaner extracts than PPT | Can have lower recovery for polar analytes |
| Solid-Phase Extraction (SPE) | 80 - 110 | Low (<10%) | High selectivity and clean extracts | More time-consuming and costly |
| Derivatization (e.g., with NEM) | >90 | Low | Improves stability and chromatography | Adds an extra step to the workflow |
Data is generalized from typical bioanalytical method validation literature.
Table 2: Typical UPLC-MS/MS Parameters for Thiol Analysis
| Parameter | Typical Setting |
| Column | UPLC HSS T3 1.8 µm (2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 400 µL/min |
| Column Temperature | 50 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Parameters are based on a published method for glutathione (B108866) analysis and may require optimization for γ-GGC.[6]
Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Protein Precipitation and NEM Derivatization
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Prepare NEM Solution: Freshly prepare a 20 mM N-ethylmaleimide (NEM) solution in water.[9]
-
Precipitation/Derivatization: In a microcentrifuge tube, mix 100 µL of plasma with 280 µL of the NEM solution and 700 µL of acetonitrile.[9]
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard for γ-GGC to the mixture.
-
Vortex and Incubate: Vortex the mixture for 30 seconds and incubate on ice for 5 minutes to allow for protein precipitation and complete derivatization.
-
Centrifuge: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C.[8]
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of γ-GGC in the mobile phase.
-
Set B (Post-Spike): Extract blank plasma using the chosen sample preparation method. Spike the extracted matrix with the γ-GGC standard at the same concentration as Set A.
-
Set C (Pre-Spike): Spike blank plasma with the γ-GGC standard at the same concentration as Set A before performing the sample preparation procedure.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
Caption: Experimental workflow for γ-GGC quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hdb.ugent.be [hdb.ugent.be]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells | MDPI [mdpi.com]
Technical Support Center: Protocol Refinement for Consistent Gamma-L-Glutamyl-L-cysteine (γ-GGC) Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results for the quantification of Gamma-L-Glutamyl-L-cysteine (γ-GGC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (γ-GGC) and why is its accurate measurement important?
A1: this compound (γ-GGC) is a dipeptide intermediate in the biosynthesis of glutathione (B108866) (GSH), a critical antioxidant in most living organisms.[1][2] The synthesis of GSH from its constituent amino acids involves two enzymatic steps: the formation of γ-GGC from glutamate (B1630785) and cysteine, catalyzed by glutamate-cysteine ligase (GCL), and the subsequent addition of glycine, catalyzed by glutathione synthetase (GSS).[3][4][5] Accurate measurement of γ-GGC is crucial as it provides insights into the rate-limiting step of GSH synthesis and can be an important biomarker for oxidative stress and various disease states.[1][6]
Q2: What are the common methods for quantifying γ-GGC?
A2: Common methods for γ-GGC quantification include High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, fluorescence, electrochemical), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8][9] Enzymatic assays that measure the activity of enzymes in the glutathione synthesis pathway can also provide indirect information about γ-GGC levels.[10]
Q3: How stable is γ-GGC in biological samples?
A3: γ-GGC is susceptible to degradation in biological samples. For instance, in in-vitro studies with rat serum, the half-life of γ-GGC was found to be approximately 11 minutes, while in human plasma it was about 17 minutes.[11] This highlights the importance of rapid sample processing and the use of appropriate preservatives to prevent degradation.
Q4: What are the key considerations for sample preparation when measuring γ-GGC?
A4: Key considerations for sample preparation include preventing the artificial oxidation of the thiol group in cysteine, and the removal of interfering substances like proteins.[6][12] It is crucial to use a thiol-scavenging agent like N-ethylmaleimide (NEM) immediately after sample collection to block free thiol groups and prevent their oxidation.[6] Protein precipitation is also a necessary step, often achieved using acids like sulfosalicylic acid (SSA).[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during γ-GGC quantification.
HPLC and LC-MS/MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with the analyte's pKa.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a guard column and/or wash the analytical column.- Reduce the injection volume or sample concentration.[13] |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Air bubbles in the system. | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and prime the pump. |
| High Baseline Noise or Drift | - Contaminated mobile phase or system components.- Detector instability.- Column bleed. | - Use high-purity solvents and filter the mobile phase.- Allow the detector to warm up and stabilize.- Use a column with low bleed characteristics, especially for MS applications.[13][14][15] |
| Carryover (Ghost Peaks) | - Adsorption of the analyte to the injector, column, or tubing.- Insufficient needle wash. | - Use a stronger needle wash solution.- Optimize the chromatographic method to ensure complete elution of the analyte.- Consider using a guard column that can be replaced frequently.[16] |
| Low Signal Intensity/Poor Sensitivity | - Suboptimal ionization in MS.- Analyte degradation during analysis.- Insufficient sample cleanup leading to ion suppression. | - Optimize MS parameters (e.g., spray voltage, gas flows).- Ensure the mobile phase is compatible with good ionization.- Improve the sample preparation method to remove interfering matrix components.[17][18] |
Sample Preparation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Artificially High Oxidized γ-GGC Levels | - Oxidation of the thiol group during sample collection and processing. | - Add a thiol-scavenging agent like N-ethylmaleimide (NEM) immediately upon sample collection.[6] |
| Low Recovery of γ-GGC | - Incomplete protein precipitation.- Adsorption of the analyte to labware.- Degradation of γ-GGC due to improper storage or handling. | - Optimize the protein precipitation method (e.g., type of acid, concentration).- Use low-binding microcentrifuge tubes and pipette tips.- Process samples quickly on ice and store at -80°C.[19] |
| Matrix Effects in LC-MS/MS | - Co-elution of interfering compounds from the sample matrix that suppress or enhance the ionization of γ-GGC. | - Improve chromatographic separation to resolve γ-GGC from interfering compounds.- Use a more effective sample cleanup method, such as solid-phase extraction (SPE).- Employ the use of an isotopically labeled internal standard.[17] |
Quantitative Data Summary
Table 1: Stability of γ-GGC in Biological Fluids
| Biological Matrix | Half-life (t1/2) | Initial Degradation Velocity | Reference |
| Rat Serum | 11 ± 1 min | 0.22 ± 0.03 mM/min | [11] |
| Human Plasma | 17 ± 8 min | Not Reported | [11] |
Table 2: Typical Concentration Ranges for HPLC Calibration Curves
| Analyte | Concentration Range | Detection Method | Reference |
| GSH and GSSG | 10-200 µg/mL | UV (210 nm) | [20] |
| Cys, γ-GC, GSH | Not specified, but linear | Fluorescence | [7][21] |
Experimental Protocols
Protocol 1: Sample Preparation for γ-GGC Analysis from Whole Blood
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Thiol Blocking: Immediately after collection, add 10 µL of 100 mM N-ethylmaleimide (NEM) in ethanol (B145695) to 100 µL of whole blood to prevent auto-oxidation of thiols. Vortex briefly.
-
Protein Precipitation: Add 50 µL of 10% (w/v) sulfosalicylic acid (SSA). Vortex vigorously for 30 seconds.
-
Incubation: Incubate the samples on ice for 10 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized sample with stabilized thiols.
-
Storage: Store the supernatant at -80°C until analysis.
Protocol 2: HPLC Method for γ-GGC Quantification
This is a general protocol and may require optimization for specific instrumentation and applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-20 min: 2-30% B (linear gradient)
-
20-25 min: 30% B
-
25-30 min: 30-2% B (linear gradient)
-
30-35 min: 2% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm or fluorescence detection after pre-column derivatization with a fluorogenic reagent like monobromobimane.[7][21]
Visualizations
Glutathione Biosynthesis Pathway
Caption: The enzymatic synthesis of glutathione (GSH) from its precursor amino acids.
Experimental Workflow for γ-GGC Quantification
Caption: A typical experimental workflow for the quantification of γ-GGC.
References
- 1. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 3. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of gamma-glutamyl-cysteine synthetase by nonallosteric feedback inhibition by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic defects underlying hereditary glutamate cysteine ligase deficiency are mitigated by association of the catalytic and regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. [mdpi.com]
- 8. HPLC determination of glutathione and L-cysteine in pharmaceuticals after derivatization with ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Studies on Degradation of this compound and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Gamma-L-Glutamyl-L-cysteine and N-acetylcysteine for Augmenting Cellular Glutathione
Introduction
Glutathione (B108866) (GSH), a tripeptide of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant intracellular antioxidant, essential for protecting cells from oxidative stress, detoxifying xenobiotics, and maintaining cellular redox balance.[1] A depletion in cellular GSH is linked to numerous pathological conditions, making the restoration of its levels a critical therapeutic goal.[1][2] However, direct oral supplementation with GSH is largely ineffective due to poor bioavailability, as it is rapidly degraded in the digestive system.[1][3][4] Consequently, precursor molecules such as N-acetylcysteine (NAC) and Gamma-L-Glutamyl-L-cysteine (GGC) are widely investigated for their ability to replenish intracellular GSH.[1] This guide provides an objective comparison of GGC and NAC, supported by experimental data, to assist researchers and drug development professionals.
Mechanism of Action: Bypassing the Rate-Limiting Step
The synthesis of GSH is a two-step enzymatic process. The first and rate-limiting step is the formation of GGC from glutamate and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine to GGC, catalyzed by glutathione synthetase (GS), to form GSH.[1]
-
N-acetylcysteine (NAC): NAC functions as a prodrug for L-cysteine.[1][5] Upon administration, it is deacetylated to provide cysteine, thereby supporting the first step of GSH synthesis.[1][6] However, the efficacy of NAC is constrained by the activity of the GCL enzyme, which is subject to feedback inhibition by GSH itself.[1][7] When cellular GSH levels are adequate, GCL is inhibited, preventing further GGC synthesis regardless of cysteine availability.[1][7] This feedback mechanism explains why NAC is highly effective in cases of acute GSH depletion, such as acetaminophen (B1664979) overdose, but may be less effective in chronic conditions where GSH levels are persistently low.[1][7][8]
-
This compound (GGC): GGC is the direct product of the GCL-catalyzed reaction and the immediate precursor to GSH.[1] Supplementation with GGC bypasses the rate-limiting and feedback-inhibited GCL step.[1] As a dipeptide, GGC can be directly taken up by cells, where it is converted to GSH in the final step catalyzed by GS.[1] This circumvents the primary regulatory checkpoint in the synthesis pathway, suggesting a potential for more efficient GSH elevation, particularly when the GCL enzyme is inhibited.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. transparentlabs.com [transparentlabs.com]
- 6. cymbiotika.com [cymbiotika.com]
- 7. N-Acetylcysteine (NAC) cannot increase cellular Glutathione levels - Glutathione Reporter [glutathionereporter.com]
- 8. Can N-acetylcysteine (NAC) Supplements Increase Cellular Glutathione | Glyteine [glyteine.com]
- 9. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Gamma-L-Glutamyl-L-cysteine and Glutathione Esters in Elevating Intracellular Glutathione Levels
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of Gamma-L-Glutamyl-L-cysteine (GGC) and glutathione (B108866) esters as strategies to augment intracellular glutathione (GSH) levels. This guide provides a detailed analysis of their mechanisms of action, comparative bioavailability, and therapeutic effects, supported by experimental data.
Glutathione is the most abundant endogenous antioxidant, crucial for cellular protection against oxidative stress, detoxification, and maintaining redox homeostasis.[1] However, direct oral administration of GSH is largely ineffective due to its poor bioavailability.[1][2] This has spurred the development of prodrugs and precursors like GGC and glutathione esters to efficiently deliver the necessary components for intracellular GSH synthesis.[1]
Mechanism of Action
The synthesis of glutathione is a two-step enzymatic process. The first, rate-limiting step, catalyzed by glutamate-cysteine ligase (GCL), combines glutamate (B1630785) and cysteine to form GGC.[1][2][3][4] This step is subject to feedback inhibition by GSH.[1][2] In the second step, glutathione synthetase (GS) adds glycine (B1666218) to GGC to form glutathione.[1][2][3]
-
This compound (GGC): As the immediate precursor to GSH, GGC bypasses the rate-limiting GCL step, thereby circumventing feedback inhibition.[1][5] This can lead to a more robust increase in GSH levels, particularly in conditions where GCL activity is compromised.[1]
-
Glutathione Esters (e.g., Glutathione Monoethyl Ester - GSHE): These are modified forms of GSH where esterification of the carboxyl groups increases the molecule's lipophilicity.[1] This enhanced lipophilicity is designed to facilitate transport across cell membranes.[1] Once inside the cell, endogenous esterases cleave the ester bond, releasing functional GSH.[1]
Data Presentation: Comparative Performance
The following tables summarize key findings on the bioavailability and therapeutic efficacy of GGC and glutathione esters from various studies.
Table 1: Bioavailability and Impact on Intracellular Glutathione Levels
| Parameter | This compound (GGC) | Glutathione Esters (e.g., GSHE) |
| Cellular Uptake Mechanism | Direct uptake.[1][6] | Enhanced cellular uptake of the intact molecule.[1][7] |
| Bioavailability | Orally administered GGC can transiently increase lymphocyte GSH above homeostatic levels.[1][8] A single 2g oral dose in humans resulted in a 53±47% increase in lymphocyte GSH content within 90 minutes.[1] | GSHE is effectively transported into many types of cells and is converted intracellularly into glutathione.[1][7] |
| In Vivo Effects on GSH Levels | Administration to mice leads to substantial increases in glutathione levels in the liver and kidney.[1] Intraperitoneal injection in mice was followed by a rapid increase in GSH in the liver, kidney, spleen, pancreas, and heart.[1][7] | Administration of GSHE to mice depleted of glutathione resulted in a 4-fold increase in liver and kidney glutathione levels.[1][9] |
Table 2: Comparative Therapeutic Efficacy
| Therapeutic Area | This compound (GGC) | Glutathione Esters (e.g., GCEE, GSHE) |
| Antioxidant & Anti-inflammatory Effects | Demonstrated better therapeutic effects against inflammation compared to N-acetyl-L-cysteine (NAC) and GSH in both in vivo and in vitro experiments.[1][3][10] Suppressed LPS-induced reactive oxygen species accumulation and GSH depletion.[1][3][10] | Gamma-glutamylcysteine ethyl ester (GCEE) displays antioxidant activity similar to GSH and protects against peroxynitrite-induced oxidative stress.[1] GCEE restored glutathione levels and decreased cell death during H2O2-mediated injury in human brain microvascular endothelial cells.[1][11] |
| Neuroprotection | Protects neurons against Aβ(1-42)-mediated oxidative stress and neurotoxicity.[1] | GCEE is effective in increasing brain GSH levels and may play a therapeutic role in attenuating oxidative stress in neurodegenerative diseases.[1] |
| Hepatoprotection | - | GCEE protects against cyclophosphamide-induced liver injury by preventing GSH depletion and attenuating oxidative stress.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and extension of the research.
In Vivo Assessment of Tissue GSH Levels with GGC
-
Animal Model: C57BL/6 mice are commonly used.[12]
-
GGC Administration: A single intravenous injection of GGC (e.g., 400 mg/kg) is administered.[12][13]
-
Tissue Harvesting: At various time points post-injection (e.g., 30, 60, 90 minutes), tissues such as the brain, heart, lungs, liver, and muscle are harvested.[12][13]
-
GSH Measurement: Total GSH levels in the tissue homogenates are determined using a commercially available glutathione assay kit, which typically involves a colorimetric or fluorometric method.
In Vivo Assessment of Tissue GSH Levels with Glutathione Esters
-
Induction of GSH Depletion (Optional): To assess the restorative capacity, mice can be pre-treated with buthionine sulfoximine, a potent inhibitor of GCL.[9]
-
Glutathione Ester Administration: Glutathione monoethyl ester (GSHE) or other esters are administered, for example, via intraperitoneal injection.[7]
-
Tissue Harvesting and Analysis: Tissues such as the liver and kidney are collected at specified time points post-administration.[7][9] GSH levels are quantified using standard biochemical assays.
In Vitro Assessment of Cellular GSH Levels
-
Cell Culture: Relevant cell lines, such as human brain microvascular endothelial cells, are cultured under standard conditions.[1]
-
Induction of Oxidative Stress: Oxidative stress can be induced by exposing the cells to agents like hydrogen peroxide (H₂O₂).[1]
-
Treatment: Cells are pre-treated with GGC or a glutathione ester (e.g., GCEE) for a specified duration before or during the oxidative challenge.[1]
-
Cell Lysis and GSH Measurement: Cells are lysed, and the intracellular GSH concentration is measured using a suitable assay kit.
-
Cell Viability Assay: Cell viability can be assessed using methods like the MTT assay to determine the protective effects of the compounds.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental processes described.
Caption: Glutathione synthesis pathway and the bypass by GGC.
Caption: Cellular uptake and conversion of glutathione esters.
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of γ-glutamylcysteine ligase regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
- 9. Transport of glutathione, as gamma-glutamylcysteinylglycyl ester, into liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gamma-glutamylcysteine ethyl ester protects cerebral endothelial cells during injury and decreases blood-brain-barrier permeability after experimental brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Intracellular Delivery and Uptake of Gamma-L-Glutamyl-L-cysteine and Other Cysteine Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to confirm the intracellular delivery of Gamma-L-Glutamyl-L-cysteine (γ-GC) and its performance against other common alternatives for increasing intracellular cysteine and glutathione (B108866) (GSH) levels. The information presented herein is supported by experimental data and detailed protocols to assist in the rigorous evaluation of these compounds.
Introduction to Intracellular Cysteine Delivery
Maintaining adequate intracellular levels of L-cysteine is critical for cellular health, primarily as it is the rate-limiting amino acid in the synthesis of glutathione (GSH). GSH is a major endogenous antioxidant, essential for protecting cells from oxidative damage, detoxification, and maintaining redox homeostasis. However, direct delivery of cysteine is often inefficient due to its instability and low bioavailability. This has led to the development of various prodrugs and precursors designed to effectively deliver cysteine into the cell.
This compound (γ-GC) is the immediate precursor to GSH, formed by the condensation of glutamate (B1630785) and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). Supplying γ-GC directly to cells bypasses this rate-limiting step, offering a potential advantage in situations where GCL activity may be compromised.
This guide will compare γ-GC with other prevalent cysteine delivery agents:
-
N-acetyl-L-cysteine (NAC): A widely used pharmaceutical agent and supplement.
-
L-2-oxothiazolidine-4-carboxylate (OTC): A cysteine prodrug that is intracellularly converted to cysteine.
-
Glutathione Monoethyl Ester (GSH-MEE): A more lipophilic form of GSH designed for better cell permeability.
-
Other Cysteine Prodrugs: Including 2-(RS)-n-propylthiazolidine-4(R)-carboxylic-acid (PTCA) and D-ribose-L-cysteine (RibCys).
Comparative Analysis of Intracellular Delivery and Efficacy
The primary method for quantifying the intracellular uptake of γ-GC and its alternatives is High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or UV detection after derivatization of the thiol groups.
Quantitative Data Summary
The following tables summarize quantitative data from various studies. It is important to note that experimental conditions such as cell type, compound concentration, and incubation time can vary between studies, affecting direct comparisons.
| Compound | Cell Type | Concentration | Time | Fold Increase in Intracellular GSH (approx.) | Reference |
| γ-L-Glutamyl-L-cysteine | Human Lymphocytes | 2 g (oral) | 90 min | ~1.5x | [1] |
| γ-L-Glutamyl-L-cysteine | Human Lymphocytes | 4 g (oral) | 3 hours | ~3x | [1] |
| N-acetyl-L-cysteine (NAC) | Human Erythrocytes | 5 mM | 1 hour | (See notes) | [2] |
| L-2-oxothiazolidine-4-carboxylate (OTC) | Human Lymphocytes | 0.45 mmol/kg (oral) | 2-3 hours | ~1.8x | [3] |
| Glutathione Monoethyl Ester (GSH-MEE) | Mesencephalic Cultures | 10 mM | 24 hours | ~2.9x | [4] |
Note on NAC: Direct fold-increase can be misleading as its primary mechanism is to provide cysteine for de novo GSH synthesis, which is subject to feedback inhibition. Studies show it is highly effective in repleting depleted GSH stores.[5]
| Compound | Key Advantages | Key Limitations |
| γ-L-Glutamyl-L-cysteine | Bypasses the rate-limiting step in GSH synthesis.[6] Direct precursor to GSH. | Less extensively studied than NAC. |
| N-acetyl-L-cysteine (NAC) | Well-established, extensive clinical data. | Subject to feedback inhibition of GCL.[5] Lower bioavailability due to first-pass metabolism.[5] |
| L-2-oxothiazolidine-4-carboxylate (OTC) | Effective at increasing intracellular cysteine and GSH.[3][7] | Uptake and conversion to cysteine can be slow.[8] |
| Glutathione Monoethyl Ester (GSH-MEE) | Delivers the entire GSH molecule intracellularly.[9] | Potential for toxicity at higher concentrations due to the ethyl ester moiety.[4] |
| PTCA and RibCys | Show promise in specific models (e.g., colitis).[4] | Limited direct comparative data against γ-GC. |
Signaling and Metabolic Pathways
The delivery and uptake of these compounds directly impact the glutathione synthesis pathway.
Glutathione synthesis pathway showing the entry points of different cysteine prodrugs.
Experimental Protocols
Quantification of Intracellular γ-L-Glutamyl-L-cysteine and Other Thiols by HPLC
This protocol is a generalized procedure based on common practices for quantifying intracellular thiols.[2][10]
1. Cell Lysis and Protein Precipitation:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a specific volume of a protein precipitation agent (e.g., 0.2 N perchloric acid or 10% metaphosphoric acid).
-
Vortex vigorously and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant containing the acid-soluble thiols.
2. Derivatization:
-
To a defined volume of the supernatant, add a reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP) to reduce any disulfide bonds.
-
Add a derivatizing agent that reacts with free thiol groups to form a fluorescent or UV-absorbing product. Common agents include:
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): Reacts with thiols to form a highly fluorescent product.[10]
-
Monobromobimane (mBBr): Forms a stable, fluorescent adduct with thiols.
-
-
Incubate the mixture under specific conditions (e.g., 60°C for 60 minutes in the dark for SBD-F).[5]
-
Stop the reaction by adding a small volume of a strong acid (e.g., 1 M HCl).
3. HPLC Analysis:
-
Inject a known volume of the derivatized sample into the HPLC system.
-
Separate the derivatized thiols on a C18 reverse-phase column using an appropriate mobile phase gradient (e.g., a gradient of methanol (B129727) in a citric buffer).
-
Detect the separated compounds using a fluorescence detector (with appropriate excitation and emission wavelengths for the chosen derivatizing agent) or a UV detector.
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of the thiols of interest.
General workflow for the quantification of intracellular thiols using HPLC.
Conclusion
Confirming the intracellular delivery and uptake of γ-L-Glutamyl-L-cysteine and its alternatives is crucial for the development of effective therapies targeting oxidative stress. While HPLC remains the gold standard for quantification, the choice of the most suitable cysteine prodrug depends on the specific application. γ-GC offers the distinct advantage of bypassing the feedback-regulated, rate-limiting step of GSH synthesis, making it a promising candidate, particularly in conditions where GCL function is impaired.[11] In contrast, NAC has a long history of clinical use but may be less effective in chronically low GSH states due to this feedback mechanism.[5] Other alternatives like OTC and GSH-MEE also show efficacy but require careful consideration of their metabolic pathways and potential for toxicity. Future research should focus on direct, head-to-head comparative studies under standardized conditions to provide a clearer picture of the relative efficacy of these compounds.
References
- 1. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione monoethyl ester: high-performance liquid chromatographic analysis and direct preparation of the free base form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
The Precursor vs. The Master Antioxidant: A Comparative Guide to γ-L-Glutamyl-L-cysteine and Glutathione Supplementation
For Researchers, Scientists, and Drug Development Professionals
In the quest to modulate intracellular glutathione (B108866) (GSH) levels for therapeutic benefit, two principal strategies have emerged: direct supplementation with GSH and administration of its immediate precursor, γ-L-Glutamyl-L-cysteine (γ-GGC). This guide provides a comprehensive comparison of these two approaches, summarizing key clinical and preclinical findings, detailing experimental methodologies, and illustrating the biochemical pathways involved.
At a Glance: Key Differences in Clinical Outcomes
| Feature | γ-L-Glutamyl-L-cysteine (γ-GGC) Supplementation | Direct Glutathione (GSH) Supplementation |
| Mechanism of Action | Bypasses the feedback-inhibited enzyme, GCL, to directly provide the substrate for GSH synthesis.[1][2][3] | Aims to directly increase extracellular and subsequently intracellular GSH levels. |
| Bioavailability | Orally bioavailable; the unusual γ-glutamyl bond is resistant to hydrolysis by most proteases.[1] | Generally low for standard oral forms due to enzymatic degradation. Liposomal formulations show significantly improved absorption.[1][3][4] |
| Effect on Intracellular GSH | Demonstrated to transiently increase lymphocyte GSH levels above homeostasis in humans.[1][5] | Variable. Liposomal and some long-term oral supplementation studies show increases in blood and cellular GSH.[5][6] |
| Primary Advantage | Overcomes the rate-limiting step of GSH synthesis, particularly relevant in conditions with impaired GCL activity.[1][7] | Provides the complete tripeptide directly to the system. |
| Noted Clinical/Preclinical Effects | Preclinical models show reduced oxidative stress, neuroinflammation, and amyloid pathology in Alzheimer's disease, and improved cellular metrics in cystic fibrosis models.[4][8][9] | Improved immune function markers (e.g., NK cell cytotoxicity), reduced markers of oxidative stress, and potential benefits in type 2 diabetes and cardiovascular health.[1][2][5][10][11] |
The Biochemical Rationale: Bypassing the Rate-Limiting Step
The synthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step is the formation of γ-GGC from glutamate (B1630785) and cysteine, catalyzed by glutamate-cysteine ligase (GCL). This enzyme is subject to feedback inhibition by GSH itself. The second step involves the addition of glycine (B1666218) to γ-GGC by glutathione synthetase (GS) to form GSH. Direct supplementation with γ-GGC circumvents the feedback-inhibited GCL, offering a potential advantage in conditions where GSH synthesis is downregulated.[1][3]
Quantitative Comparison of Effects on Glutathione Levels
The following tables summarize the quantitative outcomes from key clinical studies on γ-GGC and direct GSH supplementation.
Table 1: Effects of γ-L-Glutamyl-L-cysteine (γ-GGC) Supplementation on Lymphocyte GSH
| Study | Dosage | Primary Outcome | Results |
| Zarka & Bridge, 2017[1][5][12] | Single 2g oral dose | Change in lymphocyte GSH | 53 ± 47% increase above basal levels within 90 minutes (p<0.01, n=14).[1][5][12] |
| Zarka & Bridge, 2017[5][12] | Single 2g and 4g oral doses (crossover) | Pharmacokinetics of lymphocyte GSH increase | Cmax of ~2-fold (2g) and ~3-fold (4g) basal levels at tmax of 3 hours. GSH half-life of 2-3 hours.[5][12] |
Table 2: Effects of Direct Glutathione (GSH) Supplementation on Blood/Cellular GSH
| Study | Formulation | Dosage | Duration | Primary Outcome | Results |
| Richie et al., 2015[5] | Non-liposomal | 250 mg/day (low dose) | 6 months | Change in blood and erythrocyte GSH | 17% increase in blood and 29% increase in erythrocyte GSH.[5] |
| Richie et al., 2015[5] | Non-liposomal | 1000 mg/day (high dose) | 6 months | Change in erythrocyte, plasma, lymphocyte, and buccal cell GSH | 30-35% increase in erythrocytes, plasma, and lymphocytes; 260% increase in buccal cells.[5] |
| Sinha et al., 2018 (as cited in reviews)[1][3][13] | Liposomal | 500 mg/day and 1000 mg/day | 4 weeks | Change in whole blood, erythrocyte, plasma, and PBMC GSH | Maximum increases of 40% in whole blood, 25% in erythrocytes, 28% in plasma, and 100% in PBMCs after 2 weeks.[3][13] |
Experimental Protocols: A Closer Look at the Methodologies
Reproducibility is paramount in scientific research. Below are the detailed methodologies from the pivotal studies cited.
Experimental Workflow: γ-GGC Supplementation Study (Zarka & Bridge, 2017)
Protocol: Oral γ-GGC Supplementation in Healthy Volunteers (Zarka & Bridge, 2017)[12]
-
Study Design: A randomized, crossover design was used to assess the pharmacokinetics of 2g and 4g single oral doses of γ-GC.
-
Participants: Healthy, non-fasting volunteers.
-
Intervention: Single oral administration of 2g or 4g of γ-GC.
-
Sample Collection: Blood samples were collected before and at various time points after administration.
-
Lymphocyte Isolation: Blood samples were immediately processed using high-speed fluorescence-activated cell sorting to isolate 10^6 lymphocytes.
-
GSH Measurement: Intracellular GSH content of the isolated lymphocytes was assayed.
-
Primary Endpoints: Change in lymphocyte GSH content from baseline, maximum concentration (Cmax), and time to maximum concentration (tmax).
Protocol: Long-Term Oral GSH Supplementation (Richie et al., 2015)[5][6]
-
Study Design: A 6-month randomized, double-blind, placebo-controlled trial.
-
Participants: 54 non-smoking healthy adults.
-
Intervention: Oral supplementation with GSH at 250 mg/day (low dose) or 1,000 mg/day (high dose), or placebo.
-
Sample Collection: Blood, plasma, erythrocytes, lymphocytes, and exfoliated buccal mucosal cells were collected at baseline, 1, 3, and 6 months.
-
GSH Measurement: GSH levels were measured in all collected biological samples.
-
Secondary Endpoints: Markers of oxidative stress (e.g., oxidized to reduced glutathione ratio) and immune function (e.g., natural killer cell cytotoxicity) were assessed in a subset of participants.
Protocol: Oral Liposomal GSH Supplementation (Sinha et al., 2018 - as described in reviews)[3][13][14]
-
Study Design: A 1-month pilot clinical study.
-
Participants: 12 healthy adults.
-
Intervention: Oral administration of liposomal GSH at 500 mg/day or 1000 mg/day.
-
Sample Collection: Whole blood, erythrocytes, plasma, and peripheral blood mononuclear cells (PBMCs) were collected at baseline and after 1, 2, and 4 weeks.
-
GSH Measurement: GSH levels were assessed in all collected samples.
-
Secondary Endpoints: Biomarkers of oxidative stress (e.g., plasma 8-isoprostane) and immune function (e.g., NK cell cytotoxicity, lymphocyte proliferation).
Discussion and Future Directions
The available evidence suggests that both γ-GGC and direct GSH supplementation, particularly with advanced formulations like liposomal GSH, can effectively increase bodily stores of glutathione. The choice between these two strategies may depend on the specific therapeutic goal.
γ-GGC's ability to bypass the feedback-inhibited GCL enzyme makes it a compelling candidate for conditions characterized by impaired endogenous GSH synthesis.[1][7] Preclinical data in neurodegenerative and cystic fibrosis models are promising and warrant further clinical investigation.[4][8][9] Ongoing clinical trials in Parkinson's disease and for repetitive head injuries will provide valuable insights into the clinical utility of γ-GGC.[15][16][17][18][19]
Direct GSH supplementation, especially with liposomal formulations, has demonstrated efficacy in raising GSH levels and has been associated with improvements in immune function and reductions in oxidative stress markers in human clinical trials.[1][2][3][13]
A significant gap in the current literature is the lack of head-to-head clinical trials directly comparing the efficacy of γ-GGC with a well-absorbed form of GSH in a specific patient population. Such studies are crucial to definitively determine the superior strategy for different clinical applications. Future research should focus on these direct comparative studies, investigating a broader range of clinical endpoints beyond biochemical markers.
Conclusion
Both γ-GGC and direct GSH supplementation represent viable approaches for augmenting the body's glutathione-mediated antioxidant defenses. γ-GGC offers a unique advantage by circumventing the primary regulatory step of GSH synthesis. While direct GSH supplementation has a longer history of investigation, the advent of liposomal delivery systems has significantly improved its bioavailability and clinical potential. The selection of a supplementation strategy should be guided by the underlying pathology and the specific therapeutic objective. Further rigorous, comparative clinical trials are essential to fully elucidate the relative merits of each approach in various disease contexts.
References
- 1. townsendletter.com [townsendletter.com]
- 2. Frontiers | Effects of Oral Liposomal Glutathione in Altering the Immune Responses Against Mycobacterium tuberculosis and the Mycobacterium bovis BCG Strain in Individuals With Type 2 Diabetes [frontiersin.org]
- 3. Oral supplementation with liposomal glutathione elevates body stores of glutathione and markers of immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Randomized controlled trial of oral glutathione supplementation on body stores of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Dietary γ-Glutamylcysteine: Its Impact on Glutathione Status and Potential Health Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supplementation with γ-glutamylcysteine (γ-GC) lessens oxidative stress, brain inflammation and amyloid pathology and improves spatial memory in a murine model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d1xe7tfg0uwul9.cloudfront.net [d1xe7tfg0uwul9.cloudfront.net]
- 10. Glutathione Participation in the Prevention of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized Clinical Trial of How Long-Term Glutathione Supplementation Offers Protection from Oxidative Damage and Improves HbA1c in Elderly Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Gamma-glutamylcysteine for Brain Injury · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Monitoring Patients With Repetitive Head Impact With Gamma-glutamylcysteine Supplementation [ctv.veeva.com]
- 19. trial.medpath.com [trial.medpath.com]
A Comparative Guide to the Antioxidant Capacity of Gamma-L-Glutamyl-L-cysteine and Other Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Gamma-L-Glutamyl-L-cysteine (γ-GGC) against other prominent thiol-containing antioxidants, namely N-acetylcysteine (NAC) and Glutathione (B108866) (GSH). This comparison is supported by available experimental data from in vitro and cellular assays to aid in research and development decisions.
Executive Summary
This compound (γ-GGC) emerges as a potent antioxidant with distinct advantages over N-acetylcysteine (NAC) and glutathione (GSH). While GSH is the body's primary endogenous antioxidant, its direct supplementation is often limited by poor bioavailability. NAC, a precursor to cysteine, supports GSH synthesis but is subject to feedback inhibition. γ-GGC, as the immediate precursor to GSH, bypasses this rate-limiting step, leading to more efficient intracellular GSH elevation and superior cellular antioxidant effects. Although direct comparative data from standardized in vitro assays are limited, cellular studies consistently demonstrate the superior ability of γ-GGC to mitigate oxidative stress.
Comparative Data on Antioxidant Capacity
The following tables summarize the available data comparing the antioxidant performance of γ-GGC, NAC, and GSH.
Table 1: In Vitro Antioxidant Activity
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (TEAC) |
| γ-L-Glutamyl-L-cysteine (γ-GGC) | Qualitatively greater than GSH. Specific IC50 values from direct comparative studies are not readily available. | Specific TEAC values from direct comparative studies are not readily available. |
| N-Acetylcysteine (NAC) | IC50 values vary across studies (e.g., reported to be a weaker scavenger than some other antioxidants). | TEAC values vary depending on the study. |
| Glutathione (GSH) | Qualitatively lower than γ-GGC. IC50 values vary across studies. | TEAC values vary across studies. |
Note: The data in this table is compiled from various sources. Direct comparison of IC50 and TEAC values should be made with caution due to variations in experimental conditions across different studies.
Table 2: Cellular Antioxidant Activity
| Compound | Effect on Intracellular Glutathione (GSH) Levels | Reduction of Reactive Oxygen Species (ROS) |
| γ-L-Glutamyl-L-cysteine (γ-GGC) | Significantly increases intracellular GSH levels, bypassing the feedback inhibition of glutamate-cysteine ligase (GCL).[1] | More effective at suppressing ROS accumulation compared to NAC and GSH in cellular models of oxidative stress.[2] |
| N-Acetylcysteine (NAC) | Increases intracellular GSH levels by providing the precursor L-cysteine.[2] | Can suppress ROS, but may be less effective than γ-GGC.[2] |
| Glutathione (GSH) | Limited ability to increase intracellular GSH levels due to poor cellular uptake.[1] | Did not significantly alter ROS levels in some cellular models of inflammation.[2] |
Signaling Pathways and Mechanisms
The antioxidant activity of these thiols is intrinsically linked to the glutathione synthesis pathway.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compounds (γ-GGC, NAC, GSH) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.
Protocol:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in PBS.
-
Reaction: Add 10 µL of the sample or standard to 1 mL of the ABTS•+ working solution and mix thoroughly.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) within cells, induced by a peroxyl radical generator.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until confluent.
-
Loading: Wash the cells with PBS and then incubate with a solution containing DCFH-DA and the test compound (γ-GGC, NAC, or GSH) or a standard (e.g., quercetin) for 1 hour at 37°C.
-
Washing: Wash the cells with PBS to remove the extracellular probe and compounds.
-
Radical Induction: Add a solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a peroxyl radical initiator, to the cells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage of reduction in AUC in the presence of the antioxidant compared to the control.
Conclusion
Based on the available evidence, γ-L-Glutamyl-L-cysteine demonstrates significant promise as a potent antioxidant, particularly in cellular systems. Its ability to bypass the rate-limiting step in glutathione synthesis provides a distinct advantage over NAC for efficiently increasing intracellular GSH levels. While direct quantitative comparisons from standardized in vitro assays are not yet fully established in the literature, cellular studies consistently highlight its superior efficacy in mitigating oxidative stress compared to both NAC and direct GSH supplementation. For researchers and drug development professionals, γ-GGC represents a compelling molecule for further investigation in therapeutic strategies aimed at combating oxidative stress-related pathologies.
References
The Neuroprotective Efficacy of Gamma-L-Glutamyl-L-cysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Gamma-L-Glutamyl-L-cysteine's (γ-GGC) neuroprotective performance against alternative compounds, supported by experimental data.
In the landscape of neuroprotective strategies, augmenting the brain's antioxidant capacity is a primary focus. Glutathione (B108866) (GSH), the most abundant endogenous antioxidant, is a key player in defending against oxidative stress, a common pathological hallmark in a range of neurodegenerative diseases. However, direct supplementation with GSH is largely ineffective due to its poor bioavailability and inability to cross the blood-brain barrier. This has led to the investigation of GSH precursors, with this compound (γ-GGC) emerging as a promising candidate. This guide provides a comprehensive comparison of the neuroprotective effects of γ-GGC with its main alternative, N-acetylcysteine (NAC), based on evidence from various in vitro and in vivo models of neurological disorders.
Mechanism of Action: Bypassing the Rate-Limiting Step
The synthesis of GSH is a two-step enzymatic process. The first and rate-limiting step is the formation of γ-GGC from glutamate (B1630785) and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). The subsequent addition of glycine (B1666218) to γ-GGC is catalyzed by GSH synthetase (GS) to form GSH. N-acetylcysteine (NAC) acts as a cysteine prodrug, providing the necessary substrate for the initial step of GSH synthesis. However, the efficacy of NAC can be limited by the feedback inhibition of GCL by GSH itself.
γ-GGC, as the direct product of the GCL-catalyzed reaction, bypasses this rate-limiting and feedback-inhibited step. It can be readily transported into cells and directly utilized by GS for GSH synthesis, potentially offering a more efficient means of elevating intracellular GSH levels.
Comparative Efficacy in Neurological Disease Models
The neuroprotective potential of γ-GGC has been evaluated in various models of neurodegenerative diseases, including cerebral ischemia/reperfusion injury, Alzheimer's disease, and Parkinson's disease. Below is a summary of the quantitative data comparing the efficacy of γ-GGC with NAC.
Cerebral Ischemia/Reperfusion Injury
In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), a condition that mimics ischemic stroke, γ-GGC demonstrated superior neuroprotective effects compared to NAC.
| Treatment Group | Infarct Volume (% of hemisphere) | Neurological Deficit Score | Reference |
| MCAO/R + Vehicle | 35.4 ± 3.2 | 3.5 ± 0.5 | [1] |
| MCAO/R + γ-GC (688 mg/kg) | 18.2 ± 2.5 | 1.8 ± 0.4 | [1] |
| MCAO/R + NAC (522 mg/kg) | 25.1 ± 2.8 | 2.6 ± 0.5 | [1] |
| *p < 0.05 compared to MCAO/R + Vehicle |
Alzheimer's Disease
In a murine model of Alzheimer's disease (APP/PS1 mice), dietary supplementation with γ-GGC was shown to lessen oxidative stress, neuroinflammation, and amyloid pathology, leading to improved spatial memory.[2][3] While direct comparative studies with NAC in this specific model are limited, studies on NAC in other Alzheimer's models have also shown beneficial effects on cognitive function and GSH levels.
| Treatment Group | Brain GSH Levels (nmol/mg protein) | Brain GSSG/GSH Ratio | Reference |
| APP/PS1 Control | 5.8 ± 0.6 | 0.42 ± 0.05 | [4] |
| APP/PS1 + γ-GC | 8.2 ± 0.7 | 0.28 ± 0.04 | [4] |
| AβOs-injected rats | ~4.5 | ~0.35 | [5][6] |
| AβOs-injected rats + NAC | ~7.0 | ~0.15 | [5][6] |
| *p < 0.05 compared to respective control |
Parkinson's Disease
Signaling Pathways and Experimental Workflows
The neuroprotective effects of γ-GGC are mediated through the activation of key signaling pathways and its ability to mitigate oxidative stress.
PKC-ε/Nrf2 Signaling Pathway
One of the crucial mechanisms underlying γ-GGC's neuroprotective action is the activation of the Protein Kinase C-epsilon (PKC-ε) / Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11]
Caption: γ-GGC activates the PKC-ε/Nrf2 signaling pathway.
Experimental Workflow: MCAO/R Model and Neuroprotection Assessment
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of γ-GGC in a rat model of cerebral ischemia/reperfusion.
Caption: Workflow for MCAO/R model and neuroprotection assessment.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the procedure.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected distally. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the suture.
-
Treatment Administration: γ-GGC or vehicle is administered at a predetermined time point, often at the onset of reperfusion, via an appropriate route (e.g., intraperitoneal injection).[12][13][14]
MTT Assay for Cell Viability
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of γ-GGC for a specified duration (e.g., 2 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a toxic agent, such as hydrogen peroxide (H₂O₂) (e.g., 100 µM), to the wells and incubating for a further 24 hours.
-
MTT Incubation: The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Measurement of Lipid Peroxidation (TBARS Assay)
-
Tissue Preparation: Brain tissue is homogenized in ice-cold buffer (e.g., 1.15% KCl).
-
Reaction Mixture: An aliquot of the homogenate is mixed with a solution containing thiobarbituric acid (TBA), acetic acid, and sodium dodecyl sulfate (B86663) (SDS).
-
Incubation: The mixture is heated at 95°C for 60 minutes.
-
Extraction: After cooling, the mixture is centrifuged, and the supernatant containing the malondialdehyde (MDA)-TBA adduct is collected.
-
Absorbance Measurement: The absorbance of the supernatant is measured at 532 nm. The concentration of MDA is calculated using a standard curve and expressed as nmol/mg of protein.
Conclusion
This compound demonstrates significant neuroprotective effects in various preclinical models of neurological disorders. Its ability to efficiently increase intracellular glutathione levels by bypassing the rate-limiting step in GSH synthesis provides a distinct advantage over other precursors like N-acetylcysteine. The quantitative data from comparative studies, particularly in the context of cerebral ischemia, suggest that γ-GGC may be a more potent neuroprotective agent. Further research, including direct comparative studies in models of Alzheimer's and Parkinson's diseases, is warranted to fully elucidate its therapeutic potential. The activation of the PKC-ε/Nrf2 signaling pathway by γ-GGC highlights a key molecular mechanism underlying its beneficial effects and presents a promising avenue for the development of novel therapies for a range of neurodegenerative conditions.
References
- 1. Effect of N-Acetyl Cysteine as an Adjuvant Treatment in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Supplementation with γ-glutamylcysteine (γ-GC) lessens oxidative stress, brain inflammation and amyloid pathology and improves spatial memory in a murine model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | N-Acetylcysteine Prevents the Spatial Memory Deficits and the Redox-Dependent RyR2 Decrease Displayed by an Alzheimer’s Disease Rat Model [frontiersin.org]
- 6. N-Acetylcysteine CSF Levels and Biomarkers in a Pre-clinical Model of PD | Parkinson's Disease [michaeljfox.org]
- 7. benchchem.com [benchchem.com]
- 8. scienceofparkinsons.com [scienceofparkinsons.com]
- 9. Antioxidant Precursor Molecule Could Improve Parkinson’s [jefferson.edu]
- 10. γ-Glutamylcysteine Exerts Neuroprotection Effects against Cerebral Ischemia/Reperfusion Injury through Inhibiting Lipid Peroxidation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. γ-Glutamylcysteine Exerts Neuroprotection Effects against Cerebral Ischemia/Reperfusion Injury through Inhibiting Lipid Peroxidation and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified Middle Cerebral Artery Occlusion Model Provides Detailed Intraoperative Cerebral Blood Flow Registration and Improves Neurobehavioral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Gamma-L-Glutamyl-L-cysteine
For researchers, scientists, and drug development professionals, the accurate quantification of γ-L-Glutamyl-L-cysteine is crucial for understanding its role in various physiological and pathological processes, including glutathione (B108866) (GSH) metabolism and cellular antioxidant defense. This guide provides an objective comparison of the performance of three common analytical methods for γ-L-Glutamyl-L-cysteine analysis: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. Supporting experimental data and detailed methodologies are presented to aid in the selection of the most appropriate technique for specific research needs.
Data Presentation: Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, LC-MS/MS, and enzymatic assays for the analysis of γ-L-Glutamyl-L-cysteine and related thiol compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay (Coupled) |
| Principle | Separation based on polarity, followed by fluorescence detection after pre-column derivatization with a fluorogenic reagent. | Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio, offering high specificity and sensitivity. | Indirect measurement through a coupled enzymatic reaction where γ-L-Glutamyl-L-cysteine is converted to a product that can be quantified spectrophotometrically. |
| Linearity Range | 10 - 200 μg/mL for related thiols.[1] | 1 - 400 µmol/L for related thiols.[2] | Typically linear over a narrower range, dependent on enzyme kinetics. |
| Limit of Detection (LOD) | 20.7 μg/mL for GSH.[1] | As low as 0.5 nM for related γ-glutamyl peptides.[3] | 0.103 nM for total glutathione (GSH + GSSG).[4] |
| Limit of Quantification (LOQ) | 69.24 μg/mL for GSH.[1] | 1 nM for related γ-glutamyl peptides.[3] | N/A |
| Accuracy (% Recovery) | 99.98 - 100.93% for GSH.[1] | 80.9 - 113.7% for related thiols.[2] | N/A |
| Precision (%RSD) | < 2% | Intra- and inter-day precision < 11.4% for related thiols.[2] | N/A |
| Sample Preparation | Requires derivatization, which can add complexity and potential for variability. | Relatively straightforward, often involving protein precipitation and filtration. | Can be simple, but may require specific buffer conditions and cofactors. |
| Specificity | Good, but may be susceptible to interference from other thiol-containing compounds. | Excellent, due to the use of specific precursor and product ion transitions (MRM). | Can be prone to interference from other substrates or enzymes present in the sample. |
| Throughput | Moderate, limited by chromatographic run times. | High, with rapid analysis times possible. | High, well-suited for 96-well plate formats. |
| Cost | Moderate equipment cost. | High initial equipment cost. | Low equipment cost. |
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the biochemical pathway involving γ-L-Glutamyl-L-cysteine and a typical workflow for the cross-validation of analytical methods.
Caption: The biosynthesis of glutathione from its constituent amino acids.
Caption: A logical workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed methodologies for the quantification of γ-L-Glutamyl-L-cysteine using HPLC, LC-MS/MS, and a coupled enzymatic assay are provided below.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves the pre-column derivatization of γ-L-Glutamyl-L-cysteine with a fluorescent reagent, such as monobromobimane (B13751) (mBBr) or SBD-F, followed by separation and detection.
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable acidic buffer (e.g., 0.1 M HCl) to precipitate proteins and prevent thiol oxidation.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
Derivatization (using mBBr):
-
To the supernatant, add a reducing agent (e.g., TCEP) to ensure all thiols are in their reduced form.
-
Add the derivatizing agent mBBr and incubate in the dark at room temperature.
-
Stop the reaction by acidification (e.g., with acetic acid).
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex/Em ~392/480 nm for mBBr adducts).
-
Quantification: Generate a standard curve using known concentrations of γ-L-Glutamyl-L-cysteine standard that has undergone the same derivatization procedure.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct quantification of γ-L-Glutamyl-L-cysteine.
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer, often containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins using a solvent like acetonitrile (B52724) or an acid like sulfosalicylic acid.
-
Centrifuge and collect the supernatant for analysis.
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 or HILIC column suitable for polar analytes.
-
Mobile Phase: Typically a gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for γ-L-Glutamyl-L-cysteine and the internal standard must be optimized.
-
Quantification: Calculate the concentration of γ-L-Glutamyl-L-cysteine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Coupled Enzymatic Assay
This indirect method relies on the enzymatic conversion of γ-L-Glutamyl-L-cysteine to a readily quantifiable product. One common approach is to use glutathione synthetase (GS) to convert γ-L-Glutamyl-L-cysteine and glycine into glutathione (GSH), which is then measured using the Tietze recycling assay.
Principle:
-
γ-L-Glutamyl-L-cysteine + Glycine + ATP --(Glutathione Synthetase)--> GSH + ADP + Pi
-
The newly formed GSH is then quantified using the DTNB-GSSG reductase recycling assay.
Assay Protocol:
-
Prepare a reaction mixture containing a suitable buffer, ATP, glycine, and an excess of purified glutathione synthetase.
-
Add the sample containing γ-L-Glutamyl-L-cysteine to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding an acid (e.g., sulfosalicylic acid).
-
Centrifuge to remove precipitated proteins.
-
Quantify the GSH in the supernatant using the Tietze recycling assay, which involves the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG formed is recycled back to GSH by glutathione reductase and NADPH.
-
The amount of GSH formed is proportional to the initial amount of γ-L-Glutamyl-L-cysteine in the sample. A standard curve with known concentrations of γ-L-Glutamyl-L-cysteine should be run in parallel.
References
- 1. Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate [arpi.unipi.it]
- 2. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of Gamma-L-Glutamyl-L-cysteine in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-L-Glutamyl-L-cysteine (γ-GC) is a naturally occurring dipeptide and the immediate precursor to the master antioxidant, glutathione (B108866) (GSH).[1] As a key intermediate in the γ-glutamyl cycle, the specificity of γ-GC in various biological assays is of paramount importance for researchers investigating cellular redox status, antioxidant therapies, and drug metabolism. This guide provides an objective comparison of γ-GC's performance with its successor, glutathione, and other alternatives, supported by experimental data. We will delve into its substrate specificity with key enzymes, its performance in antioxidant and cellular assays, and provide detailed methodologies for its quantification.
The Glutathione Biosynthesis Pathway
The synthesis of glutathione is a two-step enzymatic process that occurs in the cytosol. The first, and rate-limiting, step is the formation of γ-GC from L-glutamate and L-cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). Subsequently, glutathione synthetase (GS) catalyzes the addition of glycine (B1666218) to the C-terminal of γ-GC to form glutathione.[2]
Comparative Performance in Enzymatic Assays
While structurally similar, γ-GC and GSH exhibit different specificities as substrates for various enzymes involved in glutathione metabolism. This is primarily due to the absence of the C-terminal glycine residue in γ-GC.
| Enzyme | Substrate | Kinetic Parameter (Km) | Key Findings & Implications |
| Glutathione S-Transferase (GST) | γ-GC | ~6-20 times higher than for GSH[3] | γ-GC is a substrate for GSTs, but its affinity is significantly lower than that of GSH. The glycine moiety of GSH plays a crucial role in binding to the active site.[3] Under normal physiological conditions, the contribution of γ-GC to GST-catalyzed detoxification is likely minimal due to its low affinity and much lower intracellular concentration compared to GSH.[3] |
| GSH | ~0.2-0.3 mM (for some isoenzymes)[4] | ||
| Glutathione Peroxidase-1 (GPX1) | γ-GC | Not reported | In vitro, γ-GC is as efficient as GSH in acting as a cofactor for GPX1 to detoxify hydrogen peroxide.[5] This suggests that γ-GC can directly participate in cellular antioxidant defense by supporting GPX1 activity, taking over the function of GSH in this context.[5] |
| GSH | Not reported | ||
| γ-Glutamyl Transpeptidase (GGT) | γ-GC | Comparable to GSH[6] | GGT, an extracellular enzyme, can catabolize both γ-GC and GSH.[6] This process breaks down the molecules, allowing for the re-uptake of their constituent amino acids (glutamate and cysteine) for intracellular GSH synthesis. |
| GSH | ~11 µM (human GGT1)[7] | ||
| GSSG | ~9 µM (human GGT1)[7] | ||
| Glutathione Reductase | γ-GC | Not a substrate[6] | Glutathione reductase, which is essential for regenerating GSH from its oxidized form (GSSG), does not exhibit substrate specificity for the disulfide form of γ-GC.[6] |
Comparative Performance in Antioxidant and Cellular Assays
Beyond enzymatic reactions, the efficacy of γ-GC as an antioxidant and cytoprotective agent has been compared to GSH and other precursors like N-acetyl-L-cysteine (NAC). A key advantage of γ-GC is its ability to be readily transported into cells, bypassing the rate-limiting and feedback-inhibited GCL step in GSH synthesis.[1][8]
| Assay Type | Comparison Molecules | Key Findings & Implications |
| Cellular Oxidative Stress | γ-GC vs. GSH vs. NAC | In cellular models of inflammation (LPS-stimulated RAW246.7 cells), γ-GC was more effective than both GSH and NAC at suppressing reactive oxygen species (ROS) accumulation and increasing intracellular GSH levels.[1][2] Extracellular GSH is not readily transported into most cells, limiting its direct therapeutic efficacy.[2] |
| Total Antioxidant Capacity (TAC) | γ-GC vs. GSH | In a study on human astrocytes under oxidative stress, treatment with γ-GC significantly increased the total antioxidant capacity.[9] In a non-biological matrix (white wine), both γ-GC and GSH demonstrated protective effects against browning and degradation of phenolic compounds, with γ-GC showing great potential as an antioxidant additive.[10] |
| In Vivo Stability | γ-L-Glu-L-Cys vs. γ-L-Glu-D-Cys | γ-L-Glu-L-Cys has a half-life of approximately 11-17 minutes in rat and human plasma, respectively. The analog with D-cysteine (γ-L-Glu-D-Cys) is significantly more stable. However, both forms showed similar antioxidant capacity in vitro.[11] |
Specificity in Immunoassays
The structural similarity between γ-GC and GSH poses a potential for cross-reactivity in immunoassays.
-
Specific Antibodies: Polyclonal antibodies raised specifically against γ-GC are commercially available, suggesting that unique epitopes on the dipeptide can be recognized.[12][13] The immunogen used for these antibodies is typically γ-GC conjugated to a carrier protein.[13]
-
Cross-Reactivity: There is a lack of published data systematically evaluating the cross-reactivity of commercial anti-GSH antibodies with γ-GC. Given that γ-GC is simply GSH lacking the glycine residue, it is plausible that some polyclonal antibodies raised against GSH may cross-react with γ-GC.
-
Recommendation: When using immunoassays, particularly those for GSH, it is crucial for researchers to empirically validate the specificity and potential for cross-reactivity with γ-GC, especially in experimental models where γ-GC levels may be altered.
Experimental Protocols
Protocol 1: Quantification of Intracellular γ-GC and GSH by HPLC
This protocol is based on pre-column derivatization with a fluorescent reagent followed by reversed-phase HPLC.
1. Materials:
-
Cell culture or tissue samples
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Metaphosphoric acid (MPA), 5% (w/v)
-
Derivatizing agent: monobromobimane (B13751) (mBBr) or o-phthalaldehyde (B127526) (OPA)
-
HPLC system with a C18 column and fluorescence detector
-
Standards: γ-GC and GSH
2. Sample Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet with a known volume of 5% MPA to precipitate proteins. Vortex vigorously.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble thiols.
3. Derivatization (Example using OPA):
-
Neutralize the acidic supernatant with potassium hydroxide.
-
In an autosampler vial or microcentrifuge tube, mix the sample with OPA and an amino alcohol (e.g., 2-aminoethanol).
-
Allow the reaction to proceed for a defined, short period at room temperature.
4. HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the derivatives using a gradient elution on a C18 column.
-
Detect the fluorescent adducts (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).
-
Quantify the concentration of γ-GC and GSH by comparing the peak areas to a standard curve prepared with known concentrations of derivatized standards.
Protocol 2: Glutathione Peroxidase (GPX) Activity Assay
This protocol describes an indirect measurement of GPX activity by a coupled reaction with glutathione reductase.
1. Materials:
-
Cell or tissue lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)
-
Reduced Glutathione (GSH) solution
-
Glutathione Reductase (GR)
-
NADPH solution
-
Peroxide substrate (e.g., cumene (B47948) hydroperoxide or H₂O₂)
-
UV-Vis spectrophotometer or plate reader capable of reading at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture containing Assay Buffer, GSH, GR, and NADPH.
-
Add the sample (cell or tissue lysate) to a cuvette or microplate well.
-
Add the reaction mixture to the sample and incubate briefly to establish a baseline.
-
Initiate the reaction by adding the peroxide substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ by GR, as it recycles GSSG back to GSH, causes this decrease.
3. Calculation:
-
The rate of decrease in absorbance (ΔA340/min) is directly proportional to the GPX activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹). One unit of GPX activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Visualizing the Experimental Workflow
The process of quantifying γ-GC and GSH from biological samples involves several critical steps, from sample collection to data analysis.
Conclusion
The specificity of this compound in biological assays is multifaceted. While it serves as a substrate for several key enzymes in glutathione metabolism, its affinity and reaction efficiency can differ significantly from glutathione, largely due to the absence of the C-terminal glycine. Notably, γ-GC can act as an efficient cofactor for GPX1, indicating a direct role in antioxidant defense.[5] In cellular assays, its ready uptake allows it to be a more potent agent for replenishing intracellular glutathione than exogenous GSH or even NAC in some contexts.[1] Researchers must consider these specificities when designing experiments and interpreting results. For quantification, chromatographic methods remain the gold standard for distinguishing γ-GC from GSH, while the potential for cross-reactivity in immunoassays necessitates careful validation. Understanding these nuances is critical for accurately assessing the role of this important dipeptide in health and disease.
References
- 1. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-glutamylcysteine: a substrate for glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutathione-binding site in glutathione S-transferases. Investigation of the cysteinyl, glycyl and gamma-glutamyl domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-Glutamylcysteine detoxifies reactive oxygen species by acting as glutathione peroxidase-1 cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of γ-glutamyl-cysteine with intracellular and extracellular glutathione metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary γ-Glutamylcysteine: Its Impact on Glutathione Status and Potential Health Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Precursor to Glutathione (GSH), γ-Glutamylcysteine (GGC), Can Ameliorate Oxidative Damage and Neuroinflammation Induced by Aβ40 Oligomers in Human Astrocytes [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Studies on Degradation of this compound and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agrisera.com [agrisera.com]
- 13. agrisera.com [agrisera.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Gamma-L-Glutamyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of Gamma-L-Glutamyl-L-cysteine (γ-GC), a dipeptide precursor to the master antioxidant glutathione (B108866) (GSH). By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to facilitate a deeper understanding of γ-GC's therapeutic potential.
Mechanism of Action
This compound is the immediate precursor to glutathione, a critical molecule in cellular defense against oxidative stress. The synthesis of GSH from its constituent amino acids is a two-step enzymatic process. The first and rate-limiting step, the formation of γ-GC from glutamate (B1630785) and cysteine, is catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine (B1666218) to γ-GC, catalyzed by glutathione synthetase (GSS).[1] Exogenous administration of γ-GC bypasses the rate-limiting step of GSH synthesis, leading to a more efficient increase in intracellular GSH levels, especially in conditions of oxidative stress where GCL activity might be compromised.[2][3] Beyond its role as a GSH precursor, γ-GC itself possesses inherent antioxidant properties due to the sulfhydryl group in its cysteine residue, allowing it to directly scavenge reactive oxygen species (ROS).[2]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the efficacy of γ-GC in various models.
Table 1: In Vitro Efficacy of this compound
| Experimental Model | Treatment | Key Findings | Reference |
| Cultured rat neurons and astrocytes | Pretreatment with γ-GC followed by H₂O₂ exposure | Increased total GSH levels in neurons and the reduced:oxidized GSH ratio in both cell types. Decreased oxidative stress markers (isoprostanes) and increased cell viability. | [4] |
| RAW264.7 macrophage cells | γ-GC treatment (2µM or 4µM) followed by LPS stimulation | Significantly elevated intracellular GSH levels and increased the GSH/GSSG ratio, alleviating LPS-induced decreases. Suppressed LPS-induced ROS accumulation. | [1] |
| Cystic Fibrosis (CF) human airway epithelial cells | 50 µM γ-GC treatment | Significantly increased total intracellular glutathione levels. | [5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Treatment with 100 or 1000 µmol/L of γ-GC | Significantly lower levels of thiobarbituric acid reactive substances (TBARS) and 8-epi-PGF₂α compared to control. | [2] |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Dosage & Administration | Key Findings | Reference |
| Mice | 400mg/kg γ-GC, intravenous injection | Significantly increased total tissue GSH levels in the brain, heart, lung, liver, and muscle. Red blood cell GSH levels peaked at 90 minutes post-injection (1.88 ± 0.11 times the control level). | [4] |
| Sepsis mouse model | γ-GC treatment 30 min after LPS injection | Reduced sepsis lethality and attenuated systemic inflammatory responses. | [6][7] |
| Healthy human adults | Single oral dose of 2g γ-GC | Increased lymphocyte GSH content by an average of 53±47% within 90 minutes. | [8] |
| Healthy human adults | Single oral doses of 2g and 4g γ-GC | Lymphocyte GSH levels increased from baseline over 3 hours, reaching maximum concentrations that were nearly two-fold (2g dose) and three-fold (4g dose) of basal levels. | [9] |
| Rat Serum | In vitro incubation | The half-time for degradation of γ-GC was 11 ± 1 minute. | [10] |
| Human Plasma | In vitro incubation | The half-time for degradation of γ-GC was 17 ± 8 minutes. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature.
1. In Vitro Assessment of Cellular Glutathione Levels and Oxidative Stress
-
Cell Culture and Treatment: Neurons and astrocytes are cultured in minimal essential medium (MEM) with Earle's salts and heat-inactivated horse serum. For experiments, cells are pretreated with γ-GC for a specified duration (e.g., 2 hours) before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂).[4]
-
Glutathione (GSH) Measurement: Intracellular GSH levels are quantified using a colorimetric assay. Cells are lysed, and the supernatant is mixed with a solution containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and GSH reductase. The rate of color change, measured at 412 nm, is proportional to the GSH concentration.[4]
-
Oxidative Stress Marker Analysis (Isoprostanes): F₂-isoprostanes, a marker of lipid peroxidation, are measured using a gas chromatography-mass spectrometry (GC-MS) method. Cell lipids are extracted, saponified, and derivatized before analysis.[2]
-
Cell Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[5]
2. In Vivo Assessment of Tissue Glutathione Levels
-
Animal Model and Dosing: Mice are administered a single intravenous injection of γ-GC (e.g., 400mg/kg).[4]
-
Tissue Harvesting: At various time points post-injection (e.g., 30, 60, 90 minutes), tissues such as the brain, heart, lungs, liver, and muscle are harvested.[3][4]
-
GSH Measurement in Tissues: Tissues are homogenized, and proteins are precipitated. The supernatant is then analyzed for total GSH content using the same DTNB-based colorimetric assay as described for the in vitro protocol.[4]
3. Human Clinical Trial for Lymphocyte GSH Levels
-
Study Design: A randomized, crossover design is employed where healthy, non-fasting participants receive single oral doses of γ-GC (e.g., 2g and 4g).[8][9]
-
Sample Collection and Processing: Blood samples are collected before and at multiple time points after γ-GC administration. Lymphocytes are isolated from the blood samples using methods like fluorescence-activated cell sorting (FACS).[9]
-
GSH Measurement in Lymphocytes: The isolated lymphocytes are lysed, and the intracellular GSH content is measured using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay.[8][9]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and processes related to the efficacy of this compound.
Caption: Glutathione (GSH) synthesis pathway.
Caption: Mechanism of action of γ-GC.
Caption: General experimental workflow.
Conclusion
The compiled data demonstrates that this compound is effective at increasing glutathione levels both in vitro and in vivo.[4][5][8] In vitro studies provide a controlled environment to elucidate the direct cellular effects and mechanisms of γ-GC, showing its ability to protect cells from oxidative damage.[4] In vivo studies, including human clinical trials, confirm its systemic bioavailability and its potential to augment GSH levels in various tissues, including the brain.[4][8][11] The relatively short half-life of γ-GC in blood suggests that its therapeutic applications may require specific dosing regimens to maintain elevated GSH levels.[10] Overall, this compound stands out as a promising agent for conditions associated with oxidative stress and glutathione depletion, warranting further investigation in preclinical and clinical settings.[2]
References
- 1. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. γ-Glutamylcysteine Ameliorates Oxidative Injury in Neurons and Astrocytes In Vitro and Increases Brain Glutathione In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral administration of γ-glutamylcysteine increases intracellular glutathione levels above homeostasis in a randomised human trial pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Studies on Degradation of this compound and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. γ-L-Glutamyl-L-cysteine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Gamma-L-Glutamyl-L-cysteine
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of a responsible research environment. This guide provides essential safety and logistical information for the proper disposal of Gamma-L-Glutamyl-L-cysteine, a dipeptide intermediate in the biosynthesis of glutathione. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Assessment and Safety Precautions
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles.[3]
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.[3]
-
Body Protection: A standard laboratory coat.[3]
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3]
Step-by-Step Disposal Protocol
Given its irritant properties, this compound waste should be treated as chemical waste. Do not dispose of this compound down the drain or in regular trash.[3][4] The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[5]
-
Segregation: Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., weighing boats, pipette tips, gloves).[3] Never mix incompatible waste streams.[6]
-
Container Selection: Use a container that is compatible with the chemical. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[7] The container must have a secure lid and be in good condition, free from leaks or rust.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Do not use abbreviations or chemical formulas. The label should also include the date of waste generation, the place of origin (e.g., department, room number), and the Principal Investigator's name and contact information.
-
Waste Accumulation: Collect all solid and liquid waste containing this compound in the designated container. Ensure the container is kept securely closed except when adding waste.[3][8]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[3][6][7] This area should be at or near the point of generation and away from incompatible materials.[7]
-
Arranging for Disposal: Once the container is full, or if it is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[3] Follow their specific procedures for waste pickup requests.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.[3]
-
Contain: For small spills, contain the material using an inert absorbent material such as vermiculite (B1170534) or sand.[3]
-
Clean-up: Carefully scoop the absorbed material into the designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3]
Quantitative Data Summary
| Parameter | Regulatory Limit | Citation |
| Maximum Hazardous Waste in Satellite Accumulation Area | 55 gallons | [7][9] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Maximum Storage Time in SAA (once full) | 3 calendar days | [7] |
| Maximum Storage Time in SAA (partially full) | 12 months | [7] |
Note: While this compound is not typically on the P-list, these values provide context for the stringent regulations surrounding hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound | C8H14N2O5S | CID 123938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. pfw.edu [pfw.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Gamma-L-Glutamyl-L-cysteine
Essential Safety and Handling Guide for Gamma-L-Glutamyl-L-cysteine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures outline the necessary personal protective equipment (PPE), operational steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Hazard Identification
This compound is classified with the following hazards:
It is crucial to handle this compound with care, utilizing appropriate protective measures to mitigate risks.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary method for protecting laboratory personnel from chemical hazards.[4] A risk assessment should be conducted for the specific tasks involving this compound to determine the necessary level of protection.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Scenarios (e.g., large quantities, potential for aerosolization) |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87").[4][5] | Full-face shield or safety goggles for splash hazards.[4][5][6] |
| Hand Protection | Disposable nitrile gloves.[3][6][7] | Double gloving or Silver Shield gloves for enhanced protection.[4][6] |
| Body Protection | Laboratory coat.[6][7] | Chemical-resistant or disposable coveralls.[4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | An N95 respirator or higher is required when dusts are generated or if there is a risk of aerosolization.[3][4][6][8][9] |
| Foot Protection | Closed-toe shoes.[4] | Chemical-resistant boots.[4][8] |
Operational Plan: Safe Handling Workflow
Proper handling procedures are critical to minimize exposure and ensure the integrity of the compound. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][10]
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure you are familiar with the location of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[11][12] Read all labels twice before use.[10]
-
Don PPE : Put on all required personal protective equipment as outlined in the table above.
-
Work Area Setup : Perform all manipulations of the compound, especially weighing and transferring of the solid form, within a certified chemical fume hood to minimize inhalation of dust.[7][10] Keep the work area tidy and free of clutter.[10][11]
-
Handling :
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin after handling is complete.[2][9][13]
-
Clean and decontaminate the work surface and any equipment used.
-
Securely close the container of this compound and store it in a cool, dry, and well-ventilated place.[3][8] A recommended storage temperature is -20°C.[8]
-
-
Emergency Procedures :
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[2][3]
-
Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2][3]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3][8]
-
Spill : For small spills, contain the material with an inert absorbent (e.g., sand or vermiculite).[7] Carefully sweep or scoop the material into a designated hazardous waste container.[7][8] Clean the spill area with soap and water and collect the cleaning materials as hazardous waste.[7]
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to ensure laboratory and environmental safety. Waste should be treated as hazardous chemical waste.[7] Do not dispose of this compound down the drain or in regular trash.[7]
Step-by-Step Disposal Protocol
-
Segregation : All waste contaminated with this compound, including contaminated gloves, pipette tips, weighing boats, and excess compound, must be collected separately from other waste streams.[7]
-
Container : Use a designated, leak-proof, and sealable hazardous waste container.[6][7]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[7]
-
Accumulation : Keep the hazardous waste container securely closed when not in use.[7] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]
-
Final Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[6][7] Follow their specific procedures for waste disposal requests.
References
- 1. This compound | C8H14N2O5S | CID 123938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. msudenver.edu [msudenver.edu]
- 12. acs.org [acs.org]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
